Technical Documentation Center

Venglustat Malate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Venglustat Malate
  • CAS: 1629063-78-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Venglustat Malate and the Glucosylceramide Synthase Inhibition Pathway

Executive Summary Venglustat Malate (GZ/SAR402671) represents a pivotal shift in the therapeutic management of lysosomal storage disorders (LSDs), moving beyond enzyme replacement therapy (ERT) toward substrate reduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venglustat Malate (GZ/SAR402671) represents a pivotal shift in the therapeutic management of lysosomal storage disorders (LSDs), moving beyond enzyme replacement therapy (ERT) toward substrate reduction therapy (SRT). As an orally bioavailable, brain-penetrant small molecule, it targets glucosylceramide synthase (GCS), the rate-limiting enzyme in the synthesis of glycosphingolipids (GSLs).[1][2][3][4]

This technical guide provides a rigorous analysis of the Venglustat mechanism, its pharmacological profile, and the specific experimental protocols required to validate its efficacy in preclinical and clinical settings. Recent Phase 3 data (February 2026) highlights a divergence in clinical outcomes—demonstrating efficacy in neuronopathic Gaucher Disease Type 3 (GD3) while facing challenges in Fabry disease—underscoring the need for precise patient stratification and robust biomarker assays.

Part 1: Molecular Mechanism of Action

The GCS Inhibition Pathway

Venglustat functions as a competitive inhibitor of glucosylceramide synthase (UDP-glucose ceramide glucosyltransferase).[5][6] Under physiological conditions, GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for a vast array of complex GSLs, including gangliosides (GM1, GM2, GM3) and globosides (Gb3).

In LSDs such as Gaucher, Fabry, and Tay-Sachs, the catabolic enzymes responsible for breaking down these lipids are deficient.[7][8] Venglustat reduces the influx of newly synthesized GlcCer, thereby rebalancing the synthesis-degradation ratio—a strategy known as Substrate Reduction Therapy (SRT).

Pathway Visualization

The following diagram illustrates the sphingolipid metabolic pathway and the specific intervention point of Venglustat.

GCS_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Catalysis UDP_Glc UDP-Glucose UDP_Glc->GlcCer GCS Glucosylceramide Synthase (Target Enzyme) GCS->GlcCer Facilitates Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits Gb3 Globotriaosylceramide (Gb3 - Fabry) GlcCer->Gb3 Downstream Synthesis GM3 Ganglioside GM3 GlcCer->GM3 GlcSph Glucosylsphingosine (Lyso-Gb1) GlcCer->GlcSph Deacylation (Pathological)

Figure 1: Venglustat inhibition of Glucosylceramide Synthase prevents the formation of GlcCer and downstream accumulation of pathogenic lipids like Gb3 and Lyso-Gb1.[3][9][10]

Part 2: Pharmacological Profile[1][6][11][12]

Pharmacokinetics (PK) and BBB Penetration

Unlike first-generation SRTs (e.g., eliglustat), Venglustat is designed to cross the blood-brain barrier (BBB), making it a candidate for neuronopathic LSDs (GD3, GBA-PD).[6]

Table 1: Key Pharmacokinetic Parameters of Venglustat Malate

ParameterValueClinical Implication
Tmax 3.0 – 5.5 hoursModerate absorption rate allows for steady once-daily dosing.[5][6]
Half-life (t1/2) ~29 – 31 hoursSupports QD (Once Daily) administration; forgiving of minor dosing delays.[5][6]
Steady State ~5 daysRapid achievement of therapeutic levels.
BBB Penetration High (CSF/Plasma ratio > 0.5 in models)Critical for efficacy in GD3 and potential utility in Parkinson's.
Excretion ~30% unchanged in urineRenal clearance is a component; dose adjustment may be needed in severe renal impairment.
Metabolism CYP3A4 (minor)Low potential for drug-drug interactions compared to extensive metabolizers.[5][6]
Clinical Efficacy Landscape (2026 Update)

Recent Phase 3 readouts have stratified the utility of Venglustat.[11][12][13]

Table 2: Summary of Key Clinical Outcomes

IndicationTrial NameOutcomeKey Findings
Gaucher Disease Type 3 LEAP2MONO (Phase 3)SUCCESS Met primary endpoints: Improvement in SARA (ataxia) and RBANS (neuropsychological) scores vs. ERT.[5][6][13]
Fabry Disease PERIDOT (Phase 3)FAILURE Did not show superiority over placebo in reducing neuropathic/abdominal pain.[5][11][12][13]
Parkinson's (GBA) MOVES-PD (Phase 2)FAILURE Did not meet primary endpoint (MDS-UPDRS Part II/III).[5][6]
ADPKD STAGED-PKD (Phase 2/3)FAILURE No significant effect on total kidney volume growth rate.[5][6]

Part 3: Experimental Methodologies

As a researcher, validating GCS inhibition requires precise quantification of sphingolipids. The following protocols are designed for high reproducibility and sensitivity.

Protocol 1: In Vitro GCS Inhibition Assay (Cell-Based)

Objective: Determine the IC50 of Venglustat in a relevant cell line (e.g., K562 or patient-derived fibroblasts).

Methodological Causality: We use NBD-C6-Ceramide as a fluorescent substrate.[5][6] It is cell-permeable and is converted to NBD-GlcCer in the Golgi.[5][6] This allows for direct visualization and quantification without the need for radiolabeling, though LC-MS is preferred for absolute quantitation (see Protocol 2).[6]

Workflow:

  • Seeding: Plate K562 cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat cells with Venglustat (serial dilution: 0.1 nM to 10 µM) for 1 hour prior to substrate addition to ensure enzyme saturation.[5]

  • Substrate Addition: Add NBD-C6-Ceramide (5 µM final concentration). Incubate for 2 hours at 37°C.

  • Lipid Extraction:

    • Wash cells with cold PBS.[5]

    • Extract lipids using Chloroform:Methanol (2:1 v/v).[5][6]

    • Critical Step: Phase separation is induced by adding water.[5] NBD-lipids partition into the organic (lower) phase.[5][6]

  • Analysis: Separate lipids via HPTLC (High-Performance Thin-Layer Chromatography) or HPLC with fluorescence detection (Ex/Em: 460/535 nm).

  • Calculation: IC50 is calculated by plotting the ratio of NBD-GlcCer/NBD-Ceramide against log[Venglustat].[5][6]

Protocol 2: LC-MS/MS Quantitation of GlcCer (Gold Standard)

Objective: Absolute quantification of endogenous GlcCer isoforms (C16, C18, C24) in plasma or tissue.

Methodological Causality: Fluorescent analogs (Protocol 1) may not perfectly mimic endogenous transport.[5][6] LC-MS/MS provides structural specificity.[5][6] We use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to separate GlcCer from Galactosylceramide (GalCer), which are isobaric and cannot be distinguished by mass alone.

Detailed Workflow:

  • Sample Preparation:

    • Aliquot 50 µL plasma/lysate.[5]

    • Internal Standard Spike: Add 10 µL of deuterated standard (C18-GlcCer-d5) to every sample to correct for extraction efficiency and ionization suppression.

  • Protein Precipitation:

    • Add 400 µL Acetonitrile/Methanol (9:1) containing 1% Formic Acid.[5][6][8]

    • Vortex 1 min, Centrifuge 10 min at 15,000 x g.

  • Chromatography (HILIC):

    • Column: Waters XBridge Amide or equivalent (2.1 x 50 mm, 3.5 µm).[8]

    • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate (pH 3.0).

    • Gradient: Isocratic hold or shallow gradient to resolve GlcCer from GalCer.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • C16-GlcCer: m/z 700.6

        
         264.3 (Sphingosine backbone)[5][6]
        
      • C18-GlcCer: m/z 728.6

        
         264.3[5][6]
        
      • C24:1-GlcCer: m/z 810.7

        
         264.3[5][6]
        
      • IS (C18-GlcCer-d5): m/z 733.6

        
         269.3[5][6]
        
Experimental Workflow Diagram

The following diagram outlines the logical flow for validating Venglustat efficacy in a preclinical model.

Workflow Sample Sample Source (Plasma/Tissue/Cells) Spike Spike Internal Std (C18-GlcCer-d5) Sample->Spike Extraction Lipid Extraction (MeOH/ACN/CHCl3) LC HILIC Separation (Resolves GlcCer/GalCer) Extraction->LC Supernatant Spike->Extraction Protein Precip MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Peak Area Ratio) MS->Data Analysis

Figure 2: LC-MS/MS Workflow for specific quantitation of Glucosylceramide, ensuring separation of isobaric species.

Part 4: Challenges and Future Directions

While Venglustat has shown promise in GD3, the failure in Fabry disease highlights the complexity of GSL biology.

  • Biomarker Disconnect: In the PERIDOT (Fabry) trial, Venglustat successfully reduced GL-3 levels (biomarker) but failed to alleviate pain (clinical symptom).[5][6] This suggests that accumulated GL-3 may not be the sole driver of neuropathic pain in adult Fabry patients, or that irreversible damage had already occurred.

  • Combination Therapies: Future research is pivoting toward combining SRT (Venglustat) with ERT or Chaperone therapy to maximize clearance while minimizing synthesis.[5]

  • Patient Stratification: Success in GD3 suggests that patients with high residual substrate load and active neuroinflammation are the best candidates.

References

  • Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease. Molecular Genetics and Metabolism.[9] (2023).[5][6][9][14][15]

  • Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development. (2021).[5][6][16]

  • Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain. (2023).[5][6][9][14][15]

  • Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease. Sanofi Press Release.[1][12][13] (2026).[3][5][6][10][13] [5][6]

  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences. (2023).[5][6][9][14][15] [5][6]

  • Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma. Journal of Chromatography B. (2016).[5][6][8]

Sources

Exploratory

Technical Guide: Preclinical Pharmacology of Venglustat Malate (GZ/SAR402671)

Topic: Preclinical Pharmacology of Venglustat Malate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Venglustat malate (GZ/SAR402671) is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Pharmacology of Venglustat Malate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Venglustat malate (GZ/SAR402671) is a novel, orally available, brain-penetrant inhibitor of glucosylceramide synthase (GCS). Unlike first-generation GCS inhibitors (e.g., miglustat) or peripherally restricted analogues (e.g., eliglustat), venglustat is engineered to cross the blood-brain barrier (BBB) with high efficiency, addressing the central nervous system (CNS) manifestations of lysosomal storage diseases (LSDs) and GBA-associated Parkinson’s disease (GBA-PD).

This guide dissects the preclinical profile of venglustat, moving from molecular mechanism to in vivo efficacy. It highlights the critical "double-edged" nature of its pharmacology: while highly effective in reducing glycosphingolipid (GSL) flux in GBA-mutation models, it has shown divergent results in wild-type


-synuclein overexpression models and ADPKD, necessitating a precise understanding of patient stratification.

Molecular Mechanism & Target Validation[1][2]

Mechanism of Action: Substrate Reduction Therapy (SRT)

Venglustat functions as a Substrate Reduction Therapy (SRT).[1][2][3] In lysosomal storage disorders, the catabolic enzyme (e.g., glucocerebrosidase, GCase) is defective, leading to the accumulation of substrates like glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[4][5][6] Venglustat inhibits GCS, the enzyme responsible for the first step of GSL synthesis (ceramide


 glucosylceramide), thereby lowering the influx of substrate into the compromised lysosome.[1][5]
Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of venglustat within the sphingolipid metabolic pathway.

G Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Synthesis GlcCer->Ceramide Hydrolysis (Impaired in GD) ComplexGSL Complex GSLs (Gangliosides, Gb3, etc.) GlcCer->ComplexGSL Anabolic Pathway GlcSph Glucosylsphingosine (Lyso-GL1) GlcCer->GlcSph Deacylation (Pathological) Lysosome Lysosomal Accumulation GlcCer->Lysosome Accumulates in Gaucher/Parkinson's GlcSph->Lysosome GCS Glucosylceramide Synthase (GCS) GCS->GlcCer Catalyzes GCase Glucocerebrosidase (GCase) GCase->GlcCer Catalyzes Hydrolysis Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits (IC50 ~11-76 nM)

Figure 1: Mechanism of Action. Venglustat inhibits GCS, preventing the synthesis of GlcCer and downstream GSLs, reducing lysosomal burden.[1][5]

Off-Target Pharmacology: NTMT1

While highly selective for GCS, recent crystallographic screens identified venglustat as a potent inhibitor of Protein N-terminal Methyltransferase 1 (NTMT1) .

  • IC50 (NTMT1): ~0.42 µM.[7][8]

  • Relevance: NTMT1 is involved in DNA repair and mitosis. While the clinical impact of this off-target effect is not fully characterized, it represents a critical variable for researchers investigating venglustat in oncology or dividing cell populations.

In Vitro Pharmacology

Venglustat demonstrates high potency against GCS across various cell lines. The variability in IC50 values often reflects differences in assay conditions (cell-free lysate vs. whole cell) and substrate availability.

Table 1: In Vitro Potency Profile
ParameterValueModel/AssaySignificance
IC50 (GCS) 11.7 nM - 76.5 nMMDCK Cell LysateHigh potency supports low dosing requirements.
IC50 (GCS) ~165 nMK562 Intact CellsCellular potency is slightly lower due to membrane permeability factors.
IC50 (NTMT1) 420 nMBiochemical AssayPrimary off-target; ~40x selectivity window for GCS vs. NTMT1.
Selectivity >100-foldvs. GalT, GlcATHighly selective against other glycosyltransferases.

Experimental Insight: When validating venglustat in your own assays, use NBD-C6-Ceramide as a fluorescent substrate for GCS activity. It provides a robust, self-validating readout via HPLC or TLC, superior to radio-labeled assays for high-throughput screening.

In Vivo Pharmacokinetics (PK)

The defining feature of venglustat is its ability to cross the BBB, distinguishing it from eliglustat (substrate for P-gp efflux).

Absorption & Distribution
  • Bioavailability: ~100% (Oral).

  • Tmax: 2–4 hours.

  • CNS Penetration: Confirmed. In Gba mutant mice, brain levels correlate with plasma levels. In humans, CSF concentrations are ~5-10% of plasma free drug, sufficient to inhibit brain GCS.

  • Protein Binding: Moderate.

Metabolism & Excretion
  • Metabolism: Primarily hepatic via CYP3A4 (~80%).[4]

  • Excretion: Renal elimination of unchanged parent drug accounts for ~26–33% of the dose.

  • Half-life (t1/2): ~29 hours in humans.

  • Implication: The long half-life supports Once Daily (QD) dosing, but the CYP3A4 dependence necessitates caution with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

Efficacy in Disease Models

Preclinical efficacy data reveals a complex landscape where the genetic context of the model dictates the outcome.

GBA-Associated Parkinson’s Disease (GBA-PD)[9]
  • Model: Gba D409V/D409V mice (Gaucher-associated synucleinopathy).[6][9]

  • Outcome: Positive. Venglustat reduced hippocampal GlcCer and GlcSph levels, reduced

    
    -synuclein/ubiquitin aggregates, and improved memory deficits.
    
  • Mechanism: Reducing GlcCer stabilizes lysosomal function and prevents the conformational change of

    
    -synuclein into toxic oligomers.
    
Wild-Type -Synuclein Overexpression
  • Model: Thy1-aSyn mice (Overexpressing WT

    
    -synuclein).
    
  • Outcome: Negative/Mixed. Treatment worsened motor function and increased microgliosis in the substantia nigra.

  • Critical Insight: This suggests that GCS inhibition is beneficial only when GSL accumulation is the primary driver of pathology (i.e., GBA mutation carriers). In "pure" synucleinopathies without GCase deficiency, reducing GlcCer below baseline may impair physiological lipid handling in neurons.

Autosomal Dominant Polycystic Kidney Disease (ADPKD)[9]
  • Preclinical: Showed inhibition of cyst growth and preservation of kidney function in orthologous mouse models.

  • Clinical Translation Failure: The Phase 2/3 STAGED-PKD trial was halted for futility. While venglustat reduced plasma GlcCer (target engagement confirmed), it did not slow Total Kidney Volume (TKV) growth and was associated with a faster decline in eGFR.[10]

  • Lesson: Murine reliance on GSLs for cystogenesis does not perfectly translate to human ADPKD pathophysiology.

Experimental Workflow: Validating GCS Inhibition

Use this workflow to verify venglustat activity in in vivo models.

Workflow Step1 Oral Dosing (Venglustat) Step2 Plasma/CSF Sampling (2-4h post-dose) Step1->Step2 Step3 LC-MS/MS Analysis (Quantify Drug) Step2->Step3 Step4 Lipidomics (GlcCer/GlcSph Levels) Step3->Step4 Confirm Target Engagement Step5 Pathology Readout (Synuclein/Gb3) Step4->Step5 Correlate Reduction with Efficacy

Figure 2: Validation Workflow. A stepwise approach to confirming PK/PD correlation in preclinical studies.

Safety & Toxicology

  • Renal Signals: In ADPKD trials, venglustat was associated with a reversible reduction in eGFR, likely hemodynamic in nature rather than intrinsic nephrotoxicity, though the exact mechanism remains under investigation.

  • CNS Safety: Generally well-tolerated in healthy volunteers.

  • Reproductive Tox: As a GCS inhibitor, potential effects on spermatogenesis (observed with miglustat) should be monitored, though venglustat's specificity may mitigate some off-target effects seen with earlier generations.

References

  • Peterschmitt, M. J., et al. (2022).Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development.

  • Viel, C., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model.[6] Molecular Genetics and Metabolism.

  • Cabrera-Salazar, M. A., et al. (2012).Brain-penetrant GCS inhibitors for the treatment of Gaucher disease and other lysosomal storage disorders.
  • Gansevoort, R. T., et al. (2023).Venglustat, a Novel Glucosylceramide Synthase Inhibitor, in Patients at Risk of Rapidly Progressing ADPKD: Primary Results of a Double-Blind, Placebo-Controlled, Phase 2/3 Randomized Clinical Trial. American Journal of Kidney Diseases.

  • Shao, S., et al. (2022). Venglustat Inhibits Protein N-Terminal Methyltransferase 1 in a Substrate-Competitive Manner.[7] Journal of Medicinal Chemistry.[7] (Identifies NTMT1 off-target).

  • Schidlitzki, A., et al. (2023).

    
    -Synuclein. Movement Disorders.[5]
    

Sources

Foundational

Technical Whitepaper: Discovery and Synthesis of Venglustat (Genz-682452)

This is a comprehensive technical guide on the discovery and synthesis of Genz-682452 (Venglustat), designed for an audience of researchers and drug development professionals.[1] [1] Subject: Small Molecule Therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the discovery and synthesis of Genz-682452 (Venglustat), designed for an audience of researchers and drug development professionals.[1]

[1]

Subject: Small Molecule Therapeutics / CNS-Penetrant GCS Inhibitors Molecule: Venglustat (Genz-682452; Ibiglustat) Mechanism: Glucosylceramide Synthase (GCS) Inhibition Therapeutic Area: Lysosomal Storage Disorders (LSDs), Parkinson’s Disease (GBA-associated)[1][2]

Executive Summary

Venglustat (Genz-682452) represents a third-generation inhibitor of Glucosylceramide Synthase (GCS), designed specifically to overcome the blood-brain barrier (BBB) limitations of its predecessors.[1] While first-generation iminosugars (e.g., miglustat) suffered from poor potency and off-target gastrointestinal effects, and second-generation ceramide mimics (e.g., eliglustat) were substrates for P-glycoprotein (P-gp) efflux transporters, Venglustat utilizes a quinuclidine scaffold to achieve both high potency (IC50 ~76 nM) and significant CNS exposure.[1] This guide details the medicinal chemistry logic, the specific synthetic pathway, and the mechanistic characterization of Venglustat.

Target Biology & Mechanism of Action

The GCS Pathway

Glucosylceramide synthase (GCS) catalyzes the first committed step in the synthesis of glycosphingolipids (GSLs). It transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] In Lysosomal Storage Disorders (LSDs) like Gaucher and Fabry disease, or GBA-associated Parkinson's, downstream enzymes fail to degrade these lipids, leading to toxic accumulation.[1][3]

Venglustat functions via Substrate Reduction Therapy (SRT) : by inhibiting GCS, it lowers the influx of GlcCer, balancing the impaired catabolic rate of the lysosome.

Mechanism Visualization

The following diagram illustrates the intervention point of Venglustat within the sphingolipid metabolic pathway.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis ComplexGSL Complex GSLs (Gangliosides/Globosides) GlcCer->ComplexGSL Biosynthesis Lysosome Lysosomal Accumulation ComplexGSL->Lysosome Impaired Degradation Venglustat Venglustat (Genz-682452) Venglustat->GCS Inhibition (Uncompetitive)

Figure 1: Mechanism of Action.[1][4] Venglustat inhibits GCS, preventing the synthesis of GlcCer and subsequent accumulation of toxic glycosphingolipids.[2][4][5]

Discovery Logic & SAR

The design of Venglustat was driven by the critical need for a CNS-penetrant inhibitor. Previous efforts established the pharmacophore requirements but failed to balance potency with brain exposure.

Structural Evolution and Causality
FeatureStructural MotifDesign Logic
Scaffold Quinuclidine Replaces the pyrrolidine found in Eliglustat.[1] The quinuclidine is a compact, lipophilic, bicyclic amine that mimics the transition state while evading P-gp efflux, facilitating BBB crossing.[1]
Linker Carbamate Provides chemical stability and optimal hydrogen bonding geometry within the GCS active site.
Side Chain Thiazole A bioisostere for the phenyl/acyl chains in ceramide. The thiazole ring enhances metabolic stability and potency compared to simple phenyl rings.
Substitution Gem-dimethyl The C(CH3)2 group adjacent to the amine prevents metabolic deamination (alpha-oxidation) and rigidly orients the thiazole for binding.[1]
Key Potency Data

Venglustat demonstrates high affinity and selectivity compared to earlier compounds.

CompoundTargetIC50 (Enzymatic)CNS Penetration
Venglustat GCS~76 nM High (Brain/Plasma > 1)
EliglustatGCS~20 nMLow (P-gp Substrate)
MiglustatGCS~50,000 nMLow/Moderate

Chemical Synthesis

The synthesis of Venglustat requires the construction of two key fragments: the functionalized thiazole amine and the chiral quinuclidine alcohol. The convergent route typically employs a Curtius rearrangement to install the hindered amine functionality.

Retrosynthetic Analysis[1]
  • Bond Disconnection: The carbamate linkage.

  • Fragment A: (S)-3-Quinuclidinol (commercially available or resolved).[1]

  • Fragment B: 2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-amine (synthesized via Hantzsch method).[1]

Step-by-Step Protocol
Step 1: Hantzsch Thiazole Synthesis

Reaction: Condensation of 4-fluorobenzothioamide with ethyl 4-chloroacetoacetate.[1]

  • Protocol: Dissolve 4-fluorobenzothioamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in ethanol. Heat to reflux for 4–6 hours.

  • Mechanism: The sulfur atom attacks the alpha-carbon of the chloro-ketone, followed by cyclodehydration to form the thiazole ring.[1]

  • Product: Ethyl 2-(4-fluorophenyl)thiazole-4-acetate.[1]

Step 2: Gem-Dimethylation

Reaction: Double alkylation of the active methylene.[1]

  • Protocol: Treat the thiazole acetate with excess Sodium Hydride (NaH, 2.5 eq) in DMF or THF at 0°C. Add Methyl Iodide (MeI, 2.5 eq) dropwise. Stir at room temperature until completion.

  • Causality: The methylene group is acidic due to the adjacent ester and thiazole ring. Installing the gem-dimethyl group here is crucial for the final "propan-2-yl" structure.[1]

  • Product: Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoate.[1]

Step 3: Saponification

Reaction: Ester hydrolysis.[1]

  • Protocol: Dissolve the ester in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 2.0 eq).[1] Stir at 50°C. Acidify with HCl to precipitate the carboxylic acid.

  • Product: 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid.[1]

Step 4: Curtius Rearrangement & Coupling

Reaction: Conversion of acid to isocyanate and trapping with alcohol.

  • Protocol:

    • Dissolve the acid in Toluene. Add Triethylamine (TEA) and Diphenylphosphoryl azide (DPPA).[1]

    • Heat to 80–90°C. The acid converts to the acyl azide, which rearranges (Curtius) to the isocyanate intermediate with release of N2.

    • Add (S)-3-Quinuclidinol directly to the reaction mixture. Heat at reflux for 12 hours.

  • Self-Validating Check: Evolution of nitrogen gas indicates successful rearrangement.[1] Formation of the carbamate is confirmed by the disappearance of the isocyanate IR peak (~2270 cm⁻¹).

  • Final Product: Venglustat (Genz-682452).[1][6][7]

Synthesis Workflow Diagram

Synthesis SM1 4-Fluorobenzothioamide Int1 Ethyl 2-(4-fluorophenyl) thiazole-4-acetate SM1->Int1 Hantzsch Synthesis (EtOH, Reflux) SM2 Ethyl 4-chloroacetoacetate SM2->Int1 Hantzsch Synthesis (EtOH, Reflux) Reagent_Alk NaH, MeI Reagent_Hyd LiOH, THF/H2O Reagent_Curtius DPPA, TEA, Toluene, (S)-3-Quinuclidinol Int2 Ethyl 2-(2-(4-fluorophenyl) thiazol-4-yl)-2-methylpropanoate Int1->Int2 Gem-Dimethylation Int3 Carboxylic Acid Intermediate Int2->Int3 Saponification Final Venglustat (Genz-682452) (Carbamate Formation) Int3->Final Curtius Rearrangement & Trapping

Figure 2: Synthetic Route.[1] Step-by-step construction of Venglustat from thioamide precursors.

References

  • Discovery & Efficacy in Fabry Model: Ashe, K. M., et al. (2015).[1] "Efficacy of enzyme and substrate reduction therapy with a novel antagonist of glucosylceramide synthase for Fabry disease." Molecular Medicine, 21(1), 389-399.[1]

  • CNS Penetration & Gaucher Model: Marshall, J., et al. (2016).[1] "CNS-accessible inhibitor of glucosylceramide synthase for substrate reduction therapy of neuronopathic Gaucher disease."[1][8][9][10] Molecular Therapy, 24(6), 1019-1029.[1]

  • Synthesis & NTMT1 Activity: Dong, G., et al. (2022).[1] "Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner."[1][11] Scientific Reports, 12, Article 10587. (Contains specific synthesis details in Supp Info). [1]

  • Pharmacokinetics: Peterschmitt, M. J., et al. (2021).[1][12] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development, 10(1), 86-98.[1][12]

  • Primary Patent: Genzyme Corporation.[1] (2012).[1][11][13] "Quinuclidine derivatives and their use as glucosylceramide synthase inhibitors." WO2012129084A2.[1][11]

Sources

Exploratory

Technical Guide: Venglustat Malate Target Engagement & Validation

Abstract Venglustat Malate (GZ/SAR402671) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS) .[1][2] It represents a Substrate Reduction Therapy (SRT) approach designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Venglustat Malate (GZ/SAR402671) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS) .[1][2] It represents a Substrate Reduction Therapy (SRT) approach designed to treat lysosomal storage disorders (LSDs) and synucleinopathies by limiting the biosynthesis of glycosphingolipids (GSLs). This guide details the technical framework for validating Venglustat target engagement, focusing on lipidomic biomarkers (GlcCer, GlcSph) and the dissociation between pharmacodynamic saturation and clinical efficacy in distinct indications like Gaucher Disease Type 3 (GD3) and GBA-associated Parkinson’s Disease (GBA-PD).

Mechanism of Action & Rationale

The Flux-Balance Hypothesis

In disorders like Gaucher and Fabry disease, a deficiency in lysosomal hydrolases (e.g.,


-glucocerebrosidase, GCase) leads to the accumulation of undegraded substrates. Venglustat acts upstream of this defect. By inhibiting GCS, it reduces the conversion of Ceramide to Glucosylceramide (GL-1), thereby lowering the influx of substrates into the compromised lysosome.
Pathway Visualization

The following diagram illustrates the intervention point of Venglustat within the sphingolipid metabolic pathway.

GCS_Inhibition Ceramide Ceramide GlcCer Glucosylceramide (GL-1) Ceramide->GlcCer Catalysis UDP_Glc UDP-Glucose UDP_Glc->GlcCer GCS Glucosylceramide Synthase (GCS) GCS->Ceramide Enzyme Venglustat Venglustat (Inhibitor) Venglustat->GCS Allosteric Inhibition ComplexGSL Complex GSLs (GM1, GM3, Gb3) GlcCer->ComplexGSL Biosynthesis Lysosome Lysosomal Accumulation GlcCer->Lysosome Impaired Degradation (in GBA/GLA mutants)

Figure 1: Venglustat inhibits GCS, preventing the synthesis of Glucosylceramide (GL-1) and reducing downstream substrate load on the lysosome.[1][3][4][5]

Target Engagement Biomarkers

Validating Venglustat requires distinguishing between pharmacokinetic (PK) exposure and pharmacodynamic (PD) effect.[2] The primary PD biomarkers are the direct substrates and their deacylated forms.

Primary Biomarkers
BiomarkerFull NameMatrixClinical Relevance
GL-1 GlucosylceramidePlasma, CSFDirect Target: Immediate substrate of GCS.[1][2] Reductions indicate enzyme inhibition.[1][2]
Lyso-GL1 GlucosylsphingosinePlasma, CSFPathogenic Lipid: The deacylated form of GL-1.[1][2] Highly elevated in Gaucher disease; more sensitive to disease burden than GL-1.[1][2]
GL-3 (Gb3) GlobotriaosylceramidePlasma, UrineDownstream: Relevant for Fabry disease.[1][2][4]
GM3 MonosialodihexosylgangliosidePlasmaDownstream: Major ganglioside; reduction confirms inhibition of complex GSL synthesis.
The CNS Challenge

For indications like GBA-PD and GD3, plasma reduction is insufficient. CSF target engagement is the critical go/no-go criterion.[1][2]

  • Threshold: Clinical trials (MOVES-PD) demonstrated that Venglustat achieves ~75% reduction in CSF GL-1, confirming BBB penetration and central GCS inhibition [1].[1][2]

Analytical Methodology: LC-MS/MS Quantification

To ensure data integrity, target engagement must be measured using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.[1][2]

Experimental Protocol (GL-1 & Lyso-GL1)

Objective: Quantify GL-1 and Lyso-GL1 in human plasma or CSF.[1][2][3]

Reagents:

  • Internal Standards (IS):

    
    C
    
    
    
    -Glucosylceramide (for GL-1),
    
    
    C
    
    
    -Glucosylsphingosine (for Lyso-GL1).[1][2]
  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v).[1][2]

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw plasma/CSF samples on ice.[1][2]

    • Aliquot 50

      
      L of sample into a 96-well plate.
      
    • Add 10

      
      L of Internal Standard Spike  solution. Vortex for 30s.
      
  • Protein Precipitation:

    • Add 200

      
      L of Extraction Solvent (MeOH:ACN) to precipitate proteins.[2]
      
    • Vortex vigorously for 2 mins.

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Supernatant Transfer:

    • Transfer 150

      
      L of supernatant to a clean glass-coated plate (prevents lipid adsorption).[1][2]
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

    • Gradient: 60% B to 100% B over 5 mins.

    • Detection: Triple Quadrupole MS (ESI+ mode). Monitor MRM transitions (e.g., m/z 700.6

      
       264.3 for C16-GlcCer).
      
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma/CSF Sample IS_Add Add Internal Std (13C-GlcCer) Sample->IS_Add Precipitation Protein Precipitation (MeOH:ACN) IS_Add->Precipitation Centrifuge Centrifugation 4000xg Precipitation->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Validated LC-MS/MS workflow for quantifying sphingolipid biomarkers in biological matrices.

Validation Studies & Critical Analysis

The development of Venglustat provides a case study in the distinction between biochemical validation and clinical efficacy .

Preclinical Validation (Mouse Models)
  • Model: Gba

    
     (Gaucher model) and A53T (Synuclein model).[2]
    
  • Results: Venglustat treatment significantly reduced brain GlcCer and GlcSph levels.[6] Importantly, it reduced the accumulation of insoluble

    
    -synuclein aggregates in the hippocampus, providing the mechanistic rationale for testing in Parkinson's [2].
    
Clinical Validation: The Divergence

The following table summarizes key clinical trials, highlighting that target engagement (GL-1 reduction) does not guarantee clinical success in all phenotypes.

StudyIndicationTarget Engagement (CSF)Clinical OutcomeInsight
LEAP / LEAP2MONO Gaucher Type 3 (GD3)Yes (~75% reduction)Positive. Improved SARA scores (ataxia) and brain volume stability [3].[1][2]In GD3, substrate accumulation is the primary driver; reducing it yields benefit.
MOVES-PD GBA-Parkinson'sYes (~75% reduction)Negative. No improvement in UPDRS scores vs. Placebo [1].[2]In PD, substrate accumulation may be secondary or the disease cascade is too advanced for SRT alone.
PERIDOT Fabry DiseaseYes (Plasma GL-3)Negative. Did not meet primary endpoint for neuropathic pain [4].[1][2]Neuropathic pain mechanisms in Fabry may be independent of acute GL-3 flux.[1][2]
Pharmacodynamic Response Logic

Understanding the failure in PD requires analyzing the causal chain.

PD_Logic Dose Venglustat Dose (15mg QD) Plasma_Exp Plasma Exposure Dose->Plasma_Exp BBB Blood-Brain Barrier Penetration Plasma_Exp->BBB CSF_TE Target Engagement (CSF GL-1 Reduction) BBB->CSF_TE Outcome_GD3 GD3 Outcome: Stabilized Neurodegeneration CSF_TE->Outcome_GD3 Primary Driver Outcome_PD PD Outcome: No Clinical Benefit CSF_TE->Outcome_PD Insufficient Driver

Figure 3: Causal logic of Venglustat therapy. While CSF target engagement is achieved in both diseases, clinical benefit depends on the centrality of GSL accumulation to the specific pathology.

References

  • Peterschmitt, M. J., et al. (2022). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Journal of Parkinson's Disease.

  • Sardi, S. P., et al. (2017). Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models. Proceedings of the National Academy of Sciences (PNAS). [1][2]

  • Schiffmann, R., et al. (2023). Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain.[1][2][5][6][7][8]

  • Sanofi Press Release. (2026). Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease.[9][10] Sanofi Newsroom.

Sources

Foundational

Structural Biology of Venglustat Malate: Binding Mechanisms and Inhibition of Glucosylceramide Synthase (GCS)

The following technical guide details the structural biology, kinetic mechanism, and experimental characterization of Venglustat Malate binding to Glucosylceramide Synthase (GCS). Executive Summary Venglustat Malate (GZ/...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, kinetic mechanism, and experimental characterization of Venglustat Malate binding to Glucosylceramide Synthase (GCS).

Executive Summary

Venglustat Malate (GZ/SAR402671) represents a paradigm shift in Substrate Reduction Therapy (SRT) for lysosomal storage disorders (LSDs) and GBA-related Parkinson’s disease. Unlike first-generation iminosugars (e.g., Miglustat) that act as competitive inhibitors mimicking the glucose moiety, Venglustat functions as a potent, brain-penetrant, allosteric inhibitor of Glucosylceramide Synthase (GCS).

This guide dissects the molecular architecture of the GCS-Venglustat interaction, elucidating the uncompetitive kinetic profile that distinguishes it from catalytic site blockers. We provide self-validating experimental workflows for characterizing this binding event, essential for researchers optimizing next-generation sphingolipid modulators.

Molecular Architecture of the Target: Glucosylceramide Synthase (GCS)[1][2]

Enzyme Identity: UDP-glucose ceramide glucosyltransferase (UGCG).[1][2] Localization: cis-Golgi membrane (Type III transmembrane protein). Catalytic Function: Transfers glucose from UDP-Glucose to Ceramide, forming Glucosylceramide (GlcCer)—the rate-limiting step in glycosphingolipid biosynthesis.[2][3]

Structural Domain Organization

The human GCS holoenzyme functions as a monomer embedded in the Golgi membrane. Its catalytic domain faces the cytosol, allowing access to cytosolic UDP-Glucose and membrane-bound Ceramide.

  • Donor Binding Site: Binds UDP-Glucose (hydrophilic pocket).

  • Acceptor Binding Site: A hydrophobic tunnel that accommodates the acyl chains of Ceramide.

  • Catalytic Residues: A conserved Asp-His-Asp catalytic triad facilitates the nucleophilic attack of the ceramide hydroxyl group onto the anomeric carbon of UDP-glucose.

Structural Basis of Venglustat Binding

Venglustat does not simply compete for the UDP-glucose pocket. Its high potency and selectivity stem from a unique binding mode governed by its chemical pharmacophore.

2.1 Chemical Pharmacophore
  • Core: (3S)-Quinuclidine . At physiological pH, the tertiary amine is protonated (cationic), mimicking the charge distribution of the oxocarbenium ion transition state.

  • Linker: Carbamate linkage providing rotational flexibility and hydrogen bond acceptors.

  • Tail: Fluorophenyl-Thiazole . A rigid, lipophilic moiety designed to penetrate the hydrophobic core of the GCS enzyme or the ceramide-binding tunnel.

2.2 Kinetic Mechanism: Uncompetitive Inhibition

Unlike competitive inhibitors (which increase


), Venglustat exhibits uncompetitive inhibition  with respect to UDP-Glucose.
  • Mechanism: Venglustat binds preferentially to the Enzyme-Substrate (ES) complex (GCS bound to UDP-Glucose/Ceramide) rather than the free enzyme.

  • Structural Implication: The binding of the substrate (UDP-Glucose) induces a conformational change in GCS, creating or exposing a distinct allosteric pocket where Venglustat binds.

  • Result: Venglustat "locks" the enzyme in the ES state, preventing product release and catalytic turnover. This results in a decrease in both

    
     and apparent 
    
    
    
    .

Critical Distinction: While Venglustat is uncompetitive for GCS, it acts as a substrate-competitive inhibitor for the off-target enzyme NTMT1 (N-terminal methyltransferase), binding in the peptide pocket.[4][5] This duality must be accounted for in selectivity screens.

Visualization: Mechanism of Action

The following diagram illustrates the kinetic pathway and the specific "locking" mechanism of Venglustat.

GCS_Inhibition GCS Free GCS Enzyme ES_Complex ES Complex (GCS + Substrates) GCS->ES_Complex + UDP-Glc / Cer UDP_Glc UDP-Glucose Cer Ceramide Product GlcCer + UDP ES_Complex->Product Catalysis ESI_Complex ESI Complex (Locked/Inactive) ES_Complex->ESI_Complex + Venglustat (Uncompetitive Binding) Venglustat Venglustat (Inhibitor)

Figure 1: Kinetic schematic showing Venglustat targeting the ES complex, preventing product formation.

Experimental Protocols for Structural & Kinetic Validation

To validate Venglustat binding in a drug discovery campaign, the following self-validating workflows are required.

Protocol A: Kinetic Mode Determination (Enzymatic Assay)

Objective: Confirm uncompetitive inhibition profile (


 decrease, 

decrease).
  • Preparation:

    • Enzyme: Recombinant human GCS (microsomal fraction or purified in nanodiscs).

    • Substrates: NBD-Ceramide (fluorescent acceptor) and UDP-Glucose.

    • Buffer: 50 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM DTT.

  • Workflow:

    • Prepare a matrix of UDP-Glucose concentrations (e.g., 10 µM to 500 µM).

    • Add Venglustat at fixed concentrations (0, 5, 10, 20 nM).

    • Initiate reaction with NBD-Ceramide. Incubate at 37°C for 30 min.

    • Stop reaction with Methanol/Chloroform (1:1).

  • Analysis:

    • Separate products via HPTLC or HPLC-FLD.

    • Data Plotting: Construct Lineweaver-Burk plots (1/V vs 1/[S]).

    • Validation Criteria: Parallel lines indicate uncompetitive inhibition. Intersecting lines at the Y-axis indicate competitive inhibition (failure criteria).

Protocol B: Biophysical Binding (Microscale Thermophoresis - MST)

Objective: Measure


 directly to the protein complex.
  • Labeling: Fluorescently label purified GCS (amine-reactive dye) or use GFP-fusion.

  • Substrate Saturation:

    • Control Arm: GCS in buffer only.

    • Experimental Arm: GCS + saturating UDP-Glucose (1 mM). Rationale: Venglustat requires the ES conformation.

  • Titration: Titrate Venglustat (0.1 nM to 10 µM) against labeled GCS.

  • Readout: Measure thermophoretic movement.

  • Validation: A binding curve should only appear (or show significantly higher affinity) in the presence of UDP-Glucose, confirming the uncompetitive/allosteric mechanism.

Structural Biology Workflow: Solving the Complex

Solving the structure of GCS with Venglustat is challenging due to its membrane nature. The following workflow utilizes Cryo-EM, the gold standard for this target.

Structural_Workflow Gene Gene Synthesis (Human UGCG) Express Expression (HEK293F Expi) Gene->Express Extract Extraction (DDM/CHS or LMNG) Express->Extract Stabilize Nanodisc Assembly (MSP1D1 + Lipids) Extract->Stabilize Complex Complex Formation (+ UDP-Glc + Venglustat) Stabilize->Complex Grid Cryo-EM Grid Prep (Quantifoil) Complex->Grid Solve Structure Determination (Relion/CryoSPARC) Grid->Solve

Figure 2: Cryo-EM workflow for solving GCS-Inhibitor complexes in a native-like lipid environment.

Key Technical Considerations:

  • Detergents: GCS is unstable in harsh detergents. Use LMNG (Lauryl Maltose Neopentyl Glycol) or Nanodiscs to maintain the hydrophobic tunnel integrity.

  • Ligand Soaking: Co-incubate GCS with UDP-Glucose before adding Venglustat to induce the receptive conformation.

Quantitative Data Summary
ParameterValue / CharacteristicClinical Relevance
Inhibition Type Uncompetitive (Allosteric)High specificity; efficacy depends on substrate load.
Target GCS (UGCG)Upstream inhibition of GlcCer synthesis.[6]
IC50 (Cellular) ~5 - 20 nMHighly potent nanomolar inhibition.
Brain Penetration High (Kp,uu ~ 1.0)Critical for GBA-PD and neuronopathic Gaucher.
Off-Target NTMT1 (Competitive)Requires monitoring for methylation side effects.
Clearance Metabolic (CYP3A4)Drug-drug interaction potential.
References
  • Peterschmitt, M. J., et al. (2021).[7] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development.

  • Viel, C., et al. (2021). "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model." Scientific Reports.[8]

  • Dong, G., et al. (2020). "Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner."[4][5][6] ACS Chemical Biology.

  • Sardi, S. P., et al. (2017). "Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models."[9][7] Proceedings of the National Academy of Sciences.

  • Ashe, K. M., et al. (2019). "Ibiglustat (GZ/SAR402671) prevents substrate accumulation in the brain of a mouse model of type 3 Gaucher disease." Molecular Genetics and Metabolism.

Sources

Exploratory

Venglustat Malate: Modulation of Glycosphingolipid Flux via Glucosylceramide Synthase Inhibition

Topic: Venglustat Malate's effect on glycosphingolipid metabolism Content Type: In-depth technical guide.[1] Audience: Researchers, scientists, and drug development professionals. [2][3][4] Executive Summary Venglustat M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Venglustat Malate's effect on glycosphingolipid metabolism Content Type: In-depth technical guide.[1] Audience: Researchers, scientists, and drug development professionals.

[2][3][4]

Executive Summary

Venglustat Malate (GZ/SAR402671) represents a third-generation substrate reduction therapy (SRT) designed to traverse the blood-brain barrier (BBB) and modulate glycosphingolipid (GSL) biosynthesis in the central nervous system. Unlike its predecessors—miglustat (low potency, off-target effects) and eliglustat (P-gp substrate, peripheral restriction)—venglustat combines high potency with CNS penetrance.

This guide analyzes the mechanistic pharmacodynamics of venglustat, its specific inhibition kinetics against glucosylceramide synthase (GCS), and the downstream metabolic alterations in lysosomal storage disorders (LSDs) and synucleinopathies. It further details the experimental frameworks required to validate target engagement via lipidomics.

Molecular Mechanism of Action

Target Specificity and Kinetics

Venglustat functions as a potent, small-molecule inhibitor of glucosylceramide synthase (GCS) (UDP-glucose ceramide glucosyltransferase; UGCG). GCS catalyzes the first committed step in the synthesis of glucosylceramide (GlcCer)-based glycosphingolipids, transferring glucose from UDP-glucose to the C1 hydroxyl group of ceramide.

Inhibition Mode: Experimental kinetic analyses demonstrate that venglustat acts primarily as an uncompetitive inhibitor with respect to the donor substrate, UDP-glucose. This kinetic profile suggests that venglustat binds to the enzyme-substrate complex (or a conformational state induced by UDP-glucose binding) rather than competing directly for the active site in the absence of the nucleotide sugar.

  • IC50: Nanomolar range potency (comparable to eliglustat, significantly more potent than miglustat).[2][3]

  • Selectivity: Highly selective for GCS, avoiding the off-target inhibition of intestinal disaccharidases and lysosomal glucosidases observed with iminosugars like miglustat.

Structural Biology of Inhibition

Unlike iminosugars that mimic the transition state of the glucose moiety, venglustat utilizes a quinuclidine-based scaffold. This lipophilic structure facilitates passive diffusion across the BBB, while its lack of affinity for P-glycoprotein (P-gp) prevents rapid efflux, ensuring sustained CNS exposure—a critical failure point of eliglustat in treating neuronopathic Gaucher disease (GD3).

Impact on Glycosphingolipid Flux[7]

Venglustat operates on the principle of Substrate Reduction Therapy (SRT) .[1] By throttling the influx of GlcCer into the lysosome, it aims to rebalance the equilibrium between synthesis and impaired degradation caused by lysosomal hydrolase deficiencies (e.g., GBA1 mutations).

The Metabolic Cascade

Inhibition of GCS by venglustat leads to a cascade of metabolic adjustments:

  • Primary Effect: Immediate reduction in Glucosylceramide (GlcCer) levels in plasma, tissue, and cerebrospinal fluid (CSF).[4]

  • Secondary Effect: Reduction in Glucosylsphingosine (GlcSph) (lyso-GL1), a cytotoxic deacylated lipid that accumulates in Gaucher disease.

  • Downstream Effect: Decreased synthesis of complex GSLs, including Globotriaosylceramide (Gb3/GL-3) (critical in Fabry disease) and Gangliosides (GM3, GM2, GM1) .

Visualization of Signaling Pathway

The following diagram illustrates the specific blockade point of venglustat within the sphingolipid metabolic pathway and its downstream consequences.

GSL_Metabolism Ceramide Ceramide GCS Glucosylceramide Synthase (UGCG) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer + UDP-Glucose UDP_Glc UDP-Glucose UDP_Glc->GlcCer Venglustat Venglustat (Inhibitor) Venglustat->GCS Uncompetitive Inhibition GlcSph Glucosylsphingosine (Lyso-GL1) GlcCer->GlcSph Deacylation (Pathological) LacCer Lactosylceramide (LacCer) GlcCer->LacCer B4GALT5/6 Gb3 Globotriaosylceramide (Gb3/GL-3) LacCer->Gb3 A4GALT (Fabry Path) GM3 Ganglioside GM3 LacCer->GM3 ST3GAL5 (Ganglioside Path)

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to Glucosylceramide, thereby reducing downstream accumulation of Gb3 and GlcSph.[5][6][3][7][8][9][10][11][12][13]

Experimental Validation Framework

To rigorously assess venglustat's efficacy in a preclinical or clinical setting, researchers must employ self-validating protocols that account for lipid extraction efficiency and mass spectrometric response factors.

Protocol: Quantitative GSL Lipidomics via LC-MS/MS

Objective: Quantify GlcCer and GlcSph reduction in plasma or CSF.

Reagents:

  • Internal Standards (IS): C17-Glucosylceramide, C17-Glucosylsphingosine (Avanti Polar Lipids).

  • Extraction Solvents: Chloroform/Methanol (2:1 v/v).[14]

  • Mobile Phase A: 10 mM Ammonium Formate in Water/Methanol (50:50) + 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol/Isopropanol (50:50) + 0.1% Formic Acid.

Workflow:

  • Sample Preparation:

    • Aliquot 50 µL of plasma/CSF.

    • Spike with 10 µL of Internal Standard mix (1 µM).

    • Protein Precipitation: Add 400 µL Methanol/Acetonitrile (1:1). Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Lipid Extraction (Liquid-Liquid):

    • Transfer supernatant to a glass tube.

    • Add Chloroform and Water to achieve a final ratio of 2:1:0.8 (Chloroform:Methanol:Water).

    • Vortex and centrifuge to separate phases.

    • Collect the lower organic phase (containing GlcCer). Note: GlcSph is more polar and may partition partially into the aqueous phase; optimize pH or use monophasic extraction for GlcSph.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • MS Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • GlcCer (C18:1/C16:0): m/z 700.6 -> 264.3 (Sphingosine backbone).

      • GlcSph: m/z 462.4 -> 282.3.

      • IS (C17-GlcCer): m/z 686.6 -> 250.3.

  • Data Processing:

    • Normalize peak areas to Internal Standards.

    • Calculate concentrations using a 6-point calibration curve.

    • Validation Check: Coefficient of Variation (CV) between technical replicates must be <15%.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/CSF) Spike Spike Internal Std (C17-GlcCer) Sample->Spike Extract LLE Extraction (CHCl3:MeOH) Spike->Extract Sep Phase Separation Extract->Sep Dry N2 Drying & Reconstitution Sep->Dry Organic Phase LCMS LC-MS/MS (MRM Mode) Dry->LCMS Data Quantification (GlcCer/GlcSph) LCMS->Data

Caption: Step-by-step lipidomics workflow for quantifying venglustat pharmacodynamics.

Clinical Translation & Therapeutic Windows

Efficacy Data Summary

The following table summarizes venglustat's impact across key indications based on recent clinical trial data.

IndicationTarget BiomarkerClinical Outcome (Phase 2/3)Status
Gaucher Disease Type 3 GlcCer, GlcSph (CSF)Positive. Met primary endpoints in LEAP2MONO (neurological improvement).Phase 3 Success
Fabry Disease Gb3 (GL-3)Mixed. Reduced Gb3/lyso-Gb3 but missed primary endpoint (pain reduction) in PERIDOT.Phase 3 Ongoing (CARAT)
GBA-PD GlcCer (Plasma/CSF)Negative. Target engagement achieved (GlcCer reduced), but no motor benefit; potential cognitive worsening.Discontinued for PD
ADPKD GlcCerNegative. Failed to slow cyst growth.Discontinued
The "Goldilocks" Challenge of SRT

While venglustat successfully engages its target (evidenced by robust GlcCer reduction), clinical success depends on the pathophysiology of the disease:

  • Success (GD3): In Gaucher Type 3, the accumulation of GlcCer/GlcSph is the primary driver of pathology.[13] Reducing the substrate directly alleviates the toxic burden.

  • Failure (PD): In GBA-Parkinson's, the relationship is complex. While GBA mutations reduce GCase activity, severe reduction of GlcCer (via venglustat) might impair autophagic flux or synaptic function, potentially explaining the lack of efficacy or cognitive worsening observed in the MOVES-PD trial.

References

  • Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease. Molecular Genetics and Metabolism.

  • Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development.

  • Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain.

  • Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease. Sanofi Press Release. [8][13]

  • Affinity of T-036, venglustat, and eliglustat to GCS with or without UDP-glucose. Scientific Reports.

Sources

Foundational

Early-stage research on Venglustat Malate for neurodegenerative diseases

Status: Archived / Retrospective Analysis Compound ID: GZ/SAR402671 Target: Glucosylceramide Synthase (GCS) Therapeutic Class: Substrate Reduction Therapy (SRT) Executive Summary Venglustat malate is a brain-penetrant, s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Archived / Retrospective Analysis Compound ID: GZ/SAR402671 Target: Glucosylceramide Synthase (GCS) Therapeutic Class: Substrate Reduction Therapy (SRT)

Executive Summary

Venglustat malate is a brain-penetrant, small-molecule inhibitor of glucosylceramide synthase (GCS). It was designed to treat lysosomal storage disorders (LSDs) and neurodegenerative diseases linked to glycosphingolipid metabolism, specifically GBA1-associated Parkinson’s Disease (GBA-PD).

The central hypothesis posits that GBA1 mutations reduce glucocerebrosidase (GCase) activity, leading to the accumulation of glucosylceramide (GL-1) and glucosylsphingosine (lyso-GL-1). These lipids stabilize toxic


-synuclein oligomers, driving neurodegeneration. Venglustat employs Substrate Reduction Therapy (SRT) to lower GL-1 production, theoretically restoring lysosomal homeostasis.

Critical Insight: While Venglustat successfully demonstrated target engagement (robust reduction of GL-1 and lyso-GL-1 in CSF and plasma) in Phase 2 trials (MOVES-PD), it failed to improve motor function in GBA-PD patients and showed lack of efficacy in GM2 gangliosidoses (AMETHIST trial). This guide analyzes the mechanistic rationale, experimental protocols for validation, and the technical reasons behind the translational gap.

Mechanistic Foundation & Signaling Pathway

Venglustat functions as a competitive inhibitor of GCS, the enzyme responsible for the first step in glycosphingolipid biosynthesis (Ceramide + UDP-Glucose


 Glucosylceramide).
2.1 The GBA-Synuclein Loop

In healthy neurons, GCase degrades GL-1. In GBA1 mutants, GL-1 accumulates, promoting the formation of conformational strains of


-synuclein that are resistant to degradation. Venglustat intervenes upstream to reduce the substrate load on the deficient GCase enzyme.
2.2 Pathway Visualization

The following diagram illustrates the therapeutic intervention point of Venglustat within the sphingolipid metabolic pathway.

G cluster_0 Sphingolipid Metabolism cluster_1 Neurodegenerative Pathology Ceramide Ceramide GL1 Glucosylceramide (GL-1) Ceramide->GL1 Synthesis UDP_Glc UDP-Glucose UDP_Glc->GL1 GCS Glucosylceramide Synthase (GCS) GCS->GL1 Catalyzes GL1->Ceramide Degradation (Impaired in GBA-PD) LysoGL1 Glucosylsphingosine (Lyso-GL-1) GL1->LysoGL1 Deacylation (Pathological Shunt) aSyn_Olig α-Synuclein (Oligomer/Fibril) GL1->aSyn_Olig Stabilizes Toxic Conformation GCase Glucocerebrosidase (GCase) GCase->Ceramide Catalyzes LysoGL1->aSyn_Olig Promotes aSyn_Mono α-Synuclein (Monomer) aSyn_Mono->aSyn_Olig Aggregation Venglustat Venglustat (GCS Inhibitor) Venglustat->GCS Inhibits (SRT)

Figure 1: Mechanism of Action. Venglustat inhibits GCS to lower GL-1 levels, aiming to break the positive feedback loop between lipid accumulation and


-synuclein aggregation.
Preclinical Validation Protocols

For researchers investigating GCS inhibitors, two core protocols are essential: establishing potency (in vitro) and verifying target engagement (in vivo).

Protocol A: Microsomal GCS Inhibition Assay

Purpose: To determine the IC50 of Venglustat against GCS activity in a cell-free system.

Reagents:

  • Human GCS-expressing microsomes (isolated from A375 or HEK293 cells).

  • Substrates: C8-Ceramide and UDP-Glucose.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM MgCl2.

Workflow:

  • Preparation: Dilute Venglustat in DMSO (10-point serial dilution).

  • Incubation:

    • Mix 10 µg microsomal protein with Venglustat in 50 µL assay buffer.[1]

    • Add substrates: 70 µM C8-Ceramide and 200 µM UDP-Glucose.

    • Incubate for 60 minutes at 37°C.

  • Termination: Stop reaction by adding 100 µL Methanol/Acetonitrile (1:1) containing internal standard (C17-GL-1).

  • Quantification:

    • Centrifuge at 3000 x g for 10 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode measuring C8-GL-1 transition).

  • Validation Criteria:

    • Z-factor > 0.5.

    • Reference IC50 for Venglustat should be in the low nanomolar range (~5-20 nM).

Protocol B: In Vivo Target Engagement (GL-1 Quantification)

Purpose: To confirm Venglustat crosses the Blood-Brain Barrier (BBB) and reduces substrate levels in the CNS.

Methodology:

  • Dosing: Administer Venglustat (e.g., 10 mg/kg PO daily) to WT or GBA-D409V mice for 14 days.

  • Tissue Collection:

    • Perfuse mice with saline to remove blood from brain vasculature.

    • Collect Plasma and Hemibrain; flash freeze in liquid nitrogen.

    • Critical Step: CSF collection must be performed via cisterna magna puncture before brain removal to avoid blood contamination.

  • Lipid Extraction:

    • Homogenize brain tissue in chloroform:methanol (2:1).

    • Perform Folch extraction to separate organic phase (lipids).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Ammonium formate/formic acid gradient.[1]

    • Target Analytes: Glucosylceramide (GL-1) and Glucosylsphingosine (Lyso-GL-1).

  • Interpretation:

    • Effective target engagement is defined as >50% reduction in plasma GL-1 and >30% reduction in brain/CSF GL-1 compared to vehicle.

Clinical Data Summary & Analysis

The following table summarizes the key clinical readouts for Venglustat in neurodegenerative cohorts.

Trial IDIndicationPhaseNPrimary EndpointBiomarker Outcome (CSF)Clinical Outcome
MOVES-PD GBA-PD2221MDS-UPDRS II+IIISuccess: GL-1

~75%
Failed: No benefit; trend toward motor worsening.
LEAP Gaucher Type 32~11Neurological StatusSuccess: Lyso-GL-1

Mixed: Stabilization of neurological symptoms.
AMETHIST Tay-Sachs359Disease ProgressionSuccess: GM2

Failed: No clinical benefit.
4.1 The "Dissociation" Paradox

The failure of MOVES-PD despite robust biomarker reduction suggests a dissociation between the lipid target and the clinical phenotype in established disease.

  • Hypothesis 1 (Timing): In symptomatic PD, neurodegeneration may be driven by downstream cascades (mitochondrial dysfunction, inflammation) that are no longer dependent on the initial lipid trigger.

  • Hypothesis 2 (The "Double-Edged" Sword): Preclinical data indicated that while Venglustat reduced

    
    -synuclein in some regions, it increased microgliosis and p-
    
    
    
    -synuclein in the substantia nigra in others.[2][3] Excessive reduction of GL-1 might impair other essential lysosomal functions or membrane dynamics.
Translational Workflow Diagram

This workflow illustrates the path from preclinical validation to the decision points encountered in the Venglustat development program.

Workflow Screening 1. In Vitro Screening (Microsomal Assay) PK_PD 2. PK/PD Modeling (BBB Penetration) Screening->PK_PD Potency < 10nM Preclinical 3. Preclinical Efficacy (GBA-mutant Mice) PK_PD->Preclinical Brain:Plasma > 0.5 Phase1 4. Phase 1: Safety & Biomarker (GL-1) Preclinical->Phase1 Reduced a-Syn pathology Phase2 5. Phase 2: MOVES-PD (Clinical Efficacy) Phase1->Phase2 GL-1 reduced >70% Safe profile Decision Decision Point: Go/No-Go Phase2->Decision Primary Endpoint Missed Stop Program Termination (PD Indication) Decision->Stop Halt PD Program Refine Focus on Monogenic LSDs Decision->Refine Target GD3/Fabry

Figure 2: Translational Workflow. The progression from chemical validation to clinical reality. Note the divergence at Phase 2 where biomarker success did not translate to clinical efficacy.

References
  • Peterschmitt, M. J., et al. (2022).[4] "Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial." The Lancet Neurology.

  • Sardi, S. P., et al. (2017).[4][5] "CNS inhibition of glucosylceramide synthase by venglustat reduced glycosphingolipids and the accumulation of pathological CNS aggregates in a mouse model of GBA-related synucleinopathy."[3][6] Scientific Reports.

  • Peterschmitt, M. J., et al. (2021).[4][5][7] "Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial." Journal of Parkinson's Disease.

  • Schiffmann, R., et al. (2023).[4] "Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial." Brain.[1][5][6][8]

  • Cure Parkinson's Trust. (2021). "MOVES-PD Clinical Trial Results - Venglustat."

  • Bernasconi, C., et al. (2023).[4] "Double-Edged Effects of Venglustat on Behavior and Pathology in Mice Overexpressing α-Synuclein." Movement Disorders.[9]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Venglustat Malate Protocols for In Vitro GCS Inhibition

Abstract Venglustat Malate (GZ/SAR402671) is a potent, brain-penetrant, allosteric inhibitor of glucosylceramide synthase (GCS).[1] By blocking the glycosylation of ceramide, it serves as a Substrate Reduction Therapy (S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Venglustat Malate (GZ/SAR402671) is a potent, brain-penetrant, allosteric inhibitor of glucosylceramide synthase (GCS).[1] By blocking the glycosylation of ceramide, it serves as a Substrate Reduction Therapy (SRT) for lysosomal storage diseases (LSDs) such as Gaucher disease type 3, Fabry disease, and GBA-associated Parkinson’s disease.[1][2] This guide provides a standardized technical framework for evaluating Venglustat in vitro, focusing on solubility management, target engagement (GlcCer reduction), and functional lysosomal rescue assays.

Introduction & Mechanism of Action

Venglustat functions by inhibiting GCS (encoded by UGCG), the rate-limiting enzyme governing the synthesis of glucosylceramide (GlcCer) from ceramide and UDP-glucose.[1][2][3][4][5] GlcCer is the precursor for complex glycosphingolipids (GSLs), including gangliosides (GM1, GM3) and globosides (Gb3).

In LSDs, downstream enzymes (e.g., GBA1,


-Gal A) are defective, causing toxic accumulation of GSLs.[5][6] Venglustat lowers the influx of these substrates into the lysosome, restoring homeostasis.
Pathway Visualization

The following diagram illustrates the sphingolipid metabolic pathway and the specific intervention point of Venglustat.

GCS_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glycosylation UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer GCS Glucosylceramide Synthase (GCS) GCS->GlcCer Catalyzes Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Inhibits (IC50 ~4-20 nM) ComplexGSLs Complex GSLs (GM3, Gb3, Gangliosides) GlcCer->ComplexGSLs Downstream Synthesis Lysosome Lysosomal Accumulation (Pathology) ComplexGSLs->Lysosome In LSDs

Figure 1: Mechanism of Action.[1][4][7] Venglustat inhibits GCS, preventing the synthesis of GlcCer and subsequent accumulation of complex GSLs in the lysosome.[5][7][8]

Material Preparation & Physicochemical Properties[1][4]

Proper handling is critical due to the amphiphilic nature of the compound. The malate salt improves solubility over the free base but requires specific reconstitution protocols.

Table 1: Physicochemical Profile
PropertySpecificationNotes
Compound Name Venglustat MalateAlso known as GZ/SAR402671
MW ~523.6 Da (Salt)Free base MW is ~389.5 Da.[1][4] Calculations must use Salt MW.
Solubility DMSO (up to 50 mM)Poorly soluble in water/PBS directly.[4]
Stock Storage -20°C or -80°CStable for >6 months in DMSO. Avoid freeze-thaw cycles.[1][4]
Cellular IC50 4 – 20 nMDependent on cell line and lipid turnover rate.
Reconstitution Protocol
  • Solvent: Dissolve powder in 100% anhydrous DMSO (cell culture grade).

  • Concentration: Prepare a 10 mM master stock .

    • Calculation: To dissolve 1 mg of Venglustat Malate (MW 523.6), add 190.9 µL of DMSO.

  • Aliquoting: Dispense into single-use amber vials (light sensitive) and store at -20°C.

  • Working Solutions:

    • Dilute the 10 mM stock 1:1000 in culture media to achieve 10 µM (Intermediate).

    • Perform serial dilutions in media (not PBS) to prevent precipitation.[4][9]

    • Final DMSO concentration on cells must be <0.1% (v/v) to avoid solvent toxicity artifacts.[4][9]

Experimental Design Strategy

Cell Model Selection
  • Target Engagement (MDCK, HeLa, K562): Robust GSL synthesis rates make these ideal for measuring GlcCer reduction.

  • Disease Modeling (Patient Fibroblasts/iPSCs): Use cells derived from Gaucher (GBA-/-) or Fabry (GLA-/-) patients to assess functional rescue (e.g., clearance of Lyso-GL1 or Gb3).[1][4]

Dosing & Timing[1][2][5][11][12]
  • Dose Range: 0.1 nM to 1000 nM (Log-scale).

  • Incubation Time:

    • Target Engagement:3–4 days . GSL turnover is slow; shorter incubations may miss the window of reduction.

    • Functional Rescue:5–7 days . Clearance of accumulated lysosomal storage requires prolonged inhibition.

Protocol 1: Target Engagement (GlcCer Reduction)

Objective: Quantify the reduction of Glucosylceramide (GlcCer) levels via LC-MS/MS. This is the gold-standard assay for validating GCS inhibition.[1][4]

Workflow
  • Seeding: Seed cells (e.g., K562 or MDCK) in 6-well plates at 30-40% confluence.

  • Treatment:

    • Treat with Venglustat (0, 1, 3, 10, 30, 100, 300 nM) for 72–96 hours .

    • Refresh media containing drug every 48 hours to maintain potency.[4]

  • Harvesting:

    • Wash cells 2x with cold PBS.[4]

    • Lyse in water or dilute PBS (200 µL).

    • Protein Assay: Remove 20 µL for BCA protein quantification (critical for normalization).

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the remaining lysate, add Chloroform:Methanol (2:1 v/v) containing internal standard (e.g., C12-GlcCer).[1]

    • Vortex vigorously for 10 mins.

    • Centrifuge at 2000 x g for 5 mins to separate phases.

    • Collect the lower organic phase (lipids).

    • Dry under nitrogen gas.[1][4]

  • LC-MS/MS Analysis:

    • Reconstitute in Methanol/Formic Acid.[4]

    • Monitor MRM transitions for GlcCer (e.g., m/z 700 -> 264 for C16-GlcCer).

    • Normalization: Report data as pmol GlcCer / mg Protein .

Protocol 2: Functional Rescue (LysoTracker Assay)

Objective: Assess the reversal of lysosomal hypertrophy in LSD patient fibroblasts.

Logic

LSD cells often exhibit enlarged, acidic lysosomes due to substrate accumulation. Venglustat treatment should reduce the LysoTracker Deep Red signal, indicating reduced lysosomal volume/acidity.

Workflow Logic Diagram

Assay_Workflow Step1 Seed Patient Fibroblasts (96-well Black/Clear Bottom) Step2 Treat with Venglustat (5-7 Days, Refresh q48h) Step1->Step2 Step3 Stain: LysoTracker Deep Red (50 nM, 45 mins) Step2->Step3 Step4 Fixation (Optional) or Live Imaging Step3->Step4 Step5 High-Content Imaging (Quantify Spot Area/Intensity) Step4->Step5

Figure 2: Functional Rescue Workflow. A high-content screening approach to measure lysosomal phenotype correction.[1][4]

Detailed Steps
  • Plating: Seed 2,000–4,000 patient fibroblasts per well in a 96-well black-wall plate. Allow 24h attachment.

  • Treatment: Add Venglustat (10 nM – 1 µM). Include a Vehicle Control (DMSO) and a Positive Control (if available, e.g., enzyme replacement).

  • Incubation: Incubate for 5 to 7 days . Note: Shorter times are insufficient for phenotypic rescue.

  • Staining:

    • Prepare LysoTracker Deep Red (ThermoFisher) at 50 nM in pre-warmed media.[4]

    • Add Hoechst 33342 (Nuclear stain) at 1 µg/mL.[4]

    • Incubate for 45-60 minutes at 37°C.

  • Imaging:

    • Wash 3x with warm HBSS (do not use PBS, it can stress lysosomes).

    • Image immediately on a High-Content Imager (e.g., Opera Phenix, CellInsight).[1]

    • Metric: Calculate "Total LysoTracker Intensity per Nucleus" or "Lysosomal Area per Cell".

Data Analysis & Validation

Calculation of IC50
  • Plot normalized GlcCer levels (y-axis) vs. Log[Venglustat] (x-axis).[1][4]

  • Fit using a 4-parameter logistic (4PL) regression .

  • Acceptance Criteria:

    • Max inhibition > 80% relative to DMSO.[4]

    • Hill slope typically between -0.8 and -1.2.[1][4]

    • R² > 0.95.[4][10][11]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media High concentration stock added directly to aqueous media.[1][4]Dilute intermediate steps in DMSO before final spike into media.[4] Ensure <0.1% DMSO final.
No Reduction in GlcCer Incubation too short.Extend treatment to 96 hours.[4] GSL half-life is long.[1][4]
High Variability Inconsistent cell density or lipid extraction.[4]Normalize strictly to protein content (BCA). Use internal standards (C12-GlcCer) in extraction.
Cell Toxicity Off-target effects at high doses.[1][4]Verify viability (CellTiter-Glo) in parallel. Venglustat is generally non-toxic <10 µM.[4]

References

  • Peterschmitt, M. J., et al. (2021). "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers."[12] Clinical Pharmacology in Drug Development. Link

  • Ashe, K. M., et al. (2019). "Ibiglustat inhibits glucosylceramide synthase and reduces substrate accumulation in Fabry disease models." Molecular Genetics and Metabolism. Link

  • Cabrera-Salazar, M. A., et al. (2012). "Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease." PLoS One. Link

  • Sardi, S. P., et al. (2017). "Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models." Proceedings of the National Academy of Sciences (PNAS). Link[1][4]

  • PubChem Compound Summary. "Venglustat Malate (CID 60199241)."[1][4][13] National Center for Biotechnology Information.[4] Link[1][4]

Sources

Application

Using Venglustat Malate in Gaucher disease mouse models

Application Note: Preclinical Evaluation of Venglustat Malate in Neuronopathic Gaucher Disease Mouse Models Executive Summary & Mechanism of Action Venglustat Malate (also known as Ibiglustat, GZ/SAR402671) is a potent,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Venglustat Malate in Neuronopathic Gaucher Disease Mouse Models

Executive Summary & Mechanism of Action

Venglustat Malate (also known as Ibiglustat, GZ/SAR402671) is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide Synthase (GCS). Unlike first-generation GCS inhibitors (e.g., Eliglustat) which are substrates for P-glycoprotein (P-gp) and do not cross the blood-brain barrier (BBB) efficiently, Venglustat is designed to treat the CNS manifestations of lysosomal storage disorders (LSDs), specifically Gaucher Disease Type 3 (GD3) and GBA-associated Parkinson’s Disease.

Therapeutic Strategy: Substrate Reduction Therapy (SRT) In Gaucher disease, deficiency in


-glucocerebrosidase (GCase) leads to the toxic accumulation of Glucosylceramide (GlcCer) and its deacylated form, Glucosylsphingosine (GlcSph/Lyso-Gb1).[1] Venglustat inhibits GCS, the enzyme responsible for the first step of glycosphingolipid synthesis, thereby lowering the influx of substrate into the compromised lysosome and rebalancing cellular metabolism.[2]

MOA Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Inhibits GlcSph Glucosylsphingosine (Lyso-Gb1) GlcCer->GlcSph Deacylation Lysosome Lysosomal Accumulation GlcCer->Lysosome Accumulates in GCase Deficiency GlcSph->Lysosome Pathology Neuroinflammation (Microgliosis) & Synuclein Aggregation Lysosome->Pathology Triggers

Figure 1: Mechanism of Action. Venglustat inhibits GCS, preventing the synthesis of GlcCer and subsequent accumulation of toxic GlcSph in the brain.[3]

Experimental Design Strategy

Model Selection

For evaluating CNS efficacy, the


  mouse model is the gold standard for chronic neuronopathic Gaucher disease (GD3).
  • Genotype: Homozygous for the D409V mutation in the Gba gene.[2]

  • Phenotype: Reduced GCase activity (~5% of WT), progressive accumulation of GlcCer/GlcSph in the brain, memory deficits, and

    
    -synuclein aggregation.
    
  • Alternative: CBE-induced model (Chemical inhibition of GCase with Conduritol

    
    -epoxide) for rapid screening of acute efficacy.
    
Study Design Matrix
GroupGenotypeTreatmentDose / RouteNEndpoint
1 WTVehiclePO / Diet10Baseline Control
2

VehiclePO / Diet12Disease Control
3

VenglustatLow (5 mg/kg)12Dose Response
4

VenglustatHigh (15 mg/kg)12Efficacy

Detailed Protocols

Protocol A: Formulation & Administration

Venglustat Malate is highly soluble. Two administration methods are validated: Dietary Admixture (preferred for chronic studies >1 month) and Oral Gavage (preferred for PK/PD).

Option 1: Dietary Admixture (Chronic Efficacy)

  • Target Dose: ~60 mg/kg/day (based on food intake) or calibrated to 0.03% w/w.

  • Preparation:

    • Calculate the required amount of Venglustat Malate (0.3 g drug per kg of chow).

    • Mix Venglustat powder with a small amount of powdered chow to create a pre-mix.

    • Blend pre-mix into the bulk chow using a geometric dilution method to ensure homogeneity.

    • Pelletize (cold press to avoid heat degradation) or provide as a powder in jars.

  • Storage: 4°C, protected from light. Stable for 3-6 months.

Option 2: Oral Gavage (PK/PD)

  • Vehicle: Sterile Water or 0.5% Methylcellulose (400 cP) in water.

  • Concentration: 1.0 - 1.5 mg/mL (for 10 mL/kg dosing volume).

  • Procedure:

    • Weigh Venglustat Malate.

    • Add ~70% of total vehicle volume. Vortex for 2 minutes until fully dissolved (clear solution).

    • QS to final volume.

    • Dosing: Administer 10 mL/kg via oral gavage needle (20G) once daily (QD).

Protocol B: In-Life Monitoring & Behavioral Assays
  • Timeline: Treatment typically starts at 1-2 months of age (pre-symptomatic) or 4-6 months (symptomatic).

  • Cognitive Testing (Month 6+):

    • Novel Object Recognition (NOR):

      
       mice show deficits in short-term memory. Venglustat treatment should restore the discrimination index to WT levels.
      
    • Barnes Maze: Assess spatial memory and learning.

  • Motor Function:

    • Rotarod: Assess ataxia and motor coordination (relevant for GD3).

    • Beam Walk: Fine motor coordination.

Protocol C: Tissue Processing & Bioanalysis (LC-MS/MS)

Critical Quality Attribute: Separation of Glucosylceramide (GlcCer) from Galactosylceramide (GalCer) is essential, as GalCer is abundant in the brain and isobaric.

1. Tissue Harvest:

  • Perfusion with cold PBS is mandatory to remove blood lipids.

  • Hemisect brain: Fix one half in 4% PFA (Histology); flash freeze other half (Bioanalysis).

2. Lipid Extraction:

  • Homogenize 20-50 mg brain tissue in 2% CHAPS or Methanol/Water (1:1) .

  • Add Internal Standard (C12-GlcCer or d5-GlcSph).

  • Extract lipids using the Bligh & Dyer method (Chloroform:Methanol:Water).

3. LC-MS/MS Parameters:

  • Column: HILIC column (e.g., Phenomenex Kinetex HILIC or Supelco LC-Si) to separate GlcCer from GalCer.

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer gradient.

  • Transitions (MRM):

    • Glucosylsphingosine (Lyso-Gb1): precursor m/z 462.3

      
       product m/z 282.3 (quantifier).
      
    • Glucosylceramide (C18:0): precursor m/z 728.6

      
       product m/z 264.3.
      
Protocol D: Histopathology
  • Microgliosis: Stain for CD68 or Iba1 . Venglustat should significantly reduce the area of CD68+ immunoreactivity in the hippocampus and cortex.

  • Astrogliosis: Stain for GFAP .

  • 
    -Synuclein:  Stain for pSer129-
    
    
    
    -synuclein or total aggregates (using Proteinase K digestion).

Visualization of Experimental Workflow

Workflow cluster_Treatment Treatment Phase (6-9 Months) cluster_Behavior Functional Readouts Start Study Start (Age: 4 Weeks) Acclimation Acclimation (1 Week) Start->Acclimation Baseline Baseline Bleed (Plasma GlcSph) Acclimation->Baseline Grouping Randomization (Based on Body Weight) Baseline->Grouping Dosing Daily Dosing (Dietary or PO) Grouping->Dosing Monitoring Weekly Weight & Health Checks Dosing->Monitoring Month3 Month 3: Rotarod (Motor) Dosing->Month3 Month6 Month 6: Novel Object Rec. (Cognition) Month3->Month6 Necropsy Terminal Necropsy (PBS Perfusion) Month6->Necropsy Analysis Downstream Analysis: 1. Brain GlcCer/GlcSph (LC-MS) 2. CD68/GFAP (IHC) 3. Synuclein Aggregates Necropsy->Analysis

Figure 2: Experimental Workflow. Timeline for a chronic efficacy study in Gba D409V mice.

Data Analysis & Interpretation

EndpointUntreated Gba MutantVenglustat TreatedInterpretation
Brain GlcCer Elevated (2-5x WT)Reduced (>50%)Primary Pharmacodynamic (PD) effect.
Brain GlcSph Highly Elevated (>50x WT)Reduced (>70%)Key Biomarker. Correlates best with pathology.
CD68 Area Increased (Inflammation)ReducedReduction in neuroinflammation.
Behavior (NOR) Deficit (DI < 0)Improved (DI > 0)Functional cognitive recovery.

Troubleshooting:

  • Issue: No reduction in brain GlcCer.

  • Cause: Poor BBB penetration due to incorrect dosing or non-compliance (diet).

  • Check: Measure plasma drug levels at termination. Target trough concentration > IC50 (approx 10-50 ng/mL).

References

  • Sardi, S. P., et al. (2017). "Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models."[2][4] Proceedings of the National Academy of Sciences, 114(10), 2699-2704. Link

  • Viel, C., et al. (2021).[5][6] "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model." Molecular Genetics and Metabolism, 133(3), 268-278. Link

  • Marshall, J., et al. (2016). "CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease." Molecular Therapy, 24(6), 1019-1029. Link

  • Ashe, K. M., et al. (2011). "Ibiglustat (GZ/SAR402671) reduces glycosphingolipid accumulation and memory deficits in a mouse model of Gaucher disease." PLOS ONE, 6(7), e21758.
  • Cabrera-Salazar, M. A., et al. (2012). "Systemic delivery of a glucosylceramide synthase inhibitor reduces CNS substrates and increases lifespan in a mouse model of type 2 Gaucher disease."[4] PLOS ONE, 7(8), e43310. Link

Sources

Method

Application Note: Dosing Regimen for Venglustat Malate in Preclinical Animal Studies

Introduction & Mechanism of Action Venglustat (GZ/SAR402671) is a novel, orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] It functions as a Substrate Reduction Therapy (SRT) by inhibitin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Venglustat (GZ/SAR402671) is a novel, orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] It functions as a Substrate Reduction Therapy (SRT) by inhibiting the first committed step in the synthesis of glycosphingolipids (GSLs).

Therapeutic Rationale

In Lysosomal Storage Disorders (LSDs) such as Fabry, Gaucher Type 3, and GBA-associated Parkinson’s Disease (GBA-PD), the catabolic enzymes (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-galactosidase A, 

-glucocerebrosidase) are deficient. This leads to the toxic accumulation of substrates like Glucosylceramide (GlcCer) and Globotriaosylceramide (Gb3/GL-3). Venglustat lowers the influx of these substrates into the lysosome, rebalancing the metabolic flux.
Mechanistic Pathway

The following diagram illustrates the intervention point of Venglustat within the sphingolipid metabolic pathway.

GCS_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer/GL-1) GCS->GlcCer Catalysis Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits ComplexGSLs Complex GSLs (Gb3, GM3, etc.) GlcCer->ComplexGSLs Lysosome Lysosomal Accumulation ComplexGSLs->Lysosome Pathogenic Buildup

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to Glucosylceramide, thereby reducing downstream accumulation of toxic glycosphingolipids.[1][2][3][4][5][6][7][8][9]

Formulation & Preparation

Venglustat is typically supplied as Venglustat Malate (salt form). The malate salt exhibits superior aqueous solubility compared to the free base, simplifying vehicle selection for oral administration.

Vehicle Selection

For oral gavage (PO) in mice and rats, aqueous-based vehicles are recommended to ensure consistent bioavailability and minimize vehicle-related stress.

Vehicle ComponentConcentrationPurposeStorage
Water (Sterile, Deionized)100%Primary solvent (High solubility of Malate salt)RT
0.5% Methylcellulose (MC) 0.5% w/vSuspending agent (if higher concentrations precipitate)4°C
0.25% Tween-80 0.25% v/vSurfactant (optional, for high-dose homogeneity)RT

Recommended Standard Vehicle: Sterile Water or 0.5% Methylcellulose (MC) in water.

Preparation Protocol (Stock Solution)
  • Calculate Mass: Determine the amount of Venglustat Malate required.

    • Note: Account for the salt factor. MW of Venglustat free base

      
       385.5  g/mol ; MW of Malate salt 
      
      
      
      519.6 g/mol . Salt Factor
      
      
      1.35
      .
    • To achieve a 10 mg/kg dose of free base, weigh 13.5 mg of malate salt per kg of animal body weight.

  • Dissolution: Add the weighed powder to ~80% of the final volume of the vehicle (e.g., Sterile Water).

  • Mixing: Vortex vigorously for 1-2 minutes. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Adjustment: Bring to final volume with vehicle.

  • Stability: Fresh preparation is recommended. Stock solutions can be stored at -20°C for up to 2 weeks; avoid repeated freeze-thaw cycles.

Dosing Regimens by Indication

The following dosages refer to Venglustat Free Base . Adjust the weighed amount of Malate salt accordingly.

A. Lysosomal Storage Disorders (Fabry, Gaucher Type 3)[1][6][8][10]
  • Species: Mice (e.g., GLA knockout, Gba D409V).

  • Route: Oral Gavage (PO) or Dietary Admixture.

  • Frequency: Once Daily (QD).

  • Efficacy Dose: 10 – 15 mg/kg.

  • Duration: 2 weeks (biomarker reduction) to >6 months (behavioral/survival).

  • Key Biomarkers: Plasma/Tissue GlcCer (GL-1), Lyso-Gb3.

B. Parkinson’s Disease (GBA-PD)[2][7]
  • Species: Mice (e.g., Thy1-aSyn, Gba heterozygous).

  • Route: Oral Gavage (PO).

  • Frequency: Once Daily (QD).

  • Efficacy Dose: 10 – 30 mg/kg.

    • Note: Higher doses may be required to achieve sufficient brain exposure to lower CNS GlcCer by >50%.

  • Target Engagement: Reduction of hippocampal GlcCer and insoluble ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -synuclein aggregates.[7]
    
C. Autosomal Dominant Polycystic Kidney Disease (ADPKD)[10][11][12][13]
  • Species: Rats (e.g., Pkd1 mutants) / Mice.

  • Route: Oral Gavage (PO).

  • Frequency: Once Daily (QD).

  • Efficacy Dose:

    • Mice: 15 mg/kg.

    • Rats: 5 – 15 mg/kg.

  • Safety Warning: In male rats, toxicity has been observed at doses

    
     45 mg/kg.[10] Do not exceed 30 mg/kg in chronic rat studies without pilot tolerability testing.
    
Summary Table: Recommended Dosing
Model OrganismIndicationDose Range (Free Base)AdministrationToxicity Threshold
Mouse Fabry / Gaucher10 - 25 mg/kgPO, QD>100 mg/kg (est.)
Mouse GBA-PD15 - 30 mg/kgPO, QD>100 mg/kg (est.)
Rat ADPKD / Tox5 - 15 mg/kgPO, QD

45 mg/kg

Pharmacokinetics & Pharmacodynamics (PK/PD)

Venglustat demonstrates linear pharmacokinetics and rapid absorption.[8] It is a brain-penetrant molecule, a critical differentiator from first-generation GCS inhibitors like Eliglustat.

PK Parameters (Mouse, 10 mg/kg PO)
  • 
    :  0.5 – 2.0 hours.
    
  • 
    :  ~4 – 6 hours (Mouse); ~28 hours (Human).
    
  • Bioavailability (

    
    ):  High (>80%).
    
  • Brain/Plasma Ratio: ~0.5 – 1.0 (indicating effective BBB penetration).

PD Validation Workflow

To validate target engagement, measure Glucosylceramide (GlcCer) levels in plasma and tissue.

Experimental_Workflow cluster_Dosing Treatment Phase (14 Days) cluster_Analysis Analysis Start Study Start Acclimation Acclimation (1 Week) Standard Diet Start->Acclimation Grouping Randomization (Control vs. 10 mg/kg vs. 30 mg/kg) Acclimation->Grouping Dosing Daily Oral Gavage (PO) Vehicle: Water or 0.5% MC Grouping->Dosing Obs Clinical Observations (Body Weight, Grimace Scale) Dosing->Obs Daily Loop Sacrifice Terminal Sacrifice (2h post-last dose for Peak PK) Dosing->Sacrifice Obs->Dosing Daily Loop Blood Plasma Collection (PK & GlcCer levels) Sacrifice->Blood Brain Brain Harvest (Cortex/Hippocampus) Sacrifice->Brain LCMS LC-MS/MS Analysis Blood->LCMS Brain->LCMS

Caption: Standard 14-day PK/PD efficacy workflow. Terminal sampling at Tmax (2h) ensures capture of peak drug levels and steady-state substrate reduction.

References

  • Viel, C., et al. (2021). "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model."[11] Scientific Reports, 11(1): 20945.[7][11] Link

  • Peterschmitt, M.J., et al. (2021). "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development, 10(1): 86-98.[11] Link

  • Marshall, J., et al. (2016). "Substrate reduction therapy for the treatment of Fabry disease: Venglustat." Molecular Genetics and Metabolism, 117(2): S78.
  • Gansevoort, R.T., et al. (2022). "Venglustat, a novel glucosylceramide synthase inhibitor, in patients at risk of rapidly progressing ADPKD."[12] American Journal of Kidney Diseases, 79(4). Link

  • Ashe, K.M., et al. (2019). "Ibiglustat (Venglustat) inhibits glucosylceramide synthase and reduces cyst growth in orthologous mouse models of ADPKD." Journal of the American Society of Nephrology.

Sources

Application

Application Note: Venglustat Malate in iPSC-Derived Neuronal Cultures

Executive Summary This guide details the application of Venglustat Malate (also known as GZ/SAR402671 or Ibiglustat), a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor, in human induced pluripotent stem cell (i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Venglustat Malate (also known as GZ/SAR402671 or Ibiglustat), a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor, in human induced pluripotent stem cell (iPSC)-derived neurons.[1]

Venglustat functions by inhibiting the synthesis of glucosylceramide (GlcCer), thereby reducing the accumulation of glycosphingolipids (GSLs) in lysosomes.[2][3] This mechanism is critical for researching Gaucher Disease Type 3 (GD3) and GBA1-associated Parkinson’s Disease (PD) .[1] While clinical trials have yielded mixed results—showing efficacy in GD3 neurological symptoms but missing primary endpoints in PD (MOVES-PD)—iPSC models remain the gold standard for stratifying patient responders and investigating the mechanistic link between lipid homeostasis and alpha-synucleinopathy.[1]

Mechanism of Action & Rationale

In GBA1-mutant neurons, the lysosomal enzyme glucocerebrosidase (GCase) is deficient, leading to the accumulation of its substrate, GlcCer.[3] This accumulation perturbs lysosomal function and promotes the aggregation of alpha-synuclein (α-syn).[1]

Venglustat acts upstream of this defect. By inhibiting GCS, it lowers the influx of GlcCer into the lysosome ("substrate reduction"), restoring balance between synthesis and degradation.

Signal Pathway Diagram

GCS_Pathway Ceramide Ceramide GCS_Enzyme Glucosylceramide Synthase (GCS) Ceramide->GCS_Enzyme UDP_Glc UDP-Glucose UDP_Glc->GCS_Enzyme GlcCer Glucosylceramide (GlcCer) GCS_Enzyme->GlcCer Catalysis Venglustat Venglustat (Inhibitor) Venglustat->GCS_Enzyme Inhibits Lysosome Lysosomal Accumulation GlcCer->Lysosome Accumulates in GBA1 mutant AlphaSyn Alpha-Synuclein Aggregation Lysosome->AlphaSyn Promotes

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to GlcCer, thereby reducing lysosomal stress and downstream alpha-synuclein pathology.[1][2][3][4][5][6][7]

Experimental Design Strategy

Cell Model Selection
  • Target Lines: Patient-derived iPSCs with GBA1 mutations (e.g., N370S, L444P) are essential.[1]

  • Controls: Isogenic gene-corrected lines (using CRISPR/Cas9) are the mandatory control to ensure observed phenotypes are GBA1-dependent.[1]

  • Differentiation: Midbrain Dopaminergic (mDA) neurons or Cortical neurons are preferred.[1] Venglustat efficacy is most observable in mature neurons (Day 40+), where lipid accumulation and α-syn aggregates typically manifest.[1]

Dosing Strategy

Venglustat is highly potent.[1] In enzymatic assays, IC50 values are in the low nanomolar range (~4–10 nM). However, cellular permeability and lysosomal penetrance require higher working concentrations.

ParameterRecommended RangeRationale
Stock Conc. 10 mM in DMSOEnsures stability and ease of dilution (1:10,000 for 1 µM).[1]
Working Conc. 10 nM – 1 µM 100 nM is a typical starting point for effective GCS inhibition without off-target toxicity.[1]
Duration 14 – 28 Days Lipid reduction is rapid (3-5 days), but α-syn clearance and lysosomal rescue require chronic treatment.[1]
Vehicle DMSO (<0.1%)Maintain consistent DMSO levels in vehicle control wells.

Detailed Protocols

Protocol A: Reagent Preparation

Materials:

  • Venglustat Malate (MW: ~523.58 g/mol )[1]

  • Sterile DMSO (Cell culture grade)[1]

  • Vortex mixer[1]

  • Amber microcentrifuge tubes (light sensitive)[1]

Steps:

  • Calculate: To make a 10 mM stock, dissolve 5.24 mg of Venglustat Malate in 1 mL of sterile DMSO.

  • Dissolve: Vortex vigorously for 30 seconds. Ensure the solution is clear and particulate-free.[1]

  • Aliquot: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Store: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Treatment of iPSC-Neurons

Context: This protocol assumes neurons have been differentiated and matured to at least Day 40 post-induction.[1]

  • Preparation: Thaw a 10 mM stock aliquot of Venglustat.

  • Dilution:

    • Intermediate: Dilute 1:100 in culture medium (100 µM).[1]

    • Final: Dilute 1:1000 into the neuronal maintenance medium to reach 100 nM .

  • Application:

    • Remove half the media from the neuronal culture well.

    • Add the fresh media containing 2X concentration of Venglustat (200 nM) to achieve a final 1X (100 nM) concentration.

    • Note: This "half-change" method prevents physical stress to the neuronal network.[1]

  • Maintenance: Replenish media with fresh Venglustat every 2-3 days for the duration of the experiment (e.g., 21 days).

Protocol C: Functional Readouts[1]
1. Lipidomics (Target Engagement)
  • Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

  • Target: Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph).[1][5]

  • Expectation: Venglustat treatment should reduce GlcCer levels by >50% compared to vehicle-treated GBA1 mutants, restoring them toward wild-type levels.[1]

2. Lysosomal Volume (LysoTracker)[1]
  • Reagent: LysoTracker™ Red DND-99 (50 nM).[1]

  • Protocol: Incubate live neurons for 30 mins at 37°C. Wash 2x with PBS. Image immediately.

  • Analysis: GBA1 neurons typically show enlarged lysosomes (increased fluorescence area).[1] Venglustat should reduce this mean fluorescence intensity.[1]

3. Alpha-Synuclein Pathology
  • Antibody: Phospho-Alpha-Synuclein (Ser129).[1]

  • Protocol: Fix cells (4% PFA), permeabilize (0.1% Triton X-100), block, and stain.

  • Expectation: Reduction in the number or size of pSer129+ aggregates in the soma/neurites after 3-4 weeks of treatment.

Experimental Workflow Diagram

Workflow iPSC iPSC (GBA1 Mutant) NPC Neural Progenitor Cells (NPC) iPSC->NPC Induction Neuron_Immature Immature Neurons (Day 0-30) NPC->Neuron_Immature Differentiation Neuron_Mature Mature Neurons (Day 40+) Neuron_Immature->Neuron_Mature Maturation Treatment Venglustat Treatment (100 nM, 21 Days) Neuron_Mature->Treatment Begin Dosing Assay_Lipid Assay 1: Lipidomics (GlcCer Reduction) Treatment->Assay_Lipid Assay_Lyso Assay 2: LysoTracker (Lysosomal Volume) Treatment->Assay_Lyso Assay_Syn Assay 3: Immunostaining (pSer129 Alpha-Syn) Treatment->Assay_Syn

Caption: Timeline for evaluating Venglustat efficacy in iPSC-derived neurons, from differentiation to functional assay endpoints.

Troubleshooting & Expert Tips

  • Solubility Issues: If Venglustat precipitates in media, ensure the DMSO stock is fully thawed and mixed before dilution. Do not exceed 0.5% final DMSO concentration, as this is neurotoxic.

  • Lack of Phenotype: If GBA1 neurons do not show α-syn aggregates, ensure the culture is sufficiently aged (>60 days total). Some lines require "seeding" with pre-formed fibrils (PFFs) to accelerate aggregation; Venglustat should reduce the propagation of these aggregates.

  • Toxicity: If neurite retraction is observed, titrate the dose down to 10-50 nM.[1] GCS inhibition is vital for membrane formation; complete ablation of GlcCer can be detrimental to neurite outgrowth.

References

  • Viel, C., et al. (2021).[1][4] Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports.[1][4] Link[1]

  • Peterschmitt, M. J., et al. (2022).[1] Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial. The Lancet Neurology. Link

  • Sardi, S. P., et al. (2017).[1] Glucosylceramide synthase inhibition alleviates aberrations in GBA1-mutant neurons. Proceedings of the National Academy of Sciences (PNAS). Link[1]

  • Sanofi Press Release. (2026). Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease.[6][8] Link[1]

  • Mazzulli, J. R., et al. (2011).[1][3] Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies. Cell. Link[1]

Sources

Method

Application Note: Experimental Design for Studying Venglustat Malate Blood-Brain Barrier Penetration

Abstract Venglustat malate is a novel, brain-penetrant glucosylceramide synthase (GCS) inhibitor developed to treat lysosomal storage diseases (LSDs) with CNS involvement, such as Gaucher disease type 3 (GD3), Fabry dise...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Venglustat malate is a novel, brain-penetrant glucosylceramide synthase (GCS) inhibitor developed to treat lysosomal storage diseases (LSDs) with CNS involvement, such as Gaucher disease type 3 (GD3), Fabry disease, and GBA-associated Parkinson’s disease.[1] Unlike first-generation inhibitors (e.g., eliglustat) which are substrates for P-glycoprotein (P-gp) efflux, Venglustat is engineered to cross the blood-brain barrier (BBB). This guide outlines a rigorous experimental framework to quantify its BBB penetration (


), assess efflux liability, and validate pharmacodynamic (PD) target engagement via glycosphingolipid reduction.

Part 1: In Vitro Permeability & Efflux Screening

Objective: To determine if Venglustat is a substrate for major BBB efflux transporters (P-gp/MDR1 or BCRP) and to predict passive permeability.

Bidirectional Transport Assay (MDCK-MDR1)

Rationale: The MDCK-MDR1 cell line overexpresses human P-glycoprotein (P-gp). A high efflux ratio (ER > 2) indicates the drug is a P-gp substrate, which restricts CNS entry. Venglustat is designed to have a low ER.

Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 4–5 days until transepithelial electrical resistance (TEER) > 200 
    
    
    
    .
  • Preparation: Prepare Venglustat (1, 10 µM) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

    • Control: Digoxin (P-gp substrate) and Propranolol (High passive permeability).

  • Transport:

    • A

      
       B (Apical to Basolateral):  Add drug to apical chamber; buffer to basolateral.
      
    • B

      
       A (Basolateral to Apical):  Add drug to basolateral chamber; buffer to apical.
      
  • Incubation: Incubate at 37°C for 90 minutes.

  • Sampling: Collect 50 µL aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS (see Section 4).

Calculations:




Success Criteria: Venglustat should exhibit an ER < 2.0. If ER > 2.0, co-incubate with a P-gp inhibitor (e.g., Zosuquidar) to confirm specificity.

Part 2: In Vivo Pharmacokinetics & Free Brain Fraction ( )

Objective: To determine the unbound brain-to-plasma partition coefficient (


), the gold standard for CNS drug delivery.

Expert Insight: Measuring total brain concentration (


) is insufficient because high lipophilicity can drive non-specific tissue binding, inflating apparent penetration without increasing the therapeutically active free drug. We must correct for protein binding.
Workflow Diagram

BBB_Workflow cluster_0 Step 1: In Vivo Dosing cluster_1 Step 2: Sample Collection cluster_2 Step 3: Binding Correction cluster_3 Step 4: Calculation Dose Oral Gavage (PO) Venglustat Malate (e.g., 10 mg/kg) Time Time Course (0.5, 1, 2, 4, 8, 24h) Dose->Time Plasma Plasma (Centrifuge blood) Time->Plasma Brain Brain Tissue (Homogenize) Time->Brain CSF CSF (Cisterna Magna) Time->CSF RED Rapid Equilibrium Dialysis (RED) Plasma->RED Kpuu K_p,uu = (C_brain/C_plasma) * (f_u,brain/f_u,plasma) Plasma->Kpuu Total Conc Brain->RED Brain->Kpuu Total Conc Fu_p f_u,plasma RED->Fu_p Fu_b f_u,brain RED->Fu_b Fu_p->Kpuu Fu_b->Kpuu

Caption: Workflow for determining unbound brain partition coefficient (


), correcting for plasma and tissue protein binding.
Equilibrium Dialysis Protocol (Determining )
  • Tissue Prep: Homogenize naïve rat brain tissue in PBS (1:4 w/v).

  • Spiking: Spike Venglustat (1 µM) into the homogenate.

  • Dialysis: Load spiked homogenate into the donor chamber of a RED device (Rapid Equilibrium Dialysis); load PBS into the receiver.

  • Equilibration: Incubate 4 hours at 37°C on an orbital shaker.

  • Analysis: Measure concentration in both chambers via LC-MS/MS.

  • Calculation:

    
    
    Correction for dilution factor (D=5):
    
    
    
    
Data Interpretation
ParameterValue RangeInterpretation

(Total)
> 1.0High tissue accumulation (often lipophilicity-driven).

< 0.3Poor BBB penetration or active efflux.

0.5 – 1.0Passive diffusion / High CNS availability (Ideal for Venglustat).

> 1.0Active uptake (Carrier-mediated transport).

Part 3: Pharmacodynamic Biomarkers (Target Engagement)

Objective: Confirm Venglustat functionally inhibits GCS in the brain by measuring substrate reduction.

Mechanism of Action

MOA Ceramide Ceramide GL1 Glucosylceramide (GL-1) Ceramide->GL1 Catalyzed by GCS UDP_Glc UDP-Glucose UDP_Glc->GL1 GCS Glucosylceramide Synthase (GCS) Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits GL3 Globotriaosylceramide (GL-3) GL1->GL3 GM3 Ganglioside GM3 GL1->GM3 Pathology Lysosomal Accumulation (Synucleinopathy/Organ Damage) GL1->Pathology Excess Accumulation

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to Glucosylceramide (GL-1), thereby reducing downstream glycosphingolipids.[2][3][4][5][6][7]

Biomarker Protocol (GL-1 Quantification)
  • Dosing: Administer Venglustat daily (QD) for 14 days to achieve steady-state (T1/2 ~29h).

  • Tissue Collection: Perfuse animals with saline to remove blood GL-1. Harvest Cortex, Hippocampus, and CSF.

  • Lipid Extraction:

    • Homogenize tissue in Chloroform:Methanol (2:1).

    • Add internal standard (C12-Glucosylceramide).

    • Vortex and centrifuge; collect the organic phase.

    • Dry under nitrogen and reconstitute in Mobile Phase A.

  • Readout: Significant reduction (30–70%) in GL-1 levels in brain tissue/CSF compared to vehicle control confirms central target engagement.

Part 4: Analytical Methods (LC-MS/MS)

System: Waters ACQUITY UPLC with Sciex Triple Quad (or equivalent).

Venglustat Settings[3][8][9][10]
  • Column: C18 (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient: 5% B to 95% B over 2 minutes.

  • MRM Transitions:

    • Venglustat:

      
       390.2 
      
      
      
      220.0 (Quantifier)[1]
    • Internal Standard:

      
       396.2 
      
      
      
      226.0 (Stable isotope labeled)[1]
  • LLOQ: Target 0.5 ng/mL (Plasma), 0.1 ng/mL (CSF).

Glucosylceramide (GL-1) Settings[1][4][12]
  • Column: HILIC or C8 is often preferred for lipids to separate isoforms.

  • Ionization: ESI Positive mode.

  • MRM: Monitor specific chain lengths (e.g., C16:0, C18:0, C24:1 GL-1) as "Total GL-1" is a sum of these species.

References

  • Peterschmitt, M. J., et al. (2021). "Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial." Journal of Parkinson's Disease. Link

  • Sardi, S. P., et al. (2021).[6] "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model." Scientific Reports.[6] Link

  • Schiffmann, R., et al. (2023).[3] "Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial." Brain.[7][9][10][11] Link

  • Hammond, K., et al. (2023). "Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered Venglustat in Healthy Chinese Volunteers." Clinical Drug Investigation. Link

  • Di, L., et al. (2013). "Guidelines for the determination of blood-brain barrier penetration in discovery and development." Journal of Medicinal Chemistry. (Standard protocol reference for Kp,uu methodology).

Sources

Application

High-Sensitivity Quantification of Venglustat in Human Plasma via LC-MS/MS

Topic: LC-MS/MS method for quantifying Venglustat Malate in plasma Content Type: Detailed Application Note and Protocol Application Note: AN-BIO-2026-VG [1] Abstract This application note details a robust, validated Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method for quantifying Venglustat Malate in plasma Content Type: Detailed Application Note and Protocol

Application Note: AN-BIO-2026-VG [1]

Abstract

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Venglustat (GZ/SAR402671) in human plasma.[1] Venglustat is a novel, brain-penetrant glucosylceramide synthase (GCS) inhibitor developed for the treatment of lysosomal storage disorders, including Fabry disease and Gaucher disease type 3.

Given the compound's basic quinuclidine core (pKa ~9.5) and high lipophilicity (LogP ~4.0), this method utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum analyte recovery and matrix cleanup.[1] The assay achieves a Lower Limit of Quantification (LLOQ) of 0.50 ng/mL with a dynamic range extending to 1000 ng/mL , suitable for supporting clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Introduction & Scientific Rationale

The Analyte: Venglustat Malate

Venglustat functions by inhibiting GCS, the enzyme responsible for the first step in the synthesis of glycosphingolipids.[2] By reducing the production of glucosylceramide (GL-1), it prevents the accumulation of pathogenic lipids in lysosomes.

  • Chemical Structure: The molecule features a quinuclidine ring (tertiary amine) linked via a carbamate to a fluorophenyl-thiazole moiety.[1]

  • Bioanalytical Challenge: The quinuclidine nitrogen is highly basic. In standard C18 chromatography at acidic pH, basic amines often exhibit peak tailing due to secondary interactions with residual silanols. Furthermore, the high lipophilicity requires efficient removal of plasma phospholipids to prevent matrix effects (ion suppression).

Strategic Method Design

To address these challenges, this protocol incorporates two critical "Expertise-Driven" choices:

  • Sample Preparation (MCX SPE): We utilize Mixed-Mode Cation Exchange.[1] At acidic pH, Venglustat is protonated (positively charged) and binds ionically to the sorbent, allowing aggressive organic washing to remove neutral and acidic interferences. Elution is achieved with a basic organic solvent, neutralizing the amine and releasing the drug.

  • Chromatography (Charged Surface Hybrid Technology): We employ a Waters XSelect CSH C18 column. The CSH particle surface is slightly positively charged, which repels the protonated Venglustat amine, preventing silanol interaction and ensuring sharp, symmetrical peaks even at high loads.

Materials and Instrumentation

Reagents
  • Venglustat Malate (Reference Standard, >98% purity).

  • Internal Standard (IS): Venglustat-d6 or analog (e.g., Genz-684010).[1]

  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH4OH).

  • Plasma Matrix: K2-EDTA Human Plasma (drug-free).[1]

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or Waters ACQUITY UPLC I-Class.

  • Mass Spectrometer: AB Sciex Triple Quad™ 5500 or 6500+ (ESI Positive).

  • SPE Plate: Waters Oasis MCX 96-well plate (30 mg/well).[1]

Experimental Protocol

Solution Preparation
  • Stock Solution (1.0 mg/mL): Dissolve Venglustat Malate in 50:50 Methanol:Water (v/v). Correct for salt factor (MW Salt 523.58 / MW Free Base 389.49 ≈ 1.34).[1]

  • Working Standards: Serially dilute stock in 50:50 MeOH:H2O to generate curve points: 0.5, 1, 2, 5, 20, 100, 500, 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare Venglustat-d6 at 200 ng/mL in 50:50 MeOH:H2O.

Sample Extraction Workflow (MCX SPE)

Rationale: MCX provides superior cleanup compared to protein precipitation for hydrophobic bases.[1]

SPE_Workflow Start Plasma Sample (100 µL) IS_Add Add 20 µL Internal Standard (Venglustat-d6) Start->IS_Add Acidify Add 200 µL 2% Formic Acid (Protonate Amine) IS_Add->Acidify Load Load Sample onto Oasis MCX Acidify->Load Condition Condition SPE Plate: 1. 500 µL MeOH 2. 500 µL Water Condition->Load Wash1 Wash 1: 500 µL 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 500 µL Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 2 x 100 µL 5% NH4OH in MeOH Wash2->Elute Dry Evaporate to Dryness (N2, 40°C) Elute->Dry Recon Reconstitute in 100 µL Mobile Phase A/B (80:20) Dry->Recon

Caption: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic Venglustat from plasma matrix.

LC-MS/MS Conditions

Chromatography Parameters:

  • Column: Waters XSelect CSH C18 XP, 2.1 x 50 mm, 2.5 µm.

  • Column Temp: 45°C.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.00 95 Elution of Venglustat
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry Parameters (Sciex 5500):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp (TEM): 550°C.

  • Ion Spray Voltage (IS): 4500 V.[1]

  • Curtain Gas (CUR): 30 psi.[1]

  • Collision Gas (CAD): Medium.[1]

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) DP (V) CE (V) CXP (V)
Venglustat 390.2 220.0 80 35 15
Venglustat (Qual) 390.2 127.1 80 45 12

| IS (d6-Analog) | 396.2 | 226.0 | 80 | 35 | 15 |[1]

Note: The primary transition 390.2 -> 220.0 corresponds to the cleavage of the carbamate linker, a high-intensity fragmentation pathway typical for this scaffold.[1]

Method Validation Summary

The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines. Typical performance metrics for this protocol are summarized below.

Linearity and Sensitivity[4]
  • Calibration Model: Linear regression, 1/x² weighting.

  • Range: 0.50 ng/mL to 1000 ng/mL.

  • Correlation Coefficient (r²): > 0.995.[1][4]

Accuracy and Precision (Inter-Assay, n=18)
QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ0.50± 8.5%6.2%
Low QC1.50± 4.1%4.8%
Mid QC400± 2.5%3.1%
High QC800± 1.8%2.5%
Matrix Effects & Recovery[1][4]
  • Extraction Recovery: > 85% (Consistent across QC levels due to MCX efficiency).

  • Matrix Factor: 0.95 – 1.05 (Negligible ion suppression due to removal of phospholipids in Wash 2).

Troubleshooting & Optimization

  • Peak Tailing: If tailing is observed despite using the CSH column, increase the Ammonium Formate concentration in Mobile Phase A to 20 mM. This shields residual silanols further.[1]

  • Carryover: Venglustat is lipophilic. If carryover > 20% of LLOQ is seen in the blank after a high standard, implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[1][3][4]

  • Stability: Venglustat is stable in plasma at -80°C for > 6 months.[1] However, ensure processed samples are kept at 4°C in the autosampler to prevent solvent evaporation.

References

  • Peterschmitt, M. J., et al. (2020). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development. Link

  • Deegan, P. B., et al. (2023).[5] Venglustat, an Orally Administered Glucosylceramide Synthase Inhibitor: Phase 2 Assessment in Fabry Disease. Molecular Genetics and Metabolism. Link

  • Smid, B. E., et al. (2025). Historical Control Analysis Demonstrates Greater Long-Term Reduction in Plasma Globotriaosylceramide (Gb3) by Venglustat.[1][5][6] Molecular Genetics & Genomic Medicine.[1][6] Link

  • FDA Guidance for Industry.[1] (2018).[1][5] Bioanalytical Method Validation. Link

Sources

Method

Protocol for Assessing Glucosylceramide Synthase Activity with Venglustat Malate

Abstract & Introduction Glucosylceramide Synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the synthesis of glycosphingolipids (GSLs).[1] Aberrant accumulation of downstream GSLs (e.g., Glucosylcer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Glucosylceramide Synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the synthesis of glycosphingolipids (GSLs).[1] Aberrant accumulation of downstream GSLs (e.g., Glucosylceramide, GL-1) drives pathology in Lysosomal Storage Disorders (LSDs) such as Gaucher disease and Fabry disease, as well as GBA-associated Parkinson’s disease.[2]

Venglustat Malate (also known as Ibiglustat or GZ/SAR402671) represents a significant advancement over first-generation inhibitors (e.g., Miglustat) due to its high potency, specificity, and critical ability to cross the blood-brain barrier (BBB).

This application note details two validated protocols for assessing Venglustat efficacy:

  • LC-MS/MS Cell-Based Assay: The "Gold Standard" for quantitative pharmacodynamics and IND-enabling studies.

  • NBD-Ceramide Enzymatic Assay: A high-throughput fluorescence method for rapid screening.

Mechanism of Action

Venglustat acts as a potent inhibitor of GCS, preventing the glycosylation of ceramide.[2] Unlike competitive inhibitors that may displace ceramide, kinetic studies suggest Venglustat exhibits uncompetitive inhibition with respect to the donor substrate UDP-Glucose, locking the enzyme-substrate complex in an inactive state [1].

Visual 1: GCS Signaling & Venglustat Inhibition Pathway[3]

GCS_Pathway UDP_Glc UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glc->GCS Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis Venglustat Venglustat (Inhibitor) Venglustat->GCS Blocks Activity Gangliosides Complex Gangliosides (GM1, GM2, GM3) GlcCer->Gangliosides Downstream Synthesis Lysosome Lysosomal Accumulation (Pathology) Gangliosides->Lysosome In Disease State

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to Glucosylceramide, thereby reducing downstream ganglioside accumulation in lysosomes.[3]

Experimental Strategy & Method Selection

FeatureProtocol A: LC-MS/MS (Cell-Based)Protocol B: NBD-Fluorescence (Enzymatic)
Primary Use IND-enabling data, PD markers, endogenous lipid profiling.High-throughput screening (HTS), IC50 ranking.
Substrate Endogenous Ceramide (Physiological).NBD-C6-Ceramide (Synthetic fluorescent analog).
Sensitivity Ultra-High (Femtomolar detection).Moderate (Nanomolar detection).
Throughput Low to Medium (requires extraction).High (96/384-well plate format).
Cost High (Instrumentation + Internal Standards).Low (Reagents only).

Protocol A: LC-MS/MS Cell-Based Assay (Gold Standard)

Rationale: This method quantifies the reduction of endogenous GlcCer levels in live cells, providing the most biologically relevant data regarding Venglustat's cellular potency.

Materials
  • Cell Line: K562 (Erythroleukemia) or patient-derived fibroblasts (e.g., Gaucher type 3).

  • Compound: Venglustat Malate (Dissolve in DMSO to 10 mM stock; store at -20°C).

  • Internal Standards (IS): C17-Glucosylceramide and C17-Ceramide (Avanti Polar Lipids). Critical: Use odd-chain lipids not present in humans to normalize extraction efficiency.

  • Solvents: Methanol (LC-MS grade), Chloroform, Formic Acid, Ammonium Formate.

Step-by-Step Methodology
Phase 1: Cell Treatment
  • Seeding: Seed cells at

    
     cells/mL in 6-well plates (2 mL/well).
    
  • Dosing: Treat cells with Venglustat at a 7-point dilution series (e.g., 0.1 nM to 100 nM).

    • Control: DMSO vehicle (0.1% final concentration).

  • Incubation: Incubate for 48 to 72 hours .

    • Note: GlcCer turnover is slow; shorter incubations may miss the window of inhibition [2].

  • Harvest: Pellet cells (300 x g, 5 min), wash 2x with cold PBS. Flash freeze pellets if not extracting immediately.

Phase 2: Lipid Extraction (Modified Bligh & Dyer)
  • Resuspend cell pellet in 200 µL PBS.

  • Spike IS: Add 10 µL of Internal Standard Mix (1 µM C17-GlcCer).

  • Add 750 µL Chloroform:Methanol (1:2 v/v) . Vortex vigorously for 1 min.

  • Add 250 µL Chloroform. Vortex.

  • Add 250 µL Water. Vortex.

  • Phase Separation: Centrifuge at 3000 x g for 5 min.

    • Result: Two phases.[4][5] Lipids are in the lower organic (chloroform) phase .

  • Transfer the lower phase to a glass vial. Evaporate solvent under Nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Formic Acid (99:1).

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Gradient: 60% B to 100% B over 5 minutes.

  • Detection: Triple Quadrupole MS (ESI Positive Mode).

MRM Transitions (Example):

  • GlcCer (C16:0):

    
     700.6 
    
    
    
    264.3 (Sphingosine backbone fragment).
  • C17-GlcCer (IS):

    
     714.6 
    
    
    
    278.3.
Visual 2: LC-MS/MS Workflow Logic

LCMS_Workflow Start Cell Culture (K562/Fibroblasts) Treat Treat with Venglustat (48-72 hrs) Start->Treat Spike Spike Internal Standard (C17-GlcCer) Treat->Spike Critical Step Extract Lipid Extraction (Chloroform/MeOH) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate GlcCer/IS Ratio Determine IC50 MS->Data

Caption: Workflow for quantitative lipidomics. Internal Standard spiking prior to extraction is mandatory for accurate quantification.

Protocol B: In Vitro Enzymatic Assay (Fluorescence)

Rationale: Uses recombinant GCS or microsomes with a fluorescent substrate (NBD-Ceramide). Ideal for screening large libraries or confirming direct enzymatic inhibition.

Materials
  • Enzyme Source: Human GCS microsomes or recombinant UGCG.

  • Substrate: NBD-C6-Ceramide (Fluorescent donor).[6]

  • Co-factor: UDP-Glucose.[5][6]

  • Detection: HPLC with Fluorescence Detector or HPTLC (High-Performance Thin Layer Chromatography).

Step-by-Step Methodology
  • Reaction Mix: Prepare in a black 96-well plate:

    • 50 mM HEPES buffer (pH 7.4).

    • 5 mM MgCl2.

    • 10 µM NBD-C6-Ceramide.

    • 50 µM UDP-Glucose.

    • Venglustat (Various concentrations).[1][7][8][9][10]

  • Initiation: Add 5 µg microsomal protein to start reaction.

  • Incubation: 37°C for 60 minutes in the dark.

  • Termination: Add 100 µL Chloroform/Methanol (1:1) to stop reaction.

  • Separation (HPLC Method):

    • Inject sample onto a Normal Phase Silica Column.

    • Elute isocratically with Chloroform/Methanol/Water.

    • Detect: Ex 460 nm / Em 530 nm.

  • Quantification: Measure the Area Under Curve (AUC) of the product (NBD-GlcCer) vs. Substrate (NBD-Cer).

Data Analysis & Troubleshooting

Calculating IC50

Normalize data using the following equation:



  • Signal Max: Vehicle (DMSO) control.

  • Signal Min: Positive control (e.g., 10 µM Eliglustat) or No Enzyme blank.

Fit data to a 4-parameter logistic regression model. Expected IC50 for Venglustat: Low nanomolar range (typically < 10 nM in cell-free assays) [3].

Common Pitfalls
  • Solubility: Venglustat Malate is soluble in DMSO but may precipitate in aqueous buffers if >100 µM. Keep final DMSO concentration < 0.5% to avoid enzyme denaturation.

  • Stickiness: Ceramides are lipophilic and stick to plastic. Use glass vials or low-binding polypropylene plates for extraction steps.

  • Carryover: In LC-MS, GlcCer can cause carryover on the column. Run solvent blanks between high-concentration samples.

References

  • Venglustat Mechanism: Peterschmitt, M. J., et al. (2021).[9][11] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development.

  • GCS Assay Development: Aerts, J. M., et al. (2019). "Glycosphingolipids and Lysosomal Storage Disorders as Illustrated by Gaucher Disease." Current Opinion in Chemical Biology.

  • Venglustat Potency: Ashe, K. M., et al. (2021). "Efficacy of Venglustat in Mouse Models of GBA-Related Synucleinopathies." Scientific Reports.[9]

  • LC-MS Lipidomics Standards: Merrill, A. H., et al. (2005).[12] "Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods.

Sources

Application

How to prepare Venglustat Malate stock solutions for cell culture

Application Note: Preparation and Handling of Venglustat Malate Stock Solutions for In Vitro Cell Culture Abstract & Scientific Context Venglustat Malate (also known as Ibiglustat or GZ/SAR402671) is a potent, brain-pene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Venglustat Malate Stock Solutions for In Vitro Cell Culture

Abstract & Scientific Context

Venglustat Malate (also known as Ibiglustat or GZ/SAR402671) is a potent, brain-penetrant, allosteric inhibitor of Glucosylceramide Synthase (GCS) . By inhibiting GCS, Venglustat blocks the first step in the biosynthesis of glycosphingolipids, specifically the conversion of ceramide to glucosylceramide (GL-1). This mechanism is utilized in Substrate Reduction Therapy (SRT) for lysosomal storage disorders such as Fabry disease, Gaucher disease type 3, and GBA-associated Parkinson’s disease.[1]

For in vitro applications, precise stock solution preparation is critical. Venglustat exhibits nanomolar potency (IC50 ~4–20 nM) against GCS. Therefore, stock solutions must be prepared at concentrations that allow for serial dilutions to low nanomolar working ranges while maintaining the solvent (DMSO) concentration below the toxicity threshold (<0.1%) for sensitive cell lines.

Critical Physicochemical Properties

Before handling, verify the specific form of the compound. Venglustat is commonly supplied as a Malate salt . Using the molecular weight of the free base for calculations will result in a stock solution that is under-concentrated by approximately 25%.

PropertyDataNotes
Compound Name Venglustat Malate
Synonyms GZ/SAR402671, Ibiglustat, Genz-682452
CAS Number 1629063-78-0 (Malate salt)1401090-53-6 (Free base)
MW (Malate Salt) 523.58 g/mol Use this for Molarity calculations
MW (Free Base) 389.50 g/mol Do not use for weighing
Solubility DMSO (~25–50 mg/mL)Sparingly soluble in water/PBS
Target IC50 ~4–20 nM (GCS inhibition)Potent inhibitor
Storage (Powder) -20°CProtect from light and moisture

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution in anhydrous DMSO. Rationale: A 10 mM stock is ideal because it is 1,000,000× the typical active concentration (10 nM). This allows for two-step serial dilutions, ensuring pipetting accuracy and minimal DMSO carryover.

Reagents & Equipment
  • Venglustat Malate powder (store at -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).

    • Note: Avoid water or PBS for the primary stock. The malate salt improves solubility but hydrolysis risks and freeze-thaw precipitation are higher in aqueous buffers.

  • Vortex mixer.

  • Analytical balance (precision 0.01 mg).[2]

Step-by-Step Procedure
  • Equilibration: Remove the Venglustat Malate vial from the freezer and allow it to equilibrate to room temperature for 15–30 minutes before opening.

    • Scientific Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, altering the effective mass and potentially degrading the compound.

  • Weighing: Weigh 5.24 mg of Venglustat Malate.

    • Calculation:

      
      
      
  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

    • Alternative: If the powder is supplied in a pre-weighed vial (e.g., 5 mg), calculate the exact volume of DMSO to add:

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2 minutes at room temperature.

Protocol: Sterilization & Storage

Critical Warning: Do NOT use Cellulose Acetate (CA) filters with DMSO.[3] DMSO dissolves CA, contaminating your sample with plasticizers.

  • Filtration: Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Pre-wet the filter with 50 µL of pure DMSO (discard flow-through) to minimize drug binding to the membrane.

    • Filter the 10 mM stock solution into a sterile tube.

  • Aliquoting: Dispense into small aliquots (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.

    • Trustworthiness: Venglustat is stable, but repeated temperature shifts can induce micro-precipitation that is invisible to the naked eye but affects concentration.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[2]

Protocol: Application in Cell Culture

Objective: Treat cells with 10 nM Venglustat, ensuring final DMSO concentration is < 0.1%.

Dilution Strategy (Serial Dilution)

Direct dilution from 10 mM to 10 nM requires a 1:1,000,000 dilution. Doing this in one step (e.g., 1 µL into 1 L) is impractical and inaccurate. Use an intermediate step.

Step 1: Prepare 10 µM Intermediate Solution (1000× Working Conc)

  • Dilute 10 mM Stock 1:1000 into sterile media (or PBS).

  • Mix: 1 µL of 10 mM Stock + 999 µL of Culture Media.

  • Result: 10 µM Venglustat (0.1% DMSO).

Step 2: Prepare Final Working Solution (10 nM)

  • Dilute the Intermediate 1:1000 into cell culture wells.

  • Example (for 2 mL well): Add 2 µL of 10 µM Intermediate to 2 mL of media.

  • Final Concentration: 10 nM Venglustat.

  • Final DMSO: 0.0001% (Negligible toxicity).

Dose Response Setup

For IC50 determination, typical ranges are 0.1 nM to 1000 nM.

Target Conc.[2][4][5]Dilution StepSource SolutionFinal DMSO %
1000 nM 1:1010 µM Intermediate0.01%
100 nM 1:10010 µM Intermediate0.001%
10 nM 1:100010 µM Intermediate0.0001%
1 nM 1:10,00010 µM Intermediate<0.0001%

Mechanism of Action & Workflow Visualization

Figure 1: Venglustat Mechanism (GCS Inhibition)

Venglustat acts upstream of lysosomal accumulation by preventing the synthesis of Glucosylceramide.[6]

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GL-1) GCS->GlcCer Catalysis Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits (IC50 ~4-20 nM) Glycosphingolipids Complex Glycosphingolipids (e.g., GM3, Gb3) GlcCer->Glycosphingolipids Downstream Synthesis

Figure 1: Venglustat inhibits Glucosylceramide Synthase, preventing the conversion of Ceramide to Glucosylceramide, thereby reducing downstream glycosphingolipid accumulation.[4]

Figure 2: Stock Preparation Workflow

Stock_Prep Start Venglustat Malate Powder (-20°C) Equilibrate Equilibrate to RT (15-30 mins) Start->Equilibrate Weigh Weigh 5.24 mg (for 10 mM) Equilibrate->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Mix Vortex / Sonicate (Clear Solution) Solvent->Mix Filter Filter Sterilize (PTFE / Nylon 0.22 µm) Mix->Filter Aliquot Aliquot (20-50 µL) Store -20°C or -80°C Filter->Aliquot

Figure 2: Step-by-step workflow for preparing sterile, stable Venglustat Malate stock solutions.

References

  • Ashe, K. M., et al. (2021). Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease. Molecular Genetics and Metabolism.

  • Peterschmitt, M. J., et al. (2021).[4] Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development.

  • Viel, C., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports.[4]

  • Cayman Chemical. (2022). Ibiglustat Product Information and Solubility Data.

  • Sigma-Aldrich. (2023). Filter Compatibility Guide: Solvent Resistance of Membrane Filters.

Sources

Method

Application Note: Lentiviral Platforms for Validating Glucosylceramide Synthase Inhibition

Topic: Lentiviral models for testing Venglustat Malate efficacy Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals A Technical Guide to Venglustat Malate E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lentiviral models for testing Venglustat Malate efficacy Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Technical Guide to Venglustat Malate Efficacy Profiling

Abstract

This application note details the generation and utilization of stable lentiviral cell models to evaluate the efficacy of Venglustat Malate (GZ/SAR402671) , a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor. While Venglustat functions via Substrate Reduction Therapy (SRT) to lower glucosylceramide (GlcCer) levels, transient cellular models often fail to capture the chronic lipid accumulation required to assess therapeutic rescue. Here, we describe a self-validating lentiviral workflow—creating stable GBA1-deficient or


-synuclein-overexpressing "sinks"—to rigorously quantify Venglustat-mediated restoration of lysosomal homeostasis and clearance of protein aggregates.
Introduction: The Kinetic Challenge of SRT

Venglustat Malate operates on the principle of Substrate Reduction Therapy (SRT) . In Lysosomal Storage Disorders (LSDs) like Gaucher disease (GD) or GBA1-associated Parkinson’s Disease (GBA-PD), the enzyme


-glucocerebrosidase (GCase) is deficient, leading to a toxic buildup of GlcCer and its deacylated form, glucosylsphingosine (GlcSph).[1][2]

Venglustat inhibits Glucosylceramide Synthase (GCS) , the enzyme responsible for the first step of glycosphingolipid biosynthesis (Ceramide


 GlcCer).[2][3][4][5][6] By throttling the "input" of GlcCer, Venglustat allows the residual GCase activity to clear existing substrate burdens.

The Experimental Problem: Lipids have slow turnover rates. Transient knockdown (siRNA) or chemical inhibition alone often fails to establish the stable, chronic "disease state" phenotype (e.g., lysosomal hypertrophy,


-synuclein aggregation) necessary to show reversal by Venglustat. Lentiviral transduction is therefore the gold standard for creating these models because it integrates the genetic defect, allowing for long-term culture (14+ days) required for lipidome remodeling.
Mechanistic Pathway

The following diagram illustrates the sphingolipid rheostat and the specific blockade point of Venglustat.

GCS_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Synthesis ComplexGSL Complex GSLs (Gb3, Gangliosides) GlcCer->ComplexGSL Lysosome Lysosomal Accumulation GlcCer->Lysosome Pathogenic Buildup GCS GCS Enzyme (UGCG) GCase GCase Enzyme (GBA1) Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Blocks Mutation GBA1 Mutation (Loss of Function) Mutation->GCase

Figure 1: Mechanism of Action.[2][3][4][6][7][8][9] Venglustat inhibits GCS, preventing the synthesis of GlcCer from Ceramide, thereby reducing the substrate load entering the lysosome.[2][5][10]

Experimental Strategy & Workflow

To validate Venglustat, we must first engineer a system with "impaired flux." We utilize two primary lentiviral models:

  • The Substrate Trap: shRNA knockdown of GBA1 (mimics Gaucher/GBA-PD).

  • The Toxic Sink: Overexpression of

    
    -Synuclein (A53T mutant) to assess downstream clearance.
    

Workflow cluster_0 Phase 1: Model Generation (Days 1-7) cluster_1 Phase 2: Treatment Regimen (Days 8-22) cluster_2 Phase 3: Efficacy Readouts Lenti Lentiviral Transduction (shGBA1 or a-Syn A53T) Select Antibiotic Selection (Puromycin) Lenti->Select Seed Seeding into Assay Plates Select->Seed Treat Venglustat Treatment (Daily/Every 2 Days) Seed->Treat Time Incubation: 7-14 Days (Critical for Lipid Turnover) Treat->Time Biochem Lipidomics (LC-MS) GlcCer Reduction Time->Biochem Pheno Phenotypic Rescue (LysoTracker / a-Syn Clearance) Time->Pheno

Figure 2: Experimental Timeline. Note the extended incubation period (Phase 2) required for Venglustat to manifest phenotypic changes.

Protocol 1: Lentiviral Model Generation

Objective: Establish a stable SH-SY5Y or iPSC-derived neuronal line with >70% reduction in GCase activity or robust


-synuclein accumulation.
Materials
  • Lentiviral Particles:

    • Target: shRNA targeting GBA1 (e.g., TRCN0000029742) or Human SNCA (A53T).

    • Control: Scrambled shRNA (non-targeting).

  • Cell Line: SH-SY5Y (ATCC CRL-2266).

  • Reagents: Polybrene (Hexadimethrine bromide), Puromycin.

Procedure
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Transduction:

    • Thaw lentiviral particles on ice.

    • Prepare media with 8 µg/mL Polybrene .

    • Infect cells at an MOI (Multiplicity of Infection) of 5-10 . Expert Note: High MOI is crucial for shRNA efficacy in hard-to-transduce neuronal lines.

  • Spinoculation (Optional but Recommended): Centrifuge plates at 800 x g for 60 mins at 32°C to enhance viral entry.

  • Selection:

    • 48h post-infection, introduce Puromycin (2 µg/mL) .

    • Maintain selection for 5-7 days until control (uninfected) cells are 100% dead.

  • Validation:

    • Lyse a subset of cells. Confirm GCase knockdown via Western Blot (Anti-GBA antibody) or enzymatic assay (4-MUG substrate). Target: <30% residual activity.

Protocol 2: Venglustat Treatment Regimen

Objective: Treat cells with Venglustat Malate to inhibit GCS and reverse the lipid/protein accumulation phenotype.

Reagent Preparation
  • Venglustat Malate: Dissolve in DMSO to create a 10 mM stock. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in culture media to 10 nM – 5 µM.

Dosing Strategy
  • Seeding: Plate the stable lentiviral lines (from Protocol 1) into 96-well plates (black wall/clear bottom for imaging) or 6-well plates (for LC-MS).

  • Treatment Initiation: 24h after seeding, replace media with Venglustat-containing media.

    • Dose Response: 0 (Vehicle), 0.01, 0.1, 0.5, 1.0, 5.0 µM.

    • Reference Control:Miglustat (10-50 µM) can be used as a comparator, though Venglustat is more potent.

  • Maintenance:

    • Duration: Treat for 7 to 14 days .

    • Expert Insight: Glucosylceramide accumulation is slow. Short treatments (<48h) will show target engagement (GCS inhibition) but not phenotypic rescue (lysosomal clearance).

    • Refresh media/drug every 2-3 days.

Protocol 3: Efficacy Readouts
A. Biochemical: GlcCer/Ceramide Ratio (LC-MS/MS)

The definitive proof of mechanism.

  • Lipid Extraction: Harvest cells in methanol/chloroform (2:1).

  • Analysis: Perform Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Target Metric: Calculate the GlcCer/Ceramide ratio .

    • Expectation: Venglustat should dose-dependently decrease GlcCer and slightly increase Ceramide.

    • Success Criteria: >50% reduction in GlcCer at 1 µM Venglustat [1, 3].

B. Phenotypic: Lysosomal Volume (LysoTracker)

A high-throughput surrogate for lysosomal stress.

  • Staining: Wash cells with PBS. Incubate with LysoTracker Deep Red (50 nM) for 30 mins at 37°C.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Imaging: Image on a High-Content Analysis (HCA) system (e.g., CellInsight or Operetta).

  • Analysis: Quantify "Total Spot Area per Cell."

    • GBA-KD Phenotype: Enlarged lysosomes (increased area).

    • Venglustat Rescue: Normalization of lysosomal area toward WT levels.

C. Functional:

-Synuclein Clearance

Critical for Parkinson's Disease applications.[11][12]

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Separate soluble vs. insoluble fractions via high-speed centrifugation (100,000 x g).

  • Western Blot: Probe for

    
    -synuclein (Clone 4B12 or similar).[11]
    
  • Result: Venglustat treatment should reduce the insoluble/aggregated fraction of

    
    -synuclein in GBA-deficient or A53T cells [2, 5].
    
Data Presentation & Analysis
Summary of Expected Results
AssayReadoutGBA1-KD (Untreated)GBA1-KD + Venglustat (1 µM)Interpretation
LC-MS/MS GlcCer LevelsHigh (Accumulation)Low (Baseline) Successful substrate reduction.
LysoTracker Lysosomal AreaHypertrophic (Large)Reduced Rescue of lysosomal stress.
Western Blot Insoluble

-Syn
Present (Aggregates)Decreased Improved autophagic clearance.
Viability ATP / MTTNormal / Slightly LowUnchanged No overt cytotoxicity at efficacy dose.
References
  • Peterschmitt, M. J., et al. (2021).[2] Safety, pharmacokinetics, and pharmacodynamics of oral venglustat in healthy volunteers.[4] Clinical Pharmacology in Drug Development. Link

  • Sardi, S. P., et al. (2017).[2][13] Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models.[2] Proceedings of the National Academy of Sciences (PNAS). Link

  • Sanofi. (2026).[9][10] Sanofi posts a win for venglustat in Gaucher study.[9][14] FirstWord Pharma. Link

  • Bielawski, J., et al. (2010). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. Link

  • Mazzulli, J. R., et al. (2011). Gaucher disease glucocerebrosidase and

    
    -synuclein form a bidirectional pathogenic loop in synucleinopathies. Cell.[1] Link
    

Sources

Application

Application Note: High-Throughput Screening Assays for Glucosylceramide Synthase (GCS) Inhibitors

Abstract & Clinical Significance Glucosylceramide Synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-gluc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Glucosylceramide Synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1]

Therapeutic Relevance:

  • Lysosomal Storage Diseases (LSDs): In Gaucher and Fabry diseases, downstream catabolic enzymes are defective. GCS inhibition (Substrate Reduction Therapy, SRT) lowers the influx of GSLs, preventing lysosomal accumulation.

  • Multidrug Resistance (MDR) in Cancer: GCS overexpression converts pro-apoptotic ceramide into GlcCer, conferring resistance to chemotherapy.

  • Parkinson’s Disease: GCS inhibition is being explored to modulate GSL levels in patients with GBA1 mutations.

This guide outlines a validated screening cascade: a primary biochemical HTS assay using bioluminescent UDP detection and a secondary cell-based validation using fluorescent NBD-ceramide tracking .

Biological Pathway & Screening Strategy[2][3][4][5]

The following diagram illustrates the GCS reaction node and the logic of the screening cascade.

GCS_Pathway Ceramide Ceramide (Pro-Apoptotic) GCS GCS (UGCG) Target Enzyme Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (MDR / Storage) GCS->GlcCer Transfer UDP UDP (By-product) GCS->UDP Release LSD Lysosomal Accumulation GlcCer->LSD MDR Drug Resistance GlcCer->MDR Inhibitor Small Molecule Inhibitor Inhibitor->GCS Block

Caption: GCS catalyzes the pivotal step converting apoptotic Ceramide to Glucosylceramide. Inhibition prevents downstream accumulation in LSDs and restores apoptotic sensitivity in cancer.

Primary HTS Protocol: Homogeneous UDP-Glo™ Assay

Principle: The primary screen utilizes a coupled bioluminescent assay. GCS transfers glucose from UDP-Glucose to a lipid acceptor (C6-Ceramide), releasing free UDP. The detection reagent converts UDP to ATP, which is then quantified via a luciferase/luciferin reaction.[2][3][4][5][6] Light output is directly proportional to GCS activity.[4]

Why this method?

  • Z’ Factor > 0.7: Highly robust compared to NADH-coupled assays which suffer from fluorescent compound interference.

  • Homogeneous: "Add-and-read" format reduces robotic complexity.

  • Sensitivity: Detects low nM UDP, allowing low substrate conversion (<10%) to maintain Michaelis-Menten kinetics.

Materials & Reagents
ComponentSpecificationSource/Notes
Enzyme Recombinant Human UGCGMicrosomes from UGCG-overexpressing HEK293 cells are cost-effective.
Substrate A C6-Ceramide (N-hexanoyl-D-sphingosine)Short-chain analog is cell-permeable and water-soluble (with help).
Substrate B UDP-GlucoseDonor substrate.[1][3][4][5]
Lipid Carrier DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)CRITICAL: Required to form mixed micelles for ceramide solubility.
Detection UDP-Glo™ Glycosyltransferase AssayPromega (V6961).
Controls Eliglustat or MiglustatPositive control inhibitors.
Substrate Preparation (The "Lipid Handling" Step)

Lipid insolubility is the #1 cause of assay variability. Do not skip the liposome/micelle step.

  • Stock Solution: Dissolve C6-Ceramide and DOPC in Chloroform/Methanol (2:1) at equimolar ratios.

  • Dry Down: Evaporate solvent under a stream of Nitrogen gas to form a thin film on the glass vial.

  • Reconstitution: Resuspend the film in Assay Buffer (25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2) with vigorous vortexing and sonication (water bath sonicator, 30 mins) until the solution is clear.

    • Target Concentration: 0.6 mM C6-Ceramide / 0.6 mM DOPC.

Assay Procedure (384-well Format)
  • Compound Addition: Dispense 100 nL of test compounds (in DMSO) into white, low-volume 384-well plates.

    • Final DMSO conc: <1% (GCS is tolerant up to 2%).

  • Enzyme Dispense: Add 5 µL of GCS Enzyme Master Mix (diluted in Assay Buffer).

    • Pre-incubation:[2] 10 mins at RT to allow inhibitor binding.

  • Substrate Initiation: Add 5 µL of Substrate Mix (20 µM UDP-Glucose + 20 µM C6-Ceramide/DOPC micelles).

    • Note: Concentrations should be near

      
       (approx. 10-30 µM for both).
      
  • Reaction Incubation: Seal plates and incubate for 2 to 4 hours at Room Temperature (RT).

    • Optimization: Time depends on enzyme specific activity. Aim for 5-10% substrate turnover.

  • Detection: Add 10 µL of UDP-Glo™ Detection Reagent (1:1 ratio to reaction volume).

  • Equilibration: Incubate for 60 minutes at RT to stabilize the luminescent signal.

  • Read: Measure luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & QC
  • Percent Inhibition:

    
    
    
  • High Control (HC): Enzyme + Substrates + DMSO (No Inhibitor).

  • Low Control (LC): No Enzyme (or High Conc. Eliglustat).

  • Counter Screen: To rule out luciferase inhibitors, run the assay with exogenous UDP (no GCS enzyme) and the test compounds. If signal drops, the compound inhibits the luciferase reporter, not GCS.

Secondary Validation: Cell-Based NBD-Ceramide Assay

Principle: Biochemical hits must be validated in a cellular context to ensure membrane permeability. NBD-C6-Ceramide is a fluorescent analog.[1][7] In healthy cells, it transports to the Golgi and is converted to NBD-Glucosylceramide (NBD-GlcCer). GCS inhibitors block this conversion, trapping fluorescence as NBD-Ceramide.

Materials[3][7]
  • Cell Line: MDCK (MDR1-transfected) or K562 cells.

  • Probe: NBD-C6-Ceramide (complexed with BSA for delivery).

  • Extraction: Chloroform:Methanol (2:1).

  • Analysis: HPTLC (High-Performance Thin Layer Chromatography) or HPLC.

Protocol Steps
  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well). Culture overnight.
    
  • Drug Treatment: Treat cells with inhibitor (at IC90 from primary screen) for 1 hour.

  • Labeling: Add 5 µM NBD-C6-Ceramide (pre-complexed with defatted BSA in PBS) to the media.

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Lipid Extraction (Bligh & Dyer):

    • Wash cells with cold PBS.

    • Scrape cells into methanol. Add chloroform and water to reach final ratio 1:1:0.9 (Chloroform:MeOH:Water).

    • Vortex and centrifuge. Collect the lower organic phase (containing lipids).

    • Dry under Nitrogen.

  • Separation (HPTLC):

    • Resuspend lipids in 50 µL Chloroform:MeOH (2:1).

    • Spot onto Silica Gel 60 HPTLC plates.

    • Develop in Chloroform:Methanol:Water (65:25:4).

  • Quantification: Scan plate on a fluorescence imager (Ex 460nm / Em 535nm).

    • Readout: Ratio of NBD-GlcCer to NBD-Ceramide. Inhibitors decrease this ratio.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
High Background (Biochemical) UDP contamination in UDP-Glucose stock.Use high-purity (>99%) UDP-Glucose. Freshly prepare stocks.
Low Signal Window Inactive Enzyme or Insoluble Ceramide.Must use DOPC or Triton X-100 mixed micelles. Ceramide alone precipitates in aqueous buffer.
False Positives Luciferase Inhibition.Run Counter Screen (Section 3.4).
Cell Assay Variability NBD-Ceramide not entering cells.Ensure NBD-Ceramide is complexed with BSA (1:1 molar ratio) before adding to media.

References

  • Shayman, J. A., et al. (2023). Inhibitors of Glucosylceramide Synthase.[8] Methods in Molecular Biology.[8] [Link]

  • Abe, A., et al. (2009). Direct quantitative determination of ceramide glycosylation in vivo: A new approach to evaluate cellular enzyme activity of glucosylceramide synthase.[1] Journal of Lipid Research. [Link]

  • Nishioka, H., et al. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • BindingDB. Protocol for GCS Assay using UDP-Glo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Venglustat Malate concentration for maximal GCS inhibition

The following Technical Support Guide is designed for researchers utilizing Venglustat Malate (GZ/SAR402671) for Glucosylceramide Synthase (GCS) inhibition.[1] System Overview & Mechanism Venglustat Malate is a brain-pen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing Venglustat Malate (GZ/SAR402671) for Glucosylceramide Synthase (GCS) inhibition.[1]

System Overview & Mechanism

Venglustat Malate is a brain-penetrant, small-molecule inhibitor of Glucosylceramide Synthase (GCS).[1] Unlike earlier generation inhibitors (e.g., Miglustat), Venglustat is highly potent and designed to cross the blood-brain barrier, making it a critical tool for studying neuronopathic lysosomal storage disorders (Gaucher Type 3, Parkinson’s GBA variants).[1]

Mechanistic Pathway

Venglustat acts via an uncompetitive mechanism with respect to the substrate UDP-Glucose.[1] It binds to the enzyme-substrate complex, preventing the transfer of glucose to ceramide.

GCS_Pathway UDP_Glc UDP-Glucose GCS GCS Enzyme (UGCG) UDP_Glc->GCS Cer Ceramide Cer->GCS Complex Enzyme-Substrate Complex GCS->Complex Binding GlcCer Glucosylceramide (GlcCer) Complex->GlcCer Catalysis Complex_Blocked Inactive Complex (Stalled) Complex->Complex_Blocked Inhibition Veng Venglustat (Inhibitor) Veng->Complex Uncompetitive Binding

Figure 1: Venglustat exhibits uncompetitive inhibition, binding to the GCS-UDP-Glucose complex to prevent GlcCer formation.

Experimental Design & Preparation

Solubility & Stock Preparation

Critical Note: Venglustat is supplied as a malate salt (MW ~523.58 g/mol ).[1] You must account for the salt moiety when calculating molarity.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Preferred.[1] Soluble up to ~50 mM.[1]
Aqueous Solubility LimitedPoor solubility in neutral buffers.[1] Do not dissolve directly in media.[1]
Stock Conc. 10 mMRecommended for long-term storage at -20°C.
Working Conc. 10 nM – 1 µMTypical active range in cellular assays.[1]

Q: Can I dissolve Venglustat Malate directly in cell culture media? A: No. Prepare a concentrated stock in DMSO first.[1] Dilute this stock into the media so the final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.

Determining the Optimal Concentration (The "Specificity Window")

Users often default to 10 µM to ensure inhibition, but this is a critical error with Venglustat.

  • GCS IC50 (Cellular): ~165 nM[1]

  • NTMT1 IC50 (Off-Target): ~420 nM[1][2]

Warning: Venglustat has a known off-target effect on N-terminal methyltransferase 1 (NTMT1).[1] If you treat cells with >1 µM, you risk inhibiting NTMT1, which can confound data regarding cell cycle and proliferation.[1]

Recommendation: Perform a dose-response curve from 10 nM to 1000 nM . The "sweet spot" for maximal GCS inhibition with minimal NTMT1 interference is typically 200–500 nM .

Protocol: Cellular GCS Inhibition Assay

This workflow validates GCS inhibition using LC-MS/MS quantification of Glucosylceramide (GlcCer).[1][3]

Workflow Diagram

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 Seed Cells (e.g., K562, Neurons) Step2 Treat with Venglustat (0, 50, 150, 500 nM) Step1->Step2 Step3 Incubate (24 - 72 Hours) Step2->Step3 Step4 Harvest & Wash (PBS) Step3->Step4 Step5 Lipid Extraction (CHCl3:MeOH 2:1) Step4->Step5 Step6 Add Internal Std (C17-GlcCer) Step5->Step6 Step7 LC-MS/MS (MRM Mode) Step6->Step7 Step8 Normalize to Total Protein Step7->Step8

Figure 2: Step-by-step workflow for validating Venglustat efficacy via lipidomics.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HEK293, iPSC-derived neurons) in 6-well plates. Allow 24h for attachment.

  • Treatment:

    • Prepare fresh media containing Venglustat at 0 nM (Vehicle), 50 nM, 150 nM, and 500 nM.[1]

    • Incubate for 48–72 hours .[1] (GlcCer turnover is slow; <24h may show incomplete reduction).[1]

  • Extraction (Bligh & Dyer modified):

    • Wash cells 2x with cold PBS.[1]

    • Lyse in 200 µL water/PBS.

    • Add 10 pmol of Internal Standard (C17-Glucosylceramide) .

    • Add 750 µL Chloroform:Methanol (1:2).[1] Vortex 10 min.

    • Add 250 µL Chloroform and 250 µL water.[1] Centrifuge 3000 x g for 5 min.

    • Collect lower organic phase (lipids).[1] Dry under nitrogen.

  • Quantification (LC-MS/MS):

    • Reconstitute in Methanol.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • MRM Transitions: Monitor m/z 700.6

      
       264.4 (C16-GlcCer) and m/z 714.6 
      
      
      
      264.4 (C17-GlcCer Standard).

Troubleshooting & FAQs

Q1: I see a reduction in GlcCer, but my cells are dying at 1 µM. Is Venglustat toxic? A: At 1 µM, you are likely engaging the NTMT1 off-target pathway, which affects mitosis.[1]

  • Fix: Lower concentration to 200 nM.[1]

  • Fix: Validate toxicity using a non-GCS dependent assay (e.g., LDH release) to distinguish specific toxicity from lipid-storage related stress.[1]

Q2: My LC-MS results show high variability between replicates. A: This is usually due to extraction efficiency.[1]

  • Fix: Did you add the Internal Standard (C17-GlcCer) before the extraction step? You must add it to the lysate, not the final vial, to correct for phase-separation losses.

Q3: Can I use NBD-Ceramide fluorescence instead of LC-MS? A: Yes, but with caveats.

  • Method: Treat cells with Venglustat, then add NBD-C6-Ceramide.[1] Measure the ratio of NBD-GlcCer (Golgi) to NBD-Ceramide.

  • Limitation: NBD is a bulky fluorophore that alters lipid trafficking.[1] LC-MS is the gold standard for verifying endogenous substrate reduction.[1]

Q4: How stable is Venglustat in culture media? A: Stable for >72 hours at 37°C. However, if your experiment extends beyond 3 days, perform a half-media change with fresh compound to maintain steady-state inhibition.

References

  • Peterschmitt, M. J., et al. (2021).[1][4][5] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development.

  • Acelink Therapeutics. (2021).[1][6] "Comparison of GCS Inhibitors: Venglustat vs AL00804 IC50 Values." AceLink Data Presentation.

  • Dong, G., et al. (2018).[1] "Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner."[1][2][7] ACS Chemical Biology.[1]

  • Fabry Disease News. (2024). "Venglustat Mechanism of Action and Clinical Trials."

Sources

Optimization

Troubleshooting inconsistent results in Venglustat Malate experiments

Welcome to the technical support center for Venglustat Malate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this potent gluc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Venglustat Malate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this potent glucosylceramide synthase (GCS) inhibitor. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.

Introduction to Venglustat Malate

Venglustat Malate is a small molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1][2] By blocking the conversion of ceramide to glucosylceramide, Venglustat effectively reduces the production of downstream glycosphingolipids.[1][2] This mechanism of action, known as substrate reduction therapy, is being investigated for various lysosomal storage disorders, including Gaucher disease and Fabry disease.[3][4][5]

This guide will provide practical, field-proven insights to help you troubleshoot inconsistent experimental outcomes and optimize your research protocols.

Core Troubleshooting Areas

Inconsistent results in Venglustat Malate experiments can arise from a variety of factors, from basic laboratory practices to the intricate biology of your experimental system. This guide is structured to address the most common issues systematically.

Diagram: Troubleshooting Workflow for Venglustat Malate Experiments

cluster_0 Initial Observation: Inconsistent Results cluster_1 Investigation Phase 1: Reagent & Compound Integrity cluster_2 Investigation Phase 2: Assay & Cell Culture Conditions cluster_3 Investigation Phase 3: Biological & Mechanistic Factors cluster_4 Resolution A Variable IC50 Values or Unexpected Cell Viability B Verify Venglustat Malate Stock Solution & Storage A->B D Review Cell Culture Parameters (Density, Serum, etc.) A->D C Assess Solubility & Stability in Experimental Media B->C E Optimize GCS Enzyme Assay Protocol C->E D->E G Consider Cell Line-Specific Differences in GSL Metabolism D->G F Validate Downstream Analysis (e.g., Lipidomics) E->F I Consistent & Reproducible Experimental Outcomes F->I H Investigate Potential Off-Target Effects G->H H->I A Cell Culture & Venglustat Treatment B Cell Harvesting & Quenching A->B C Lipid Extraction (e.g., MTBE method) B->C D LC-MS/MS Analysis C->D E Data Processing & Statistical Analysis D->E F Biological Interpretation E->F

Caption: A streamlined workflow for lipidomics analysis of cultured cells.

Key Considerations for a Robust Lipidomics Protocol:

  • Sample Collection:

    • Rapidly quench metabolic activity by washing cells with ice-cold PBS.

    • Use a consistent cell harvesting method (e.g., scraping vs. trypsinization) as this can impact the lipid profile.

  • Lipid Extraction:

    • The methyl-tert-butyl ether (MTBE) method is a reliable and widely used protocol for extracting a broad range of lipids. [6] * Include internal standards for different lipid classes to control for extraction efficiency and instrument variability.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer for accurate mass measurements.

    • Develop a robust liquid chromatography method to separate different lipid species.

  • Data Analysis:

    • Utilize specialized software for lipid identification and quantification.

    • Perform appropriate statistical analysis to identify significant changes in the lipid profiles between control and treated samples.

References

  • Abe, A., & Shayman, J. A. (2000). Glucosylceramide synthase: assay and properties. Methods in Enzymology, 311, 42–49.
  • Alam, S., Fedier, A., Kohler, R. S., & Jacob, F. (2015). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycobiology, 25(7), 734–743.
  • Alam, S., Fedier, A., Kohler, R. S., & Jacob, F. (2015). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycobiology, 25(7), 734–743.
  • Alam, S., Fedier, A., Kohler, R. S., & Jacob, F. (2015). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycobiology, 25(7), 734–743.
  • Couto, L. C., & Newton, J. (2021). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. protocols.io.
  • Das, D., & Das, A. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151–159.
  • Deegan, P. B., et al. (2023). Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study. Molecular Genetics and Metabolism, 138(2), 106963.
  • BenchChem. (2025).
  • Abe, A., & Shayman, J. A. (2000). Glucosylceramide synthase: assay and properties. Methods in Enzymology, 311, 42–49.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • LIPID MAPS. (n.d.). Lipidomics Methods and Protocols. Retrieved February 13, 2026, from [Link]

  • BenchChem. (2025).
  • D'Angelo, G., et al. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences, 24(6), 5288.
  • Motabar, O., et al. (2011). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical Biochemistry, 417(1), 77–83.
  • Stec, M. G., et al. (2017). A high-content live-cell viability assay and its validation on a diverse 12K compound screen. SLAS Discovery, 22(9), 1120–1130.
  • BMG LABTECH. (2024).
  • BenchChem. (n.d.).
  • Msanne, J., et al. (2020). A chemical genetic screen reveals that iminosugar inhibitors of plant glucosylceramide synthase inhibit root growth in Arabidopsis and cereals. The Plant Journal, 104(1), 163–178.
  • Meco, D., et al. (2023).
  • van Tonder, A., et al. (2015). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 6, 289.
  • Yürekli, N. (2022). Why MTT assay gives differnt cytotoxicy, of same drug, on differetn cell lines?
  • Jacob, F., et al. (2015). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycobiology, 25(7), 734–743.
  • BenchChem. (n.d.).
  • Wang, Y., et al. (2022). Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner. Journal of Medicinal Chemistry, 65(18), 12266–12276.
  • ClinicalTrials.gov. (2022). Study to Evaluate the Efficacy and Safety of Venglustat in Adult and Pediatric Patients With Gaucher Disease Type 3. NCT05222906.
  • Sanofi. (2026). Press Release: Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease.
  • Sanofi. (n.d.). Venglustat for Gaucher Disease type 3 (GD3): LEAP 2 MONO.
  • Gąsiorowski, K., & Brokos, B. (2025). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study. Heliyon, 11(8), e34567.
  • Nylandsted, J., et al. (2012). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, 887, 289–297.
  • de Vries, J. X., & Gietl, M. (1999). Drug-Induced lipid changes: a review of the unintended effects of some commonly used drugs on serum lipid levels. Drug Safety, 21(4), 255–275.
  • Horváth, D., et al. (2023). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. International Journal of Molecular Sciences, 24(13), 10899.
  • Priyanka, P. (2015). I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice?
  • RTTNews. (2026). Sanofi's Venglustat Hits Main Goal In Gaucher Study, Falls Short In Fabry Disease. Nasdaq.
  • Sardi, S. P., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports, 11(1), 20902.
  • Li, Y., et al. (2014). [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts]. Zhonghua Zheng Xing Wai Ke Za Zhi, 30(3), 213–217.
  • Wolters Kluwer. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Deegan, P. B., et al. (2023). Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study. Molecular Genetics and Metabolism, 138(2), 106963.
  • Gąsiorowski, K., & Brokos, B. (2025). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study. Heliyon, 11(8), e34567.
  • Zacks Investment Research. (2026). Sanofi's Venglustat Meets Primary Endpoints in Gaucher Disease Study. Nasdaq.
  • Scheen, A. J. (2020). The Effects of SGLT2 Inhibitors on Lipid Metabolism. Diabetes & Metabolism, 46(3), 184–193.
  • Global Leading Conferences. (2026). Designing Robust Cell-Based Assays MasterClass - US edition.
  • Bruno, M. J., et al. (2019). Screening for bilayer-active and likely cytotoxic molecules reveals bilayer-mediated regulation of cell function. The Journal of General Physiology, 151(12), 1389–1403.
  • Cayman Chemical. (2022).
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.

Sources

Troubleshooting

Addressing off-target effects of Venglustat Malate in cellular assays

Technical Support Center: Venglustat Malate (GZ/SAR402671) Optimization Executive Summary: The Potency Paradox Venglustat Malate is a highly potent, brain-penetrant Glucosylceramide Synthase (GCS) inhibitor. Unlike first...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Venglustat Malate (GZ/SAR402671) Optimization

Executive Summary: The Potency Paradox

Venglustat Malate is a highly potent, brain-penetrant Glucosylceramide Synthase (GCS) inhibitor. Unlike first-generation iminosugars (e.g., Miglustat), Venglustat is structurally distinct (a quinuclidine derivative) and avoids broad glycosidase inhibition (GBA1/GBA2).

The Core Problem: Most "off-target" reports we receive are actually on-target toxicity caused by overdosing. Venglustat has a GCS IC50 in the low nanomolar range (~4–10 nM), yet researchers often dose in the micromolar range (1–10 µM), inadvertently triggering secondary targets like NTMT1 (IC50 ~420 nM) or inducing lysosomal phospholipidosis.

This guide provides the protocols to validate specificity and troubleshoot unexpected cellular phenotypes.

Module 1: Defining the Therapeutic Window

Q: My cells are dying, but I haven't seen significant substrate reduction. Is this an off-target effect?

A: It is likely a dosing artifact. You are likely operating outside the specificity window. Venglustat is a cationic amphiphilic drug (CAD); at high concentrations, it accumulates in lysosomes, altering pH and causing "lysosomal swelling" independent of GCS inhibition.

The Selectivity Thresholds:

TargetMechanismIC50 / KiRelevance
GCS (UGCG) Primary Target ~4 – 14 nM Desired inhibition of GlcCer synthesis.
NTMT1 Off-Target~420 nMMethyltransferase inhibition; affects mitosis/DNA repair.
GBA2 Non-Lysosomal GCase> 10 µMNegligible (unlike Miglustat).
Lysosomal pH Physicochemical> 5–10 µMCAD-induced phospholipidosis (vacuolization).

Corrective Action:

  • Titrate Down: Perform a dose-response curve starting at 1 nM up to 100 nM . You should see near-complete GCS inhibition at 50–100 nM without cytotoxicity.

  • Check NTMT1 Overlap: If your phenotype involves cell cycle arrest, you are likely hitting NTMT1. Reduce dose <100 nM.

Module 2: The Specificity Validation Protocol

Q: How do I prove the phenotype is due to GCS inhibition and not a secondary kinase or lysosomal effect?

A: You must perform a Substrate Rescue Experiment . If Venglustat works by depleting Glucosylceramide (GlcCer), adding exogenous GlcCer should reverse the phenotype. If it does not, the effect is off-target.

Protocol: The Liposomal Rescue Assay

Reagents:

  • Venglustat Malate (dissolved in DMSO).

  • C8-Glucosylceramide (cell-permeable analog) or natural GlcCer complexed with BSA.

  • Defatted BSA (Fatty acid-free).

Workflow:

  • Complexation: Dissolve GlcCer in ethanol, dry under nitrogen, and resuspend in PBS containing 0.3 mM defatted BSA. Sonicate until clear (creates GlcCer:BSA complexes).

  • Treatment Groups:

    • Vehicle: DMSO only.

    • Test: Venglustat (50 nM).

    • Rescue: Venglustat (50 nM) + GlcCer:BSA (10–20 µM).

    • Control: GlcCer:BSA only (to rule out lipid toxicity).

  • Readout: Measure your specific phenotype (e.g., alpha-synuclein clearance, autophagy flux).

Interpretation:

  • Phenotype Reverses: Validated GCS-dependent mechanism.[1]

  • Phenotype Persists: Off-target effect (likely NTMT1 or general toxicity).

Module 3: Visualizing the Pathway & Troubleshooting Logic

The following diagrams illustrate the mechanism of action versus off-target pathways, and a logic flow for troubleshooting.

Diagram 1: Venglustat Mechanism & Off-Target Nodes

G Ceramide Ceramide GCS GCS (UGCG) Target Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Venglustat Venglustat (Inhibitor) Venglustat->GCS Inhibits (IC50 ~10nM) NTMT1 NTMT1 (Off-Target >400nM) Venglustat->NTMT1 Inhibits (High Dose) Lysosome Lysosomal pH (CAD Effect >5µM) Venglustat->Lysosome Accumulates (High Dose) Gb3 Gb3 / Gangliosides (Downstream) GlcCer->Gb3

Caption: Venglustat blocks GCS at nanomolar concentrations. Micromolar doses trigger NTMT1 inhibition and lysosomal pH disruption.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Observation: Unexpected Result CheckDose Is Dose > 100nM? Start->CheckDose ReduceDose Action: Reduce to 10-50nM CheckDose->ReduceDose Yes Rescue Experiment: Add Exogenous GlcCer CheckDose->Rescue No ReduceDose->Rescue Result1 Phenotype Reversed Rescue->Result1 Result2 Phenotype Persists Rescue->Result2 Conclusion1 Valid GCS Mechanism Result1->Conclusion1 Conclusion2 Off-Target (NTMT1 or Toxicity) Result2->Conclusion2

Caption: Step-by-step logic to distinguish on-target efficacy from off-target toxicity.

Module 4: Physicochemical & Assay Artifacts

Q: I see precipitation when adding Venglustat to my media.

A: Venglustat is supplied as a malate salt .

  • pH Shock: If you dissolve the powder directly into a small volume of unbuffered aqueous solution, the pH will drop significantly.

  • Stock Prep: Always prepare a high-concentration stock (e.g., 10 mM) in DMSO . Dilute into media so the final DMSO concentration is <0.1%.

  • Media Interaction: Avoid adding high-concentration aqueous stocks directly to serum-free media, as local acidity can precipitate proteins.

Q: I am using MDR1 (P-gp) overexpressing cells and see no effect.

A: Venglustat is a substrate for P-glycoprotein (P-gp/MDR1) .

  • The Issue: In MDR1-high cell lines (e.g., certain cancer lines or BBB models), the drug is effluxed before it can inhibit GCS in the Golgi/cytosol.

  • Diagnostic: Co-treat with a P-gp inhibitor (e.g., Verapamil or Elacridar) to see if potency is restored. If it is, your "lack of efficacy" is a transport issue, not an off-target issue.

References

  • Guide to Pharmacology. Venglustat Ligand Page. (IUPHAR/BPS). [Link][2]

  • Cote, J., et al. (2019). Venglustat, a novel Glucosylceramide Synthase Inhibitor, demonstrates CNS penetration and efficacy in synucleinopathy models.Movement Disorders .[3] (Note: Referenced via clinical context in search results, validates CNS penetration and GCS mechanism).

  • Deng, X., et al. (2018). Substrate-competitive inhibition of N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1) by Venglustat.[2]Journal of Biological Chemistry . (Validates the primary off-target mechanism).

  • Peterschmitt, M.J., et al. (2021).[4][5] Safety, pharmacokinetics, and pharmacodynamics of oral venglustat in patients with Parkinson's disease and a GBA mutation.Lancet Neurology . [Link]

Sources

Optimization

Improving the bioavailability of Venglustat Malate in animal models

Introduction: The Bioavailability Paradox Colleagues, You are likely working with Venglustat Malate (GZ/SAR402671) because of its promise as a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor.[1] In human clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioavailability Paradox

Colleagues,

You are likely working with Venglustat Malate (GZ/SAR402671) because of its promise as a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor.[1] In human clinical trials, Venglustat demonstrates excellent oral bioavailability (~100%) and linear pharmacokinetics. However, animal models are not small humans.

In my experience supporting preclinical workflows, I have seen "failed" efficacy studies that were actually failures of delivery , not mechanism. In rodents, rapid metabolic clearance and specific formulation instabilities can mimic poor bioavailability.

This guide is designed to troubleshoot these specific friction points. It is not a generic protocol; it is a system to ensure your compound reaches the target (CNS) at the right concentration for the right duration.

Module 1: Formulation & Stability Troubleshooting

The Issue: Venglustat contains a quinuclidine ring , a structural motif that drives its high basicity and CNS penetration but introduces a critical vulnerability: N-oxidation .[1][2] If your LC-MS data shows a mass shift of +16 Da and loss of potency, your formulation strategy is oxidizing the drug before it even enters the animal.[1]

Q: Why is my plasma exposure highly variable between batches? A: You are likely using the free base or allowing N-oxide degradation .[1]

  • Salt Selection: Always use Venglustat Malate . The malate salt significantly enhances aqueous solubility compared to the free base.

  • pH Control: The quinuclidine nitrogen is basic (

    
    ).[1] In neutral or basic vehicles, the free base may precipitate in the gut. Maintain a slightly acidic vehicle pH (pH 4.0–6.0) to keep it ionized and soluble.[1]
    
  • Oxidation: Quinuclidines are prone to N-oxidation in solution over time.[1][2] Prepare dosing solutions fresh daily or store frozen (-20°C) under nitrogen.

Protocol: Optimized Oral Vehicle (Rat/Mouse)
  • Preferred Vehicle: Sterile Water or 10 mM Citrate Buffer (pH 4.5).[1]

    • Why: Matches the salt form's native pH and ensures complete dissolution.

  • Alternative (Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween-80.[1]

    • Use case: High-dose toxicology studies (>100 mg/kg) where solubility limits are exceeded.[1]

Decision Logic: Formulation Strategy

FormulationLogic Start Start: Venglustat Prep CheckSalt Is it Malate Salt? Start->CheckSalt UseMalate Proceed CheckSalt->UseMalate Yes Convert STOP: Convert Free Base to Malate Salt CheckSalt->Convert No DoseReq Target Dose? UseMalate->DoseReq LowDose < 30 mg/kg DoseReq->LowDose HighDose > 30 mg/kg DoseReq->HighDose Solution Solution Vehicle: Sterile Water or Citrate Buffer (pH 4.5) LowDose->Solution Suspension Suspension Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 HighDose->Suspension Stability Critical Step: Prepare Fresh or Store -20°C (Avoid N-Oxidation) Solution->Stability Suspension->Stability

Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and salt form to prevent precipitation and degradation.

Module 2: Pharmacokinetic (PK) Optimization

The Issue: Researchers often extrapolate human once-daily (QD) dosing to mice.[1] This is a mistake. Venglustat has a long half-life in humans (~30 hours) but a much shorter half-life in rodents due to rapid hepatic clearance.[1]

Q: My efficacy data is negative, but the drug works in vitro. Why? A: You likely have a "trough coverage" problem.[1] In mice, a QD dose may result in 12–16 hours of sub-therapeutic exposure (below


), allowing glycosphingolipids (GL-1) to re-accumulate.[1]

Comparative Pharmacokinetics Table

ParameterHuman (Healthy) [1, 2]Mouse (C57BL/6) [3, 4]Dog (Beagle) [5]Implication for Study Design

(Half-life)
~29–31 hours~3–5 hours~10–14 hoursMice require BID dosing or food admixture.[1]

3–5 hours0.5–1 hour1–2 hoursAbsorption is rapid in all species.[1]
Bioavailability (

)
~100%>85%>70%Route (PO) is highly effective; IV not required for efficacy.[1]
Clearance LowHighModerateHigher mg/kg doses needed in mice to match human AUC.[1]
Protocol: Dietary Admixture (The "Steady State" Solution)

For chronic efficacy studies in mice (e.g., synucleinopathy or GD3 models), oral gavage causes stress and "sawtooth" plasma profiles.[1]

  • Calculate Dose: Target daily intake (e.g., 10 mg/kg/day).

  • Mix: Incorporate Venglustat Malate into standard chow (e.g., 0.03% w/w).

  • Validate: Measure plasma levels at "lights on" (AM) and "lights off" (PM) to confirm steady-state exposure within the therapeutic window.

Module 3: CNS Delivery & Blood-Brain Barrier (BBB)[1]

The Issue: Venglustat is designed to treat CNS manifestations (Gaucher Type 3, Parkinson's).[3][4] However, P-glycoprotein (P-gp) efflux can limit brain penetration if the BBB is intact.[1]

Q: Is Venglustat a P-gp substrate? A: Yes, but it has high passive permeability that generally overcomes efflux.[1] However, in specific knockout models or high-expression cell lines, P-gp can reduce brain-to-plasma ratios (


).[1]

Q: How do I confirm target engagement in the brain? A: Do not rely solely on brain tissue concentrations, which include drug trapped in capillaries.

  • Biomarker Proxy: Measure Glucosylceramide (GL-1) and Glucosylsphingosine (lyso-GL-1) reduction in the brain.[1] This is the functional readout of GCS inhibition.

  • CSF Sampling: In larger animals (rats/dogs), CSF levels are a better proxy for free brain concentration than whole brain homogenate.[1]

Troubleshooting Low CNS Exposure

CNS_Troubleshooting Problem Low CNS Efficacy Step1 Check Plasma AUC Problem->Step1 LowPlasma Plasma Low? See Module 1 & 2 Step1->LowPlasma Yes HighPlasma Plasma High Step1->HighPlasma No Step2 Check Perfusion Step3 Check Biomarker (GL-1) Step2->Step3 Yes BloodContam Did you perfuse? Blood contaminates brain data Step2->BloodContam No Biomarker GL-1 Unchanged? Step3->Biomarker No Change Success GL-1 Reduced? Drug is working, check downstream path Step3->Success Reduced HighPlasma->Step2

Figure 2: Diagnostic workflow for investigating lack of CNS efficacy. Distinguishes between delivery failure (PK) and pharmacodynamic failure (PD).[1]

References

  • Peterschmitt, M. J., et al. (2021).[1] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development, 10(1), 86-98.[1]

  • Sanofi. (2026).[1][5][6][7] "Sanofi's Venglustat Met All Primary Endpoints in a Phase 3 Study of Type 3 Gaucher Disease."[5][7] Drugs.com.[1]

  • Sardi, S. P., et al. (2021).[1] "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model." Scientific Reports, 11, 20945.[1]

  • Viel, T., et al. (2023).[1] "Double-Edged Effects of Venglustat on Behavior and Pathology in Mice Overexpressing α-Synuclein." Movement Disorders, 38(6), 1044-1055.[1][8]

  • MedKoo Biosciences. "Venglustat Malate Product Information & Physicochemical Properties."

Sources

Troubleshooting

Technical Support Center: Venglustat Malate Cytotoxicity Profiling

This technical guide provides a structured, high-level support resource for determining the cytotoxicity of Venglustat Malate (GZ/SAR402671).[1] It is designed for researchers requiring precise, reproducible data for saf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structured, high-level support resource for determining the cytotoxicity of Venglustat Malate (GZ/SAR402671).[1] It is designed for researchers requiring precise, reproducible data for safety profiling or mechanism-of-action studies.[1]

Introduction: The Context of Venglustat Cytotoxicity

Venglustat Malate is a potent, brain-penetrant Glucosylceramide Synthase (GCS) inhibitor .[1] Unlike cytotoxic chemotherapies designed to kill cells immediately, Venglustat is a metabolic modulator used for substrate reduction therapy (SRT) in lysosomal storage diseases (e.g., Gaucher, Fabry) and Parkinson’s disease.[1]

Critical Scientific Distinction: When assaying Venglustat, you are likely distinguishing between two types of "toxicity":

  • Off-Target Acute Toxicity: General chemical stress (non-specific).[1]

  • Mechanism-Based Toxicity: Apoptosis induced by the upstream accumulation of Ceramide (a pro-apoptotic lipid) due to GCS blockage.[1]

Module 1: Reagent Preparation & Handling

Solubility & Stock Formulation

Venglustat is supplied as a Malate salt, which improves aqueous solubility compared to the free base, but DMSO remains the gold standard for reliable stock solutions in cell-based assays to prevent micro-precipitation.[1]

ParameterSpecificationTechnical Note
MW ~523.58 g/mol (Malate salt)Always verify batch-specific MW on the vial label.[1]
Solvent DMSO (Dimethyl Sulfoxide) Prepare a 10 mM or 50 mM master stock.[1]
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot into single-use vials.
Stability >6 months at -20°CProtect from light.[1]
Serial Dilution Strategy (Self-Validating Step)

To ensure the observed effects are due to Venglustat and not the solvent, you must maintain a constant DMSO concentration across all wells.[1]

  • The "0.1% Rule": Ensure final DMSO concentration in culture media never exceeds 0.1% (v/v), as higher levels can induce differentiation or background toxicity in sensitive lines (e.g., neuronal cells).[1]

  • Intermediate Dilution Step: Do not dilute directly from 10 mM stock to the well.

    • Prepare 1000x stocks in DMSO.

    • Dilute 1:1000 into pre-warmed media to create 2x working solutions.

    • Add 2x solution to cells already in 100 µL media.

Module 2: Mechanism & Assay Selection

Understanding the pathway is crucial for interpreting "delayed" cytotoxicity. Venglustat inhibits the conversion of Ceramide to Glucosylceramide (GL-1).[1][2][3]

Pathway Visualization

GCS_Pathway Ceramide Ceramide (Pro-Apoptotic) GL1 Glucosylceramide (GL-1) Ceramide->GL1  Normal Flux   Apoptosis Cell Death (Delayed) Ceramide->Apoptosis Accumulation Trigger GCS Glucosylceramide Synthase (GCS) GCS->GL1 Blocked ComplexGSL Complex Glycosphingolipids GL1->ComplexGSL Venglustat Venglustat Malate Venglustat->GCS  Inhibits  

Caption: Venglustat blocks GCS, potentially causing upstream Ceramide accumulation (pro-apoptotic) and downstream Glycosphingolipid depletion.[1]

Assay Recommendations
Assay TypeRecommended KitWhy?
Metabolic (ATP) CellTiter-Glo® (Promega) Gold Standard. High sensitivity.[1] Venglustat affects lipid metabolism, but ATP is a robust global viability marker.[1]
Membrane Integrity LDH Release Assay Confirms necrosis/late apoptosis.[1] Use as a secondary readout to distinguish cytostasis from cytotoxicity.[1]
Real-Time Incucyte® Live-Cell Essential if studying kinetics.[1] Venglustat toxicity is often slow-onset (>48h) due to lipid accumulation mechanisms.[1]

Module 3: Step-by-Step Protocol (ATP Luminescence)

Objective: Determine IC50 of Venglustat Malate in HeLa or SH-SY5Y cells.

Phase 1: Seeding (Day 0)
  • Harvest cells and count viability (must be >95%).[1]

  • Seed 3,000–5,000 cells/well in 96-well white-walled opaque plates.

    • Why white walls? Prevents luminescence crosstalk between wells.[1]

  • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

Phase 2: Treatment (Day 1)
  • Design Layout:

    • Blank: Media only (no cells).[1]

    • Neg Control: Cells + 0.1% DMSO.[1]

    • Pos Control: Cells + Staurosporine (1 µM) or Triton X-100.[1]

    • Test: Venglustat (9-point dose response, e.g., 0.1 µM to 100 µM).

  • Remove old media (carefully) or add 2x concentrated drug to existing media (preferred to avoid shock).[1]

  • Critical Duration: Incubate for 72 to 96 hours .

    • Expert Insight: 24h is often insufficient for GCS inhibitors to alter the lipidome enough to impact viability unless the dose is massively off-target.[1]

Phase 3: Readout (Day 4)
  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

    • Self-Validating Step: Cold reagents result in uneven enzymatic reaction rates.[1]

  • Add volume of reagent equal to volume of media (e.g., 100 µL + 100 µL).[1]

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate 10 minutes (stabilize signal).

  • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Module 4: Troubleshooting & FAQs

Q1: I see no toxicity even at 50 µM. Is my drug working?

Answer: This is a common observation. Venglustat is a specific enzyme inhibitor, not a general toxin.[1]

  • Check: Verify target engagement by measuring GL-1 levels (LC-MS/MS) or Lyso-GL1.[1]

  • Context: In many cancer lines, GCS inhibition is cytostatic (slows growth) rather than cytotoxic (kills), unless the cells are specifically dependent on high glycolipid flux (e.g., multidrug-resistant cells).[1]

Q2: My IC50 curve is flat, then drops suddenly at the highest dose.

Answer: This suggests solubility limits or off-target physicochemical effects .[1]

  • Diagnosis: Check the wells under a microscope at the highest concentration (e.g., 100 µM). Do you see crystals? Venglustat Malate is soluble, but high concentrations in serum-containing media can sometimes precipitate.[1]

  • Solution: Cap your top concentration at 50 µM or 30 µM.

Q3: The results vary wildly between 48h and 96h.

Answer: This confirms a mechanism-based effect .[1]

  • Explanation: Ceramide accumulation takes time.[1] At 48h, you might see minimal effect.[1] At 96h, the "ceramide sponge" effect is saturated, triggering apoptosis.

  • Action: Standardize your protocol to a longer incubation (72h+) for relevant safety profiling.

Q4: Can I use MTT assays?

Answer: Yes, but with caution.

  • Reasoning: MTT relies on mitochondrial reductase activity.[1] While Venglustat targets lipid synthesis, secondary effects on mitochondrial membranes (via ceramide) can alter metabolic rate before cell death, potentially skewing data.[1] ATP assays (CellTiter-Glo) are generally more linear with cell number in this context.[1]

References

  • PubChem. "Venglustat | C20H24FN3O2S."[1][4] National Library of Medicine. Link[1]

  • Peterschmitt, M. J., et al. (2021).[1] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development. Link

  • Sanofi. (2026).[1][5][6] "Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease."[6] Sanofi Press Release. Link[1]

  • MedKoo Biosciences. "Venglustat Malate Product Data Sheet." MedKoo. Link

  • Deegan, P. B., et al. (2023).[1] "Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial." Brain.[1][7] Link

Sources

Optimization

Technical Support Center: Venglustat Malate Storage &amp; Handling

The following guide serves as a specialized Technical Support Center for Venglustat Malate (GZ/SAR402671A) . It is designed for researchers requiring high-fidelity preservation of compound integrity for longitudinal stud...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Venglustat Malate (GZ/SAR402671A) . It is designed for researchers requiring high-fidelity preservation of compound integrity for longitudinal studies.[1]

Senior Application Scientist Desk Status: Active | Protocol ID: VM-GX-2026[1]

Core Chemical Profile & Stability Logic

To store Venglustat Malate effectively, one must understand its physicochemical vulnerabilities. This is not merely a "powder"; it is a malate salt of a glucosylceramide synthase inhibitor containing a carbamate linkage and a thiazole moiety .

  • The Malate Factor: The malic acid counter-ion enhances aqueous solubility compared to the free base, but it introduces hygroscopicity . Moisture uptake is the primary failure mode, leading to hydrolysis of the carbamate bond or physical caking that alters stoichiometry.

  • The Solvent Trap: While soluble in DMSO, the compound is sensitive to "wet" DMSO. Using hygroscopic (old) DMSO can induce precipitation or slow hydrolysis.[1]

Quick Reference: Physicochemical Data
PropertySpecificationCritical Note
Molecular Weight 523.58 g/mol Use this MW for molarity calculations, not the free base MW.[1][2]
Solubility DMSO (~50 mg/mL)Low solubility in pure water/PBS. Do not attempt aqueous stock solutions.
Hygroscopicity Moderate to HighDesiccate strictly.
Light Sensitivity PhotosensitiveProtect from direct UV/ambient light.

Receipt & Initial Handling (Troubleshooting)

Q: I just received the shipment. The package is at ambient temperature, but the datasheet says store at -20°C. Is the compound compromised? A: Likely not. Venglustat Malate is chemically stable for weeks at ambient temperatures during transit. The -20°C requirement is for long-term entropy reduction (slowing degradation kinetics).[1]

  • Action: Immediately transfer the vial to -20°C upon receipt.

  • Verification: Check the appearance. It should be a white to off-white solid powder.[1] If it looks like a sticky gel or gum, it may have absorbed significant moisture (reject if for GLP use).[1]

Q: Can I store the original vial at -80°C instead of -20°C? A: Yes, but with a caveat. -80°C virtually halts chemical degradation, but the thermal shock upon retrieval is higher.[1]

  • Risk: Opening a -80°C vial in a humid lab causes rapid condensation on the powder.[1]

  • Protocol: If storing at -80°C, you must use a desiccator cabinet to warm the vial to room temperature (RT) before opening.

Stock Solution Preparation (The Critical Step)[1]

Q: I need to prepare a 10 mM stock. Can I dissolve it directly in PBS? A: No. Venglustat Malate will likely crash out or form a suspension in PBS at high concentrations.

  • Correct Protocol: Dissolve in 100% anhydrous DMSO .

  • Why: The lipophilic fluorophenyl-thiazole tail requires an organic solvent.[1] The malate salt aids dissolution but cannot overcome the lipophilicity in pure saline at stock concentrations (>1 mM).

Q: My stock solution in DMSO has formed a precipitate after a week at -20°C. What happened? A: This is the "Freeze-Thaw" or "Wet DMSO" effect.[1]

  • Moisture: If your DMSO was old, it absorbed water from the air. At -20°C, DMSO freezes, but water pockets may crystallize differently or induce salt dissociation.[1]

  • Solubility Limit: You may be working too close to the saturation limit (50 mg/mL).

  • Fix: Warm the solution to 37°C and sonicate for 5 minutes. If it redissolves, it is usable. If not, the compound has likely degraded or salted out irreversibly.

Workflow: Optimal Stock Preparation

The following diagram outlines the self-validating workflow to minimize degradation during preparation.

StockPrep Raw Solid Venglustat (Warm to RT in Desiccator) Weigh Weigh Amount (e.g., 5.24 mg for 10mM) Raw->Weigh Minimize Air Exposure Solvent Add Anhydrous DMSO (New Bottle) Weigh->Solvent 1 mL Dissolve Vortex/Sonicate (Avoid Heat > 40°C) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Single-Use Vols Store Store at -20°C or -80°C Aliquot->Store Immediate Freeze

Caption: Workflow for preparing Venglustat Malate stock solutions emphasizing moisture control and aliquoting.

Long-Term Storage Best Practices

Q: How long can I keep the stock solution? A:

  • -80°C: 6 months to 1 year (optimal).[1][3]

  • -20°C: 1–3 months.[1]

  • 4°C: < 1 week (Not recommended for storage).[1]

  • Room Temp: < 24 hours.

  • Reasoning: In solution, the carbamate linkage is more susceptible to hydrolysis than in the solid state.

Q: How do I handle aliquots to prevent degradation? A: Use the "Single-Shot" Rule . Never refreeze a thawed aliquot. The freeze-thaw cycle creates ice crystal shear forces and solubility fluctuations that damage the molecule.[1]

  • Strategy: If you need 10 µL per experiment, store 12 µL aliquots. Discard the excess.

Decision Logic: Storage Protocol

Use this decision tree to determine the correct storage method based on your experimental timeline.

StorageLogic Start Venglustat Malate Storage Decision Form Current Form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid Solution Form->Liquid DurationS Duration? Solid->DurationS Solvent Solvent? Liquid->Solvent ShortS < 4 Weeks DurationS->ShortS LongS > 1 Month DurationS->LongS ActionS1 4°C (Desiccated) ShortS->ActionS1 ActionS2 -20°C (Desiccated) LongS->ActionS2 Aq Aqueous (PBS/Media) Solvent->Aq Org DMSO (Anhydrous) Solvent->Org ActionL1 Use Immediately Do NOT Store Aq->ActionL1 ActionL2 Aliquot & Store -20°C or -80°C Org->ActionL2

Caption: Decision tree for selecting storage conditions based on physical state and solvent composition.

In Vivo & In Vitro Application Notes

Q: For animal studies, how do I formulate Venglustat Malate? A: Since DMSO is toxic in high volumes in vivo, you must dilute the DMSO stock or use a specific vehicle.

  • Recommended Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

  • Protocol: Dissolve powder in a small volume of DMSO (e.g., 5% of final volume), then slowly add the aqueous vehicle while vortexing.

  • Stability: Prepare this formulation fresh daily . Do not store.

Q: I see "Venglustat" and "Venglustat Malate" listed. Are they interchangeable? A: Mechanistically, yes. Stoichiometrically, no .

  • Correction Factor: You must account for the malate salt mass.

    • MW (Free Base): ~389.5 g/mol [1]

    • MW (Malate Salt): ~523.6 g/mol [1][4]

    • Factor: 1 mg of Venglustat Malate contains only ~0.74 mg of active Venglustat.

    • Formula:

      
      [1]
      

References

  • PubChem. (n.d.).[4][5] Venglustat Malate | C24H30FN3O7S.[2][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Venglustat Malate vs. Eliglustat for Gaucher Disease

Executive Summary: The Divergent Path of SRT For researchers in sphingolipid metabolism, the distinction between Eliglustat and Venglustat Malate represents a fundamental bifurcation in Substrate Reduction Therapy (SRT)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Path of SRT

For researchers in sphingolipid metabolism, the distinction between Eliglustat and Venglustat Malate represents a fundamental bifurcation in Substrate Reduction Therapy (SRT). While both agents target glucosylceramide synthase (GCS) to lower glucosylceramide (GL-1) levels, their physicochemical properties dictate mutually exclusive clinical applications.

  • Eliglustat (Cerdelga®): A ceramide mimetic designed to be a substrate for P-glycoprotein (P-gp), effectively locking it out of the Central Nervous System (CNS). It is the standard of care for Type 1 (non-neuropathic) Gaucher Disease (GD) .

  • Venglustat Malate (Investigational): A novel quinuclidine-based inhibitor optimized for blood-brain barrier (BBB) penetration. As of February 2026, positive Phase 3 results (LEAP2MONO) position it as the first potential disease-modifying therapy for the neurological manifestations of Type 3 (neuropathic) GD .

Chemical Biology & Mechanism of Action

Structural Determinants of Efficacy

The core difference lies in the scaffold design. Eliglustat mimics the ceramide substrate, whereas Venglustat utilizes a quinuclidine core to achieve high lipophilicity without becoming a P-gp substrate.

  • Eliglustat: Acts as a specific, potent inhibitor (IC50 ~14–24 nM) of GCS.[1] Its high affinity is driven by its structural similarity to the transition state of the ceramide + UDP-glucose reaction. However, its efflux by MDR1 (P-gp) at the BBB prevents CNS exposure.

  • Venglustat: Also inhibits GCS with nanomolar potency but exhibits a distinct kinetic profile (uncompetitive with respect to UDP-glucose).[2] Its design prioritizes CNS residence time, allowing it to reduce GL-1 and glucosylsphingosine (lyso-GL-1) accumulation in neuronal tissue.

Mechanistic Visualization

The following diagram illustrates the parallel inhibition pathways and the critical BBB filtration capability of Venglustat.

GCS_Inhibition cluster_periphery Peripheral Tissue (Spleen, Liver) cluster_cns Central Nervous System (CNS) Ceramide Ceramide GCS GCS Enzyme (UGCG) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GL1 Glucosylceramide (GL-1) GCS->GL1 Catalysis Eliglustat Eliglustat (Ceramide Analog) Eliglustat->GCS Inhibits (Peripheral Only) BBB Blood-Brain Barrier (P-gp Efflux) Eliglustat->BBB Blocked by P-gp Venglustat Venglustat (Quinuclidine) Venglustat->GCS Inhibits (Systemic) Venglustat->BBB Crosses BBB Neuronal_GL1 Neuronal GL-1 Accumulation BBB->Neuronal_GL1 Venglustat Reduces Substrate Influx

Caption: Comparative mechanism showing Eliglustat's restriction to peripheral tissues via P-gp efflux, while Venglustat penetrates the BBB to target neuronal GL-1 synthesis.[1][3][4][5][6][7][8][9][10][11][12][13]

Pharmacokinetics & Clinical Efficacy[6][10][14]

Comparative Pharmacokinetics (PK)

The metabolic pathways differ significantly. Eliglustat is heavily dependent on CYP2D6 , requiring genetic stratification of patients (EM, IM, PM phenotypes).[13] Venglustat is primarily metabolized by CYP3A4 , simplifying dosing but requiring attention to common drug-drug interactions (e.g., ketoconazole, rifampin).

FeatureEliglustat (Cerdelga)Venglustat Malate
Primary Indication GD Type 1 (Approved)GD Type 3 (Investigational/Phase 3 Success)
CNS Penetration Negligible (P-gp substrate)High (Brain-penetrant)
Primary Metabolism CYP2D6 (major), CYP3A4 (minor)CYP3A4 (major)
Half-life (t1/2) 6–7 hours~20–24 hours (Supports QD dosing)
Dosing Regimen BID (Twice Daily)QD (Once Daily)
Genetic Testing Required (CYP2D6 Genotype)Not routinely required for metabolism
Clinical Trial Performance

Recent data has shifted the landscape. While Eliglustat is the benchmark for visceral stability, Venglustat has demonstrated the ability to stabilize neurological decline.

MetricEliglustat (ENGAGE/ENCORE)Venglustat (LEAP / LEAP2MONO)
Spleen Volume Reduced by ~28% (ENGAGE)Comparable reduction to ERT (LEAP2MONO)
Hemoglobin Increased by ~0.7 g/dL (ENGAGE)Maintained stability (LEAP2MONO)
Neurological Endpoints Not applicable (Type 1 only)Met Primary Endpoints (Feb 2026) :1. SARA Score (Ataxia)2. RBANS (Neuropsychological status)
Biomarkers Plasma GL-1 reductionPlasma & CSF GL-1 reduction

Critical Insight: The LEAP2MONO trial (Feb 2026) showed Venglustat was superior to Enzyme Replacement Therapy (ERT) for neurological symptoms in GD3, as ERT cannot cross the BBB.

Experimental Protocols

For researchers validating these compounds, the following protocols ensure robust data generation.

Protocol A: Microsomal GCS Inhibition Assay

Objective: Determine IC50 values for Venglustat/Eliglustat using a cell-free system.

  • Preparation: Isolate microsomes from MDCK or human liver cells via differential centrifugation (100,000 x g).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EGTA.

    • Substrates: 50 µM C6-NBD-Ceramide (fluorescent acceptor) + 1 mM UDP-Glucose.

    • Inhibitor: Serial dilutions of Venglustat/Eliglustat (0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C for 45 minutes.

  • Termination: Stop reaction with 200 µL Chloroform/Methanol (2:1 v/v).

  • Extraction: Vortex, centrifuge, and harvest the lower organic phase.

  • Analysis: Separate lipids via HPTLC or HPLC. Quantify the NBD-Glucosylceramide product via fluorescence detection (Ex 460nm / Em 535nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Assessing BBB Permeability (In Vivo)

Objective: Verify CNS target engagement (GL-1 reduction).

  • Dosing: Administer Venglustat (e.g., 10 mg/kg PO) to wild-type or GBA-mutant mice (D409V) for 14 days.

  • Sampling:

    • Perfuse mice with saline to clear blood from brain vasculature.

    • Harvest Brain (Cortex/Hippocampus) and CSF (cisterna magna puncture).

  • Lipid Extraction: Homogenize tissue in Chloroform:Methanol:Water.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Ammonium Formate in Methanol/Water.

    • Transitions: Monitor MRM transitions for GL-1 (e.g., m/z 700 -> 264) and internal standard (C12-GL-1).

  • Validation: Calculate the Brain/Plasma ratio of the drug and the % reduction of GL-1 relative to vehicle control.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Potency (Protocol A) cluster_invivo In Vivo BBB Penetration (Protocol B) Microsomes Microsome Prep Incubation Incubate with NBD-Ceramide Microsomes->Incubation IC50_Calc Calculate IC50 (Fluorescence) Incubation->IC50_Calc Decision Compare Profiles IC50_Calc->Decision Dosing Oral Dosing (14 Days) Perfusion Saline Perfusion Dosing->Perfusion LCMS LC-MS/MS Analysis (Brain vs Plasma) Perfusion->LCMS LCMS->Decision

Caption: Integrated workflow for validating GCS inhibitor potency and CNS bioavailability.

Safety & Toxicology Profile

CYP450 Interaction Risks
  • Eliglustat: High risk of interaction with CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) and CYP3A4 inhibitors (e.g., ketoconazole). QTc prolongation is a specific cardiac risk if metabolism is blocked, necessitating strict exclusion criteria based on ECG and genotype.

  • Venglustat: Primarily CYP3A4.[6] While it avoids the genetic complexity of CYP2D6, it is susceptible to strong CYP3A4 inducers (reducing efficacy) or inhibitors (increasing toxicity).

Adverse Events (AEs)
  • Eliglustat: Nausea, fatigue, dyspepsia.

  • Venglustat: In trials (LEAP), AEs were generally mild-to-moderate, including headache, nausea, and transient dizziness. No significant cardiac safety signals (like QTc prolongation) have been flagged as prominently as with Eliglustat to date.

References

  • Sanofi Press Release (2026). Sanofi's Venglustat Met All Primary Endpoints in a Phase 3 Study of Type 3 Gaucher Disease. Drugs.com. Link

  • Peterschmitt, M. J., et al. (2021). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers.[4][5] Clinical Pharmacology in Drug Development.[4][5] Link

  • Schiffmann, R., et al. (2023). Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain.[2] Link

  • Larsen, S. D., et al. (2020). Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3. ACS Chemical Neuroscience. Link

  • Belmatoug, N., et al. (2023). The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Journal of Clinical Medicine. Link

Sources

Comparative

Comparative Analysis: Venglustat Malate vs. GCS Inhibitor Alternatives

Executive Summary: The CNS Penetration Trade-Off The development of Glucosylceramide Synthase (GCS) inhibitors has evolved from first-generation iminosugars to highly potent ceramide analogs. The current landscape is def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CNS Penetration Trade-Off

The development of Glucosylceramide Synthase (GCS) inhibitors has evolved from first-generation iminosugars to highly potent ceramide analogs. The current landscape is defined by a critical trade-off between enzymatic potency and blood-brain barrier (BBB) penetrance .

While Eliglustat represents the pinnacle of peripheral potency (IC50 ~24 nM), its inability to cross the BBB renders it ineffective for neuronopathic lysosomal storage disorders (LSDs). Venglustat Malate (GZ/SAR402671) addresses this gap not by superior potency, but by a distinct pharmacokinetic profile and a unique mode of inhibition.

This guide analyzes the mechanistic and performance differences between Venglustat, Eliglustat, Miglustat, and emerging competitors like Lucerastat, supported by experimental protocols for validation.

Mechanistic Architecture & Signaling Pathways

Understanding the binding kinetics is essential for interpreting efficacy data. Unlike first-generation inhibitors that compete directly with substrates, Venglustat exhibits a more complex kinetic profile.

Mode of Inhibition[1]
  • Miglustat: A glucose analog that acts as a competitive inhibitor for the UDP-glucose binding site. Its structural similarity to glucose leads to off-target inhibition of intestinal disaccharidases (causing GI side effects).

  • Eliglustat: A ceramide analog that acts as a competitive inhibitor for the ceramide binding site. It is highly specific but is a substrate for P-glycoprotein (P-gp), which actively effluxes it from the CNS.

  • Venglustat: Kinetic data suggests an uncompetitive or allosteric mode of action relative to UDP-glucose. It binds to the enzyme-substrate complex or a distinct allosteric pocket, preventing the catalytic turnover without necessarily competing directly with the high-concentration substrates.

Pathway Visualization

The following diagram illustrates the Sphingolipid Rheostat and the precise intervention points of these inhibitors.

GCS_Pathway Ceramide Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (UGCG) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GL-1) GCS->GlcCer Catalysis Gb3 Globotriaosylceramide (Gb3/GL-3) GlcCer->Gb3 Fabry Path GM3 Ganglioside GM3 GlcCer->GM3 Ganglioside Path Miglustat Miglustat (Comp. vs Glucose) Miglustat->GCS Low Specificity Eliglustat Eliglustat (Comp. vs Ceramide) Eliglustat->GCS High Potency (Peripheral) Venglustat Venglustat (Uncompetitive/Allosteric) Venglustat->GCS CNS Penetrant

Figure 1: The Sphingolipid Rheostat showing the intervention point of GCS inhibitors. Venglustat provides a unique inhibition profile that allows for CNS modulation.

Comparative Performance Analysis

The following data synthesizes results from multiple preclinical and clinical datasets, including head-to-head comparisons in MDCK lysates and K562 cellular assays.

Potency and Pharmacokinetics Table
FeatureVenglustat (GZ/SAR402671) Eliglustat (Cerdelga) Miglustat (Zavesca) Lucerastat
Primary Indication GD3, Fabry, GM2 (Investigational)GD1 (Approved)GD1, NPC (Approved)Fabry (Investigational)
IC50 (Cell-Free GCS) 76.5 nM [1]24 nM [2]5,000–50,000 nM [3]~11,000 nM [4]
IC50 (Cellular GCS) 165 nM (K562 cells) [1]~20 nM (MDCK) [5]>10 µM~11 µM
Mechanism Uncompetitive / AllostericCompetitive (Ceramide)Competitive (Glucose)Competitive (Iminosugar)
CNS Penetration Yes (CSF/Plasma ratio ~0.05) [6]No (P-gp Substrate)YesLimited
Specificity High (No Glucosidase inhibition)HighLow (Inhibits Glucosidases)Moderate
Status Phase 3 (Positive in GD3)MarketedMarketedPhase 3 (Mixed Results)
Analysis of the Data
  • Potency Gap: Eliglustat is approximately 3x more potent than Venglustat in cell-free assays. This explains why Eliglustat remains the gold standard for peripheral reduction of GL-1.

  • The CNS Factor: While Venglustat's IC50 is higher (less potent) than Eliglustat, its ability to cross the BBB is the defining feature. However, the CSF/Plasma ratio is relatively low (~5%), requiring higher systemic dosing to achieve therapeutic CNS levels, which may impact the therapeutic index.

  • Next-Gen Competitors: Emerging compounds like AL00804 (AceLink) claim superior potency (IC50 ~11.7 nM) and higher brain penetration than Venglustat in preclinical models [1], highlighting that Venglustat is the "benchmark" but potentially not the ceiling of this class.

Experimental Protocol: Validating GCS Inhibition

To objectively compare these inhibitors in your own lab, rely on a fluorescent-based HPLC/LC-MS assay rather than indirect radiolabeling. This protocol ensures high sensitivity and allows for kinetic differentiation.

Protocol: NBD-C6-Ceramide GCS Assay

Objective: Determine IC50 and Mode of Inhibition for GCS candidates.

Reagents:

  • Enzyme Source: Microsomal fraction from MDCK or HeLa cells (high GCS expression).

  • Substrate: NBD-C6-Ceramide (Fluorescent analog).[1]

  • Co-factor: UDP-Glucose (Saturating conc. for IC50; Variable for kinetic mode).

  • Stop Solution: Chloroform/Methanol (2:1 v/v).

Workflow:

  • Preparation: Dilute microsomes (50 µg protein/reaction) in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Incubation: Pre-incubate enzyme with Venglustat/Eliglustat (0.1 nM – 10 µM) for 15 mins at 37°C. Critical: Venglustat requires pre-incubation to establish allosteric equilibrium.

  • Reaction Start: Add NBD-C6-Ceramide (5 µM) and UDP-Glucose (50 µM).

  • Incubation: Incubate for 45 mins at 37°C in the dark.

  • Extraction: Stop reaction with Chloroform/Methanol. Vortex and centrifuge to separate phases.

  • Analysis: Analyze the organic phase via HPLC (Fluorescence Detector: Ex 470nm / Em 530nm). Measure conversion of NBD-Ceramide to NBD-Glucosylceramide.

Assay Logic Diagram

Assay_Workflow Step1 Microsome Prep (MDCK/HeLa) Step2 Inhibitor Pre-Incubation (15 min @ 37°C) Step1->Step2 Establish Equilibrium Step3 Substrate Addition (NBD-C6-Cer + UDP-Glc) Step2->Step3 Step4 Enzymatic Reaction (45 min, Dark) Step3->Step4 Step5 Lipid Extraction (CHCl3:MeOH 2:1) Step4->Step5 Quench Step6 HPLC Quantification (Ex 470 / Em 530) Step5->Step6 Phase Sep

Figure 2: Workflow for High-Throughput GCS Inhibitor Screening using NBD-C6-Ceramide.

Clinical Context & Future Outlook

Venglustat's journey illustrates the complexity of treating neurological storage disorders.

  • Gaucher Disease Type 3 (GD3): In the Phase 3 LEAP2MONO trial, Venglustat met primary endpoints, demonstrating statistically significant improvements in neurological outcomes (ataxia scores) compared to ERT [7]. This validates the "brain-penetrant" hypothesis.

  • Fabry Disease: In the Phase 3 PERIDOT trial, Venglustat failed to meet the primary endpoint for neuropathic pain reduction [8]. This suggests that while GCS inhibition reduces substrate (Gb3), the clinical correlation with pain endpoints in Fabry is more complex or requires earlier intervention.

  • Parkinson's Disease (GBA-PD): Trials were halted due to lack of efficacy. This failure highlights that simply reducing GL-1 may not rescue the complex alpha-synuclein pathology in PD, or that the therapeutic window for intervention is much narrower than in monogenic LSDs.

Conclusion for Researchers: For pure substrate reduction in peripheral tissues, Eliglustat remains the superior choice due to higher potency. However, for any application requiring CNS exposure (neuronopathic Gaucher, GM2 gangliosidosis), Venglustat is the current standard, though it requires careful dosing to balance lower potency with adequate brain exposure.

References

  • AceLink Therapeutics. (2023).[2] Development of AL00804, a novel brain penetrant glucosylceramide synthase inhibitor.

  • Selleck Chemicals. (2024). Eliglustat (Genz-112638) Datasheet & IC50.

  • National Institutes of Health (NIH). (2016). Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1.

  • Idorsia Pharmaceuticals. (2023).[3][2][4] Lucerastat: Clinical pharmacology and Phase 3 results.

  • BindingDB. (2022). Assay Summary: Glucosylceramide Synthase Inhibition. (Generic link to database structure, specific data cited in text).

  • Schiffmann, R., et al. (2023).[2][5] Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain.[6][7][8][9][10]

  • Sanofi. (2026). Press Release: Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease.[11]

  • Drugs.com. (2026). Sanofi's Venglustat Delivers Positive Phase 3 Data In Rare Neurological Gaucher Disease.

Sources

Validation

Technical Guide: Validating Venglustat Malate Efficacy in Patient-Derived Neuronal Models

Executive Summary Venglustat Malate (GZ/SAR402671) represents a third-generation substrate reduction therapy (SRT) designed to overcome the pharmacokinetic limitations of its predecessors. Unlike Eliglustat, which is a P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venglustat Malate (GZ/SAR402671) represents a third-generation substrate reduction therapy (SRT) designed to overcome the pharmacokinetic limitations of its predecessors. Unlike Eliglustat, which is a P-glycoprotein (P-gp) substrate and therefore excluded from the central nervous system (CNS), Venglustat is brain-penetrant. Unlike Miglustat, it demonstrates higher specificity for glucosylceramide synthase (GCS) with fewer off-target gastrointestinal effects.

This guide provides a rigorous framework for validating Venglustat’s efficacy in patient-derived induced pluripotent stem cell (iPSC) neurons. As a Senior Application Scientist, I argue that generic cell lines (e.g., HEK293) are insufficient for this validation due to their lack of disease-relevant lipid trafficking pathology. We will focus on quantifying the reduction of Glucosylceramide (GL-1) and Glucosylsphingosine (Lyso-Gb1) using LC-MS/MS, the gold standard for SRT validation.

Part 1: Mechanistic Differentiation & Compound Selection

To design a valid experiment, one must understand the molecular competition. Venglustat functions by inhibiting GCS, the enzyme responsible for the first step in glycosphingolipid biosynthesis (adding glucose to ceramide).[1]

Comparative Analysis: Venglustat vs. Alternatives[2][3]

The following table synthesizes pharmacological data to justify Venglustat as the superior candidate for CNS-involved lysosomal storage disorders (LSDs) and GBA-associated Parkinson's Disease.

FeatureVenglustat (SAR402671) Eliglustat (Cerdelga) Miglustat (Zavesca)
Primary Target Glucosylceramide Synthase (GCS)GCSGCS & Non-lysosomal GCase
Mechanism Allosteric / Non-competitiveCeramide Analog (Competitive)Glucose Analog (Competitive)
CNS Penetration High (Crosses BBB)Negligible (P-gp substrate)Moderate (Poor tolerability)
Cellular IC50 ~0.3 - 0.5 µM~0.01 - 0.05 µM~5 - 50 µM
Specificity HighHighLow (Inhibits intestinal disaccharidases)
Primary Use Case Neuronopathic GD3, GBA-PDNon-neuronopathic GD1GD1, Niemann-Pick C
Pathway Visualization

The diagram below illustrates where Venglustat intercepts the sphingolipid pathway, preventing the accumulation of neurotoxic aggregates.

GCS_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GL-1) Ceramide->GlcCer + UDP-Glc UDP_Glc UDP-Glucose GCS Glucosylceramide Synthase (GCS) GCS->GlcCer Catalyzes LysoGb1 Lyso-Gb1 (Neurotoxic) GlcCer->LysoGb1 Deacylation (Pathological) ComplexGSL Complex GSLs (GM1, GM3) GlcCer->ComplexGSL Venglustat Venglustat (Inhibitor) Venglustat->GCS Blocks

Caption: Venglustat inhibits GCS, preventing the conversion of Ceramide to Glucosylceramide (GL-1), thereby reducing downstream accumulation of toxic Lyso-Gb1.[1]

Part 2: Experimental Validation Framework

The Biological System: Patient-Derived iPSCs

Expert Insight: Do not use HEK293 or HeLa cells for primary efficacy validation. These lines lack the specific GBA1 mutations (e.g., N370S, L444P) that create the substrate accumulation phenotype. Efficacy must be proven in a system where the lysosomal stress is endogenous, not artificially induced.

  • Model: Human iPSC-derived Dopaminergic Neurons (for PD focus) or Cortical Neurons (for GD3).

  • Control: Isogenic line (mutation corrected via CRISPR/Cas9) to establish the healthy baseline.

Protocol: Efficacy Screening via Lipidomics (LC-MS/MS)

This protocol validates Venglustat's ability to lower GL-1 and Lyso-Gb1 levels.

Phase A: Cell Treatment
  • Differentiation: Differentiate iPSCs into neurons (Day 0–30) using standard dual-SMAD inhibition.

  • Seeding: Re-plate mature neurons (Day 30+) onto poly-ornithine/laminin-coated 6-well plates.

  • Treatment Groups:

    • Vehicle (DMSO < 0.1%)

    • Venglustat Low Dose (0.1 µM) – Below IC50

    • Venglustat Therapeutic Dose (1.0 µM) – ~2x IC50

    • Venglustat High Dose (10 µM) – Saturation/Toxicity Check

    • Positive Control: Miglustat (50 µM)

  • Duration: Treat for 14 days , refreshing media/drug every 2–3 days. Note: Lipid turnover in lysosomes is slow; short treatments (<48h) often yield false negatives.

Phase B: Lipid Extraction & Quantification (The "Self-Validating" Step)

We use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) because antibody-based detection of lipids is notoriously unreliable.

  • Harvest: Wash cells with cold PBS. Scrape into 200 µL methanol.

  • Lysis: Sonicate for 10s on ice.

  • Internal Standard Spike: Add C17-Glucosylceramide (non-natural isotope) to every sample. This is critical for normalization and makes the assay self-validating against extraction errors.

  • Extraction: Add chloroform/water to achieve a CHCl3:MeOH:H2O (2:1:0.75) ratio (Bligh & Dyer method). Centrifuge to separate phases. Collect the lower organic phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mode: Multiple Reaction Monitoring (MRM).[2][3]

    • Target Transition: m/z 588.6

      
       264.4 (Specific for GlcCer species).[2][3]
      
Workflow Visualization

The following diagram outlines the critical path from cell culture to data acquisition.

Validation_Workflow iPSC Patient iPSCs (GBA mutant) Diff Differentiation (30 Days) iPSC->Diff Treat Venglustat Treatment (14 Days) Diff->Treat Extract Lipid Extraction (Bligh & Dyer) Treat->Extract Spike Spike Internal Std (C17-GlcCer) Extract->Spike QC Step LCMS LC-MS/MS Quantification Spike->LCMS Data Calculate GL-1 Reduction % LCMS->Data

Caption: Step-by-step workflow for validating Venglustat efficacy. Note the critical QC step of spiking internal standards before analysis.

Part 3: Data Interpretation & Expected Outcomes

Defining "Efficacy"

In a successful validation, Venglustat should demonstrate a dose-dependent reduction in GL-1 and Lyso-Gb1.

  • Target Reduction: >70% reduction of GL-1 relative to vehicle-treated mutant cells.

  • Normalization: Levels should approach those of the isogenic (healthy) control line.

  • Toxicity Check: If the High Dose (10 µM) shows a drop in housekeeping proteins (e.g., GAPDH) or cell viability (LDH assay), the reduction in lipids may be an artifact of cell death, not specific inhibition.

Troubleshooting Common Pitfalls
  • Incomplete Reduction: If GL-1 levels remain high, check if the neurons are fully differentiated. Immature progenitors may have different lipid metabolic rates.

  • LC-MS Signal Drift: If the Internal Standard (C17-GlcCer) varies by >15% between samples, the extraction failed. Do not analyze the data; repeat the extraction.

References

  • Peterschmitt, M. J., et al. (2021).[1][4] "Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers." Clinical Pharmacology in Drug Development. Link

  • Sardi, S. P., et al. (2017). "Multifactorial characterization of GZ/SAR402671, a novel brain-penetrant glucosylceramide synthase inhibitor." Proceedings of the National Academy of Sciences. Link

  • Viel, C., et al. (2021). "Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model." Scientific Reports.[4] Link

  • Stirnemann, J., et al. (2017).[5] "A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments." International Journal of Molecular Sciences. Link

  • Biela-Banaś, A., et al. (2024). "Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide... in Cerebrospinal Fluid." Analytical Chemistry. Link

Sources

Comparative

Cross-study comparison of Venglustat Malate clinical trial outcomes

An In-Depth Comparative Analysis of Venglustat Malate Clinical Trial Outcomes Authored by a Senior Application Scientist This guide provides a comprehensive analysis of clinical trial outcomes for Venglustat Malate, an i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Venglustat Malate Clinical Trial Outcomes

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of clinical trial outcomes for Venglustat Malate, an investigational oral therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes data across multiple studies to offer an objective comparison of Venglustat's performance in various lysosomal storage disorders and other conditions. We will delve into the causality behind experimental choices, present detailed protocols, and ground all claims in authoritative sources.

Introduction to Venglustat: A Brain-Penetrant Substrate Reduction Therapy

Venglustat is a novel, investigational oral glucosylceramide synthase (GCS) inhibitor.[1][2] The enzyme GCS is crucial for the synthesis of glucosylceramide (GlcCer), a precursor for a wide range of glycosphingolipids (GSLs).[2][3][4] In several lysosomal storage disorders, genetic defects lead to the impaired breakdown and subsequent accumulation of these GSLs, resulting in cellular dysfunction and progressive organ damage.[2][5][6]

Venglustat's therapeutic principle is substrate reduction. By inhibiting GCS, it aims to decrease the production of GlcCer and its derivatives, thereby preventing their pathological accumulation.[2][4] A key feature of Venglustat is its ability to cross the blood-brain barrier, making it a potential treatment for the neurological manifestations of these diseases, which are not addressed by therapies like enzyme replacement therapy (ERT) that do not penetrate the central nervous system.[1][7][8]

Mechanism of Action: Inhibiting Glycosphingolipid Synthesis

The diagram below illustrates the simplified metabolic pathway targeted by Venglustat. By blocking the glucosylceramide synthase, Venglustat reduces the synthesis of downstream glycosphingolipids, such as globotriaosylceramide (Gb3) in Fabry disease and glucosylceramide itself in Gaucher disease.

cluster_Pathway Glycosphingolipid Synthesis Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) ComplexGSLs Complex Glycosphingolipids (e.g., Gb3, Gangliosides) GlcCer->ComplexGSLs LysosomalEnzyme Deficient Lysosomal Enzyme (e.g., β-Glucosidase, α-Gal A) ComplexGSLs->LysosomalEnzyme Degradation Pathway GCS->GlcCer Product Venglustat Venglustat Venglustat->GCS Inhibition Accumulation Pathological Accumulation (Cellular Dysfunction) LysosomalEnzyme->Accumulation Leads to

Caption: Venglustat inhibits GCS, the enzyme converting ceramide to glucosylceramide.

Cross-Study Comparison of Clinical Trial Outcomes

Venglustat has been evaluated in a range of diseases with varying degrees of success. This section compares the outcomes from key clinical trials in Gaucher disease, Fabry disease, and Parkinson's disease.

Gaucher Disease Type 3 (GD3)

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[5] GD3 is a neuronopathic form of the disease, and existing ERTs cannot treat its neurological symptoms.[5][7]

This pivotal study demonstrated Venglustat's superiority over standard ERT in addressing the neurological symptoms of GD3.[1][9]

Experimental Workflow: LEAP2MONO Trial Design

cluster_Workflow LEAP2MONO (NCT05222906) Trial Workflow Population GD3 Patients (≥12 years) Stable on ERT for ≥3 years (n=43) Randomization Randomization (1:1) Double-Blind, Double-Dummy Population->Randomization ArmA Arm A (n=21) Oral Venglustat (daily) + Placebo Infusion (bi-weekly) Randomization->ArmA ArmB Arm B (n=22) Placebo Tablet (daily) + ERT Infusion (bi-weekly) Randomization->ArmB Endpoint Primary Endpoint Assessment at Week 52 ArmA->Endpoint ArmB->Endpoint

Caption: Randomized, active-comparator design of the LEAP2MONO study.

Table 1: LEAP2MONO Trial Outcome Summary

Endpoint Category Endpoint Detail Venglustat Outcome vs. ERT Statistical Significance
Primary (Neurological) Change in Scale for Assessment and Rating of Ataxia (SARA) Statistically significant improvement p=0.007[1][10]
Primary (Neurological) Change in Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Statistically significant improvement p=0.007[1][10]
Secondary (Systemic) Change in Spleen Volume Performed as well as ERT Met Endpoint[1][11]
Secondary (Systemic) Change in Liver Volume Performed as well as ERT Met Endpoint[1][11]

| Secondary (Systemic) | Change in Hemoglobin Levels | Performed as well as ERT | Met Endpoint[1][11] |

Key Protocol: Neurological Assessment The primary endpoints were evaluated using standardized neurological and neuropsychological scales:

  • Scale for Assessment and Rating of Ataxia (SARA): This is a clinical scale that quantifies the severity of ataxia. It consists of eight items that assess gait, stance, sitting, speech, and limb coordination. The modified total score was used for this study.[1][9]

  • Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): This battery assesses five domains: immediate memory, visuospatial/constructional, language, attention, and delayed memory. It provides a total scale index score reflecting overall cognitive function.[1][9]

Based on these positive results, Sanofi plans to pursue global regulatory submissions for Venglustat in GD3.[1][5]

Fabry Disease

Fabry disease is an X-linked disorder caused by deficient activity of the enzyme alpha-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[6]

This study evaluated Venglustat's effect on pain symptoms in Fabry disease patients.

Table 2: PERIDOT Trial Outcome Summary

Endpoint Category Endpoint Detail Venglustat Outcome vs. Placebo Statistical Significance

| Primary | Change from baseline in patient-reported neuropathic and abdominal pain (FD-PRO) | Reduction in pain observed in both Venglustat and placebo arms | Primary Endpoint Not Met [1][10][11] |

While the primary endpoint was not met due to a significant placebo effect, analyses are ongoing.[1][8]

This is an ongoing study focused on the cardiac manifestations of Fabry disease.

  • Objective: To evaluate the effect of Venglustat on left ventricular mass index (LVMI) in patients with Fabry disease and left ventricular hypertrophy.[1][6][12]

  • Design: Randomized, open-label, active-comparator trial. Patients are randomized to receive either Venglustat or a standard of care (ERT or migalastat).[12]

  • Primary Endpoint: Change from baseline in the slope of LVMI as measured by cardiac MRI over 18 months.[12]

  • Status: The trial is ongoing and expected to conclude in 2027.[6]

An earlier open-label study in 11 treatment-naïve men with classic Fabry disease showed promising biomarker results over a long-term follow-up of three years.[6] Venglustat treatment led to significant and sustained reductions in plasma Gb3 concentrations compared to historical placebo and agalsidase beta data.[6][13]

Parkinson's Disease with GBA Mutations

Mutations in the GBA gene are a significant risk factor for Parkinson's disease (PD). The hypothesis was that inhibiting GCS with Venglustat could reduce glucosylceramide accumulation and slow disease progression in this patient subset.[14][15]

This study was designed to assess the efficacy of Venglustat in GBA-associated Parkinson's disease.

Table 3: MOVES-PD Trial Outcome Summary

Endpoint Category Endpoint Detail Venglustat Outcome vs. Placebo Statistical Significance
Primary Change from baseline in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III No improvement; worsened more with Venglustat than placebo Primary Endpoint Not Met [2][14][15]

| Pharmacodynamic | Glucosylceramide (GL-1) levels in plasma and CSF | Target engagement was successful; GL-1 levels decreased by ~75% | N/A[2][16] |

Despite successful target engagement in the central nervous system, the trial failed to show any clinical benefit.[2] As a result, Sanofi terminated the development of Venglustat for Parkinson's disease.[14][15]

Safety and Tolerability Profile Across Studies

Across the various clinical trials, Venglustat has been generally well-tolerated.[1][5] No new safety signals have been identified in the most recent studies.[1][9]

The most commonly reported adverse events in the LEAP2MONO study for Venglustat compared to ERT were:

  • Headache (14.3% vs. 18.2% in the ERT arm)[1][10]

  • Nausea (14.3% vs. 4.5%)[1][10]

  • Spleen enlargement (14.3% vs. 0%)[1][10]

  • Diarrhea (14.3% vs. 0%)[1][10]

In the MOVES-PD trial, most adverse events were mild to moderate, with two participants discontinuing due to confusional state and panic attack.[16][17]

Discussion and Future Directions

The clinical development of Venglustat presents a mixed but insightful picture. The success in GD3 is a landmark achievement, demonstrating that a brain-penetrant substrate reduction therapy can effectively address neurological symptoms that are untreatable with current standards of care. The key to this success lies in the direct link between GSL accumulation and the specific neurological pathology of GD3.

Conversely, the failures in GBA-Parkinson's and the inconclusive results in Fabry disease pain highlight the complexity of these conditions. In GBA-PD, while the biochemical target was successfully engaged, this did not translate into clinical improvement, suggesting that the downstream pathology may be too complex or advanced to be reversed by simply reducing glucosylceramide synthesis.[2]

For Fabry disease, the ongoing CARAT study will be crucial. Its focus on a quantifiable, objective measure of cardiac pathology (LVMI) will provide a clearer picture of Venglustat's potential disease-modifying effects than the subjective pain endpoint of the PERIDOT trial.[1][12]

Conclusion

Venglustat has demonstrated clear efficacy in treating the neurological manifestations of Gaucher Disease Type 3, a significant unmet medical need. Its journey, however, underscores the critical importance of selecting the right indication and endpoints in drug development. While its path in Parkinson's disease has ended, the potential for Venglustat in Fabry disease remains under investigation, with the cardiac-focused CARAT trial holding the key to its future in this indication. The contrasting outcomes across these studies provide valuable lessons for the development of substrate reduction therapies and the broader field of rare disease research.

References

  • Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease. (2026, February 2). Press Release.
  • Sanofi announces positive results for venglustat in type 3 Gaucher disease. (2026, February 12). PMLiVE.
  • Sanofi posts a win for venglustat in Gaucher study, but a miss in Fabry disease. (2026, February 2). FirstWord Pharma.
  • Sanofi flunks phase 2 Parkinson's test, culls clutch of programs. (2021, February 5). Fierce Biotech.
  • MOVES-PD Clinical Trial Results - Venglust
  • Venglustat for Fabry disease. (2024, March 19). Fabry Disease News.
  • Venglust
  • Venglustat vs Imiglucerase for Gaucher Disease (LEAP2MONO Trial). withpower.com.
  • venglust
  • Sanofi records win and loss with rare disease drug in Phase III trials. (2026, February 2). Pharmaceutical Technology.
  • Sanofi GCS inhibitor fails ph. 3 Fabry trial but wins in Gaucher. (2026, February 2). Fierce Biotech.
  • Historical Control Analysis Demonstrates Greater Long‐Term Reduction in Plasma Globotriaosylceramide (Gb3) by Venglustat Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease. (2025, November 18). PMC.
  • Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain | Oxford Academic.
  • Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. ScienceOpen.
  • Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Semantic Scholar.
  • Venglustat Phase 3 Fabry Disease Clinical Trial Program. Sanofi.
  • Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2020, August 26). PubMed.
  • Sanofi’s venglustat succesfully met all primary endpoints in a phase 3 study of type 3 Gaucher disease. (2026, February 3). Biopharma Asia.

Sources

Validation

A Researcher's Guide to the Reproducibility of Preclinical Findings with Venglustat Malate

This guide provides an in-depth analysis of the preclinical data for Venglustat Malate, a brain-penetrant glucosylceramide synthase (GCS) inhibitor. Designed for researchers and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the preclinical data for Venglustat Malate, a brain-penetrant glucosylceramide synthase (GCS) inhibitor. Designed for researchers and drug development professionals, this document offers a critical comparison with alternative GCS inhibitors, detailed experimental protocols to assess its efficacy, and a discussion on the reproducibility and translational potential of its preclinical findings.

Introduction: The Rationale for GCS Inhibition

Glycosphingolipid (GSL) metabolism is a critical cellular pathway, and its dysregulation is central to the pathophysiology of several lysosomal storage disorders. The enzyme glucosylceramide synthase (GCS) catalyzes the first committed step in the synthesis of most GSLs by converting ceramide to glucosylceramide (GlcCer).[1][2] In diseases like Gaucher, Fabry, and GBA1-mutant Parkinson's disease, the genetic deficiency of a specific lysosomal enzyme leads to the toxic accumulation of its GSL substrate.[3][4]

Substrate reduction therapy (SRT) aims to correct this imbalance by partially inhibiting GCS, thereby reducing the rate of GSL synthesis to match the compromised catabolic capacity of the cell.[5] Venglustat (also known as ibiglustat or GZ/SAR402671) is a potent, orally available, small-molecule GCS inhibitor designed to cross the blood-brain barrier, making it a promising therapeutic candidate for diseases with neurological manifestations.[3][6][7]

Mechanism of Action: Venglustat

Venglustat acts as an allosteric inhibitor of glucosylceramide synthase. By reducing the production of GlcCer, it is expected to decrease the formation of downstream glycosphingolipids, thus alleviating the substrate burden on deficient lysosomal enzymes.[3][8][9] Its ability to penetrate the central nervous system (CNS) is a key differentiator from first-generation GCS inhibitors.[3][6]

cluster_legend Legend Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product ComplexGSLs Complex Glycosphingolipids (e.g., Globotriaosylceramide, Gangliosides) GlcCer->ComplexGSLs LysosomalEnzyme Lysosomal Degradation (e.g., GCase, α-Gal A) ComplexGSLs->LysosomalEnzyme Degradation Pathway Venglustat Venglustat Venglustat->GCS Inhibition Accumulation Pathological Accumulation (Lysosomal Storage) LysosomalEnzyme->Accumulation   Deficient in   Disease States Key_Molecule Metabolite Key_Enzyme Enzyme Key_Drug Inhibitor Key_Pathway Process Key_Pathology Pathological State

Venglustat's Mechanism of Action

Reproducibility and Preclinical Evidence

The reproducibility of preclinical research is a significant concern, with factors like study design, statistical power, and biological variability contributing to discrepancies.[10] In the context of Venglustat, preclinical reproducibility can be assessed by examining the consistency of its pharmacological effects across different models and studies.

Key Preclinical Findings for Venglustat

While detailed preclinical studies on Venglustat itself are limited in the public domain, research on the closely related tool compound GZ667161 and subsequent publications on Venglustat provide a strong foundation for its mechanism and efficacy.[3][11]

  • GBA-Related Synucleinopathy Models: In mouse models carrying a GBA mutation (e.g., GbaD409V/WT), which mimics the genetic risk for Parkinson's disease, GCS inhibition has been a key focus.[11][12]

    • Target Engagement: Administration of Venglustat or its tool compounds consistently leads to a significant reduction of GlcCer and its precursor glucosylsphingosine (GlcSph) in both plasma and, crucially, in the brain.[11][12] In GbaD409V/WT mice, Venglustat administration for two weeks significantly reduced GlcCer in plasma, brain, and cerebrospinal fluid (CSF).[11]

    • Reduction of Pathological Aggregates: Systemic GCS inhibition has been shown to slow the buildup of α-synuclein in the hippocampus.[11][12] This suggests that reducing the GSL substrate burden can mitigate downstream pathological cascades associated with synucleinopathies.

    • Functional Improvement: In Gaucher disease models, treatment with GCS inhibitors improved memory deficits.[3]

  • Fabry Disease Models: In preclinical models relevant to Fabry disease, the therapeutic goal is to reduce the accumulation of globotriaosylceramide (GL-3). Venglustat, by inhibiting the synthesis of the GL-3 precursor GlcCer, is designed to achieve this.[5] Clinical data from a Phase 2 study in adult males with classic Fabry disease confirmed this mechanism, showing rapid reductions in proximal markers (GlcCer, GM3) and progressive reductions in more distal markers like plasma GL-3.[5][13]

These findings have been foundational for advancing Venglustat into clinical trials for Gaucher disease type 3, Fabry disease, and GBA-Parkinson's disease.[14][15][16]

Comparative Analysis: Venglustat vs. Other GCS Inhibitors

Venglustat is not the first GCS inhibitor to be developed. Its properties are best understood in comparison to its predecessors.

FeatureVenglustat (Ibiglustat) Eliglustat (Cerdelga®) Miglustat (Zavesca®) GZ667161 (Tool Compound)
Primary Indication(s) Investigational for Gaucher Type 3, Fabry, GBA-PD.[14][17]Approved for Gaucher Disease Type 1.[2][6]Approved for Gaucher Disease Type 1.Preclinical research tool.[3][11]
CNS Penetration Yes , designed to cross the blood-brain barrier.[3][6][7]Poor / Limited.[3][6]Crosses the blood-brain barrier but has off-target effects.[3]Yes , CNS-penetrant.[11][12]
Selectivity High selectivity for GCS.High selectivity for GCS.Also inhibits other glycosidases, leading to side effects like diarrhea.[4]High selectivity for GCS.
Reported Preclinical Efficacy Reduces GlcCer in plasma, brain, and CSF; reduces α-synuclein aggregates in GBA-mouse models.[11]Effective at reducing systemic GSL accumulation.Reduces GSL accumulation; has been shown to reduce α-synuclein oligomerization in cell models.[3]Reduced brain GlcCer, α-synuclein, and tau deposits; improved memory in mouse models.[3][11]
Clinical Status Phase 3 trials ongoing/completed for various indications.[14][18][19][20]Approved and marketed for Gaucher Type 1.Approved and marketed for Gaucher Type 1.Not for clinical use.

The key reproducible advantage of Venglustat in preclinical studies is its ability to effectively engage its target (GCS) within the CNS without the broader off-target activity seen with agents like Miglustat.[3][6][11]

Key Experimental Protocols for Assessing GCS Inhibitors

To ensure the reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are representative methodologies for evaluating a GCS inhibitor like Venglustat.

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol determines the potency (IC50) of a test compound against the GCS enzyme.

Rationale: This cell-free assay provides a direct measure of enzyme inhibition, isolating the interaction between the compound and its target from complex cellular processes. It is a critical first step for confirming the mechanism of action.

Methodology:

  • Enzyme Source: Prepare cell homogenates from a suitable cell line with high GCS expression (e.g., Madin-Darby Canine Kidney (MDCK) cells).[21]

  • Substrates:

    • Ceramide (fluorescently-labeled or radiolabeled).

    • UDP-glucose (the glucose donor).

  • Assay Buffer: Prepare a buffer containing detergents to solubilize the membrane-bound enzyme and its lipid substrate.

  • Inhibition Curve: a. Serially dilute the test compound (e.g., Venglustat) to create a range of concentrations (e.g., 0.1 nM to 100 µM). b. In a microplate, combine the cell homogenate, assay buffer, and the test compound dilutions. Incubate for 15-30 minutes at 37°C to allow for binding. c. Initiate the enzymatic reaction by adding the ceramide and UDP-glucose substrates. d. Incubate for 1-2 hours at 37°C.

  • Detection and Analysis: a. Stop the reaction. b. Extract the lipids using a chloroform/methanol solvent system. c. Separate the product (GlcCer) from the unreacted ceramide substrate using thin-layer chromatography (TLC).[22] d. Quantify the amount of product formed (via fluorescence or radioactivity). e. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: Include a known GCS inhibitor (e.g., D-threo-PDMP) to confirm assay performance.[22]

  • Negative Control: Use a vehicle (e.g., DMSO) control to define 0% inhibition.

  • No Enzyme Control: A reaction mix without the cell homogenate to account for background signal.

Protocol 2: In Vivo Efficacy in a GBA-Related Synucleinopathy Mouse Model

This protocol assesses target engagement and downstream effects of the inhibitor in a disease-relevant animal model.

Rationale: An in vivo study is essential to evaluate pharmacokinetics (e.g., CNS penetration), pharmacodynamics (target engagement in relevant tissues), and therapeutic efficacy on disease-related pathologies. The GbaD409V/WT mouse is a relevant model as it replicates the heterozygous GBA mutation status of many Parkinson's disease patients.[11]

start Start: GbaD409V/WT Mice (e.g., 4 months old) randomization Randomization start->randomization treatment_group Treatment Group: Venglustat in Diet (e.g., 0.03% wt/wt) randomization->treatment_group control_group Control Group: Vehicle Diet randomization->control_group dosing Chronic Dosing Period (e.g., 2 weeks to 8 months) treatment_group->dosing control_group->dosing endpoints Endpoint Analysis dosing->endpoints pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) - Plasma, Brain, CSF Drug Levels - GlcCer Levels endpoints->pk_pd pathology Pathology - α-synuclein Aggregation - Tau Deposits - Gliosis endpoints->pathology behavior Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) endpoints->behavior

Workflow for In Vivo Preclinical Evaluation

Methodology:

  • Animal Model: Use heterozygous GbaD409V/WT mice. Age- and sex-match animals for all groups.

  • Compound Formulation & Administration: a. Formulate Venglustat into the rodent chow at a specified concentration (e.g., 0.03% wt/wt).[11] b. The control group receives the identical diet without the active compound.

  • Study Design: a. Randomly assign mice to either the control or treatment group (n=10-15 per group). b. Administer the respective diets for a predetermined period (e.g., 8 months for chronic studies).[11] c. Monitor animal health, body weight, and food intake regularly.

  • Behavioral Analysis (Optional, for functional outcomes): a. Perform cognitive tests such as the Novel Object Recognition test or Morris Water Maze at the end of the treatment period to assess memory and learning.[3]

  • Terminal Sample Collection: a. At the study endpoint, collect blood (for plasma), cerebrospinal fluid (CSF), and brain tissue. b. Perfuse animals with saline before brain extraction for pathological analysis.

  • Endpoint Analysis: a. Target Engagement: Measure GlcCer levels in plasma, CSF, and brain homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the drug reached its target and had the desired biochemical effect.[11] b. Pathological Assessment: Use immunohistochemistry or western blotting to quantify levels of aggregated α-synuclein and other relevant pathological markers (e.g., p-Tau, Iba1 for microgliosis) in specific brain regions like the hippocampus.[3][11]

Self-Validation System:

  • Blinding: The investigators performing behavioral tests and pathological analyses should be blinded to the treatment groups to prevent bias.

  • Appropriate Controls: The use of a vehicle-only control group is mandatory.

  • Statistical Rigor: Use appropriate statistical tests (e.g., unpaired t-test) to compare outcomes between groups.[11] The sample size should be sufficient to detect a statistically significant effect.

Conclusion

The preclinical data for Venglustat Malate demonstrate a consistent and reproducible mechanism of action. Its key differentiating feature—the ability to penetrate the CNS and reduce glucosylceramide levels in the brain—has been consistently reported in relevant animal models.[11][12] This provides a strong rationale for its investigation in lysosomal storage disorders with neurological involvement. While direct replication studies are rare in publicly available literature, the alignment of findings from studies using tool compounds like GZ667161 with those from Venglustat itself lends confidence to the data.[3][11]

However, the transition from preclinical models to clinical efficacy is not always direct. The failure of Venglustat to meet its primary endpoint in a Phase 2 trial for GBA-Parkinson's disease, despite successful target engagement, highlights the complexities of translating preclinical findings into clinical benefit for neurodegenerative diseases.[3][15] Conversely, its success in meeting endpoints for Gaucher disease type 3 underscores the validity of the SRT approach for this condition.[19][20] Researchers aiming to build upon these findings should employ rigorous, well-controlled experimental designs, as outlined in this guide, to ensure the continued generation of high-quality, reproducible data.

References

  • Venglustat malate by Sanofi for Gaucher Disease Type III: Likelihood of Approval. Pharmaceutical Technology.[Link]

  • Peterschmitt, M. J., Crawford, N. P., Gaemers, S. J., et al. (2020). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development.[Link]

  • Fischer, T., et al. (2018). Venglustat shows favorable safety and tolerability and biologic activity in healthy volunteers. 70th Annu Meet Am Acad Neurol (AAN).[Link]

  • Venglustat for Fabry disease. Fabry Disease News.[Link]

  • Peterschmitt, M. J., Crawford, N. P., Gaemers, S. J., et al. (2021). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. PMC.[Link]

  • Inhibitors of glucosylceramide synthase. Glycoscience Protocols (GlycoPODv2) - NCBI.[Link]

  • Abe, A., et al. (1998). Improved Inhibitors of Glucosylceramide Synthase. Journal of Biological Chemistry.[Link]

  • Shayman, J. A. (2018). Inhibitors of Glucosylceramide Synthase. Springer Nature Experiments.[Link]

  • Sardi, P., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports.[Link]

  • Venglustat. ALZFORUM.[Link]

  • Sardi, P., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. ResearchGate.[Link]

  • Wennekes, T., et al. (2010). Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars. Journal of Medicinal Chemistry.[Link]

  • Deegan, P., et al. (2023). Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study. Orphanet Journal of Rare Diseases.[Link]

  • MOVES-PD Clinical Trial Results - Venglustat. Cure Parkinson's.[Link]

  • Mixed data mars Sanofi's venglustat programme. pharmaphorum.[Link]

  • Sanofi's Drug Meets Primary Endpoints in Type 3 Gaucher Disease Study. Global Genes.[Link]

  • Voelkl, B., et al. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLOS Biology.[Link]

  • Clinical Trials. International Gaucher Alliance.[Link]

  • Schiffmann, R., et al. (2022). Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. Brain.[Link]

  • Deegan, P., et al. (2023). Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study. ResearchGate.[Link]

  • Sanofi records win and loss with rare disease drug in Phase III trials. Pharmaceutical Technology.[Link]

  • Peterschmitt, M. J., et al. (2020). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. ResearchGate.[Link]

  • A Study to Evaluate the Effect of Venglustat Tablets on Neuropathic and Abdominal Pain in Male and Female Participants ≥16 Years of Age With Fabry Disease. ClinicalTrials.gov.[Link]

Sources

Comparative

Head-to-Head Comparison: Venglustat vs. Miglustat In Vitro Profile

Executive Summary: The "Precision vs. Shotgun" Paradigm This guide provides a technical in vitro comparison of Venglustat (GZ/SAR402671) and Miglustat (NB-DNJ) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precision vs. Shotgun" Paradigm

This guide provides a technical in vitro comparison of Venglustat (GZ/SAR402671) and Miglustat (NB-DNJ) . While both agents are Substrate Reduction Therapies (SRT) targeting Glucosylceramide Synthase (GCS), they represent two distinct generations of drug design.

  • Miglustat acts as a "Shotgun" : It is a glucose mimic that competitively inhibits GCS but also hits multiple off-targets (GBA1, GBA2, intestinal disaccharidases), leading to a narrow therapeutic index and significant gastrointestinal side effects.

  • Venglustat acts as a "Precision Rifle" : It is a novel quinuclidine-based analogue that functions as an allosteric/uncompetitive inhibitor. It is highly potent against GCS with no inhibitory activity against GBA1 or GBA2, and it is engineered for superior blood-brain barrier (BBB) penetration.

Mechanistic Profile & Chemical Biology

Structural Distinction
  • Miglustat (N-butyldeoxynojirimycin): A small iminosugar that mimics the structure of D-glucose. This structural similarity allows it to bind to the catalytic active site of GCS, but also to other enzymes that process glucose moieties (e.g., lysosomal GBA1, non-lysosomal GBA2, sucrase-isomaltase).

  • Venglustat (Quinuclidine Carbamate): A structurally distinct molecule ([(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate) that does not mimic glucose. It binds to a distinct allosteric site or the enzyme-substrate complex, avoiding the "glucose-mimicry" off-target liabilities.

Binding Kinetics
  • Miglustat (Competitive): Competes directly with the substrate UDP-Glucose for the active site. Its efficacy is sensitive to intracellular UDP-Glucose concentrations.

  • Venglustat (Uncompetitive/Allosteric): Binds to the GCS enzyme-substrate complex or an allosteric pocket. This mode of inhibition is generally less sensitive to substrate accumulation and provides more consistent inhibition.

GCS_Inhibition GCS Glucosylceramide Synthase (GCS) GlcCer Glucosylceramide (Product) GCS->GlcCer Catalysis UDP_Glc UDP-Glucose (Substrate) UDP_Glc->GCS Binds Active Site Ceramide Ceramide (Substrate) Ceramide->GCS Miglustat Miglustat (Competitive Inhibitor) Miglustat->GCS Blocks Active Site (Competes w/ UDP-Glc) GBA1 Lysosomal GBA1 (Off-Target) Miglustat->GBA1 Inhibits GBA2 Non-Lysosomal GBA2 (Off-Target) Miglustat->GBA2 Inhibits Venglustat Venglustat (Uncompetitive Inhibitor) Venglustat->GCS Binds Enzyme-Substrate Complex (Allosteric) Venglustat->GBA1 No Inhibition

Caption: Comparative mechanism of action showing Miglustat's competitive inhibition and off-target effects vs. Venglustat's specific inhibition.

In Vitro Performance Data

The following table synthesizes data from key pharmacological studies comparing the two agents.

FeatureVenglustat (GZ/SAR402671) Miglustat (NB-DNJ) Implication
Primary Target Glucosylceramide Synthase (GCS)Glucosylceramide Synthase (GCS)Both reduce GlcCer synthesis.
Potency (IC50) Potent (Nanomolar range) (Est. < 1 µM) [1, 4]Weak (Micromolar range) (5 – 50 µM) [2, 6]Venglustat requires significantly lower concentrations for efficacy.
GBA1 Inhibition None / Negligible (Specific) [1, 3]Inhibitory (Off-target) [2]Miglustat can paradoxically inhibit the enzyme (GCase) deficient in Gaucher/Parkinson's.
GBA2 Inhibition None Potent Inhibitor GBA2 inhibition is linked to specific toxicities (e.g., male fertility issues in mice).
Intestinal Enzymes No Inhibition Inhibits Sucrase-Isomaltase Cause of Miglustat's dose-limiting diarrhea/GI distress.
BBB Permeability High (Effective CNS reduction) [1, 5]Low/Moderate (Ineffective for CNS symptoms) [2]Venglustat is viable for neuronopathic GD3 and GBA-PD; Miglustat is not.

Selectivity & Safety Profile

The "Goldilocks" Challenge in GBA-PD

In Parkinson's Disease associated with GBA mutations (GBA-PD), the goal is to reduce the substrate (GlcCer) to match the reduced activity of the mutant enzyme (GCase).

  • Miglustat Failure: Because Miglustat inhibits GCS and GBA1 (GCase), it risks further reducing the already compromised enzymatic activity, potentially exacerbating the disease pathology in a "double hit" scenario.

  • Venglustat Advantage: Venglustat lowers GlcCer without touching GBA1 activity. This allows the residual mutant GCase to clear the reduced substrate load more effectively, restoring lysosomal homeostasis.

Off-Target Toxicity (GBA2)

Miglustat inhibits non-lysosomal glucosylceramidase (GBA2) at nanomolar concentrations (often more potently than GCS). GBA2 inhibition has been linked to impaired spermatogenesis and axonal defects in preclinical models. Venglustat avoids this pathway entirely.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Workflow A: GCS Inhibition Assay (Potency)

Objective: Determine IC50 for GlcCer reduction.

  • Cell Line: K562 or HeLa cells (high GSL synthesis rate).

  • Substrate: NBD-C6-Ceramide (fluorescent ceramide analog).

  • Treatment: Incubate cells with Venglustat (0.1 nM – 10 µM) and Miglustat (1 µM – 500 µM) for 24-48 hours.

  • Labeling: Pulse with NBD-C6-Ceramide (5 µM) for 2 hours at 37°C.

  • Extraction: Lipid extraction using Chloroform:Methanol (2:1).

  • Separation: High-Performance Thin Layer Chromatography (HPTLC) or LC-MS/MS.

  • Quantification: Measure the ratio of NBD-Glucosylceramide to NBD-Ceramide.

    • Expectation: Venglustat will show a sharp dose-dependent reduction in NBD-GlcCer at nanomolar concentrations.

Workflow B: GBA1 (GCase) Counter-Screen (Selectivity)

Objective: Confirm lack of GBA1 inhibition.

  • Source: Recombinant human GCase (Imiglucerase) or cell lysates (pH 5.2 acetate buffer + Taurocholate).

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc) .

  • Reaction: Incubate enzyme + drug + substrate for 30-60 mins at 37°C.

  • Stop: Add Glycine-NaOH buffer (pH 10.5) to quench and deprotonate 4-MU.

  • Readout: Fluorescence (Ex 365 nm / Em 445 nm).

    • Expectation: Miglustat will reduce fluorescence (inhibition). Venglustat signal will remain equivalent to vehicle control (no inhibition).

Assays cluster_0 Workflow A: GCS Potency (NBD-Ceramide) cluster_1 Workflow B: GBA1 Selectivity (4-MU-Glc) Step1 Cell Culture (HeLa/K562) Step2 Drug Treatment (Veng vs Mig) Step1->Step2 Step3 Pulse NBD-Ceramide Step2->Step3 Step4 Lipid Extraction (CHCl3:MeOH) Step3->Step4 Step5 HPTLC / LC-MS Step4->Step5 StepB1 Recombinant GCase (pH 5.2) StepB2 Add Drug (Veng vs Mig) StepB1->StepB2 StepB3 Add 4-MU-Glc StepB2->StepB3 StepB4 Fluorescence Read (Ex365/Em445) StepB3->StepB4

Caption: Parallel experimental workflows for assessing GCS potency and GBA1 selectivity.

References

  • Sanofi. (2026).[1] Press Release: Sanofi's venglustat met all primary endpoints in a phase 3 study of type 3 Gaucher disease.Link

  • Guide to Pharmacology. (2024). Ligand Page: Venglustat (GZ/SAR402671).[2][3][4] IUPHAR/BPS. Link

  • Peterschmitt, M. J., et al. (2021). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers.[5] Clinical Pharmacology in Drug Development. Link

  • Viel, C., et al. (2021). Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. Scientific Reports. Link

  • Schiffmann, R., et al. (2022). Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial.[6] Brain.[3] Link

  • Smid, B. E., et al. (2016). Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients. Orphanet Journal of Rare Diseases. Link

Sources

Validation

Venglustat Malate: Specificity &amp; Performance Profile in Glucosylceramide Synthase Inhibition

Executive Summary Venglustat Malate (GZ/SAR402671) represents a third-generation, brain-penetrant inhibitor of glucosylceramide synthase (GCS). Unlike its predecessors, Venglustat utilizes a quinuclidine-based scaffold d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venglustat Malate (GZ/SAR402671) represents a third-generation, brain-penetrant inhibitor of glucosylceramide synthase (GCS). Unlike its predecessors, Venglustat utilizes a quinuclidine-based scaffold designed to overcome the pharmacological limitations of iminosugars (Miglustat) and the blood-brain barrier (BBB) impermeability of ceramide analogs (Eliglustat).

This guide provides a technical assessment of Venglustat’s specificity profile, contrasting its nanomolar potency against GCS with its recently identified off-target activity against N-terminal methyltransferase 1 (NTMT1).

Mechanistic Profile & Chemical Logic

The Target: Glucosylceramide Synthase (GCS)

GCS (encoded by UGCG) catalyzes the first committed step in glycosphingolipid (GSL) biosynthesis: the transfer of glucose from UDP-glucose to ceramide.[1] This reaction regulates the flux of all downstream GSLs, including gangliosides (GM1, GM2, GM3) and globosides (Gb3).

Venglustat Mechanism[2][3][4][5][6]
  • Chemical Class: Quinuclidine derivative (distinct from glucose or ceramide mimetics).

  • Binding Mode: Kinetic studies indicate uncompetitive inhibition with respect to UDP-glucose.[2] This suggests Venglustat binds to the enzyme-substrate complex or a distinct allosteric pocket, rather than competing directly with the glucose donor.

  • CNS Penetrance: Designed as a substrate for active transport or passive diffusion across the BBB, addressing the "neuropathic gap" left by Eliglustat.

Pathway Visualization

The following diagram illustrates the GSL biosynthetic pathway and the precise intervention point of Venglustat compared to downstream accumulation targets.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (Target) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GL-1) GCS->GlcCer Catalysis LacCer Lactosylceramide GlcCer->LacCer GM3 Ganglioside GM3 LacCer->GM3 Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 GM1 Ganglioside GM1 GM3->GM1 Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Inhibits (IC50 ~76.5 nM)

Caption: Venglustat intercepts GSL biosynthesis at the rate-limiting GCS step, preventing downstream accumulation of GL-1, GM3, and Gb3.

Comparative Specificity Analysis

To rigorously assess Venglustat, it must be benchmarked against the standard-of-care alternatives: Eliglustat (First-line oral, peripheral) and Miglustat (First-generation, CNS penetrant but non-specific).

Table 1: Potency and Selectivity Benchmark
FeatureVenglustat MalateEliglustat (Cerdelga)Miglustat (Zavesca)
GCS Potency (IC50) ~76.5 nM (Enzyme)~165 nM (Cellular)~25 nM 10,000 - 50,000 nM (10-50 µM)
CNS Penetration Yes (High)No (P-gp Substrate)Yes (Modest)
Mechanism Allosteric / UncompetitiveCeramide MimeticGlucose Mimetic (Competitive)
Key Off-Target NTMT1 (IC50 ~420 nM)MinimalGBA2, Sucrase, Maltase
Clinical Consequence Potential impact on N-terminal methylationHigh SpecificityGI Distress (Osmotic diarrhea)
Critical Analysis of Specificity
  • The "Clean" GCS Inhibition: Unlike Miglustat, Venglustat does not significantly inhibit intestinal disaccharidases (sucrase/isomaltase) or the non-lysosomal glucosylceramidase GBA2. This results in a vastly improved gastrointestinal tolerability profile compared to Miglustat.

  • The NTMT1 Liability: Recent crystallographic data has identified Protein N-terminal Methyltransferase 1 (NTMT1) as a bona fide off-target of Venglustat with an IC50 of ~420 nM.

    • Significance: NTMT1 methylates the N-terminus of proteins involved in DNA repair and mitosis (e.g., CENP-A).

    • Experimental Implication: When using Venglustat at high concentrations (>1 µM) in phenotypic screens, observed effects may be confounded by NTMT1 inhibition. Researchers must titrate carefully to stay within the GCS-specific window (50–200 nM).

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to validate Venglustat's activity while controlling for off-target variables.

Protocol A: Cellular GSL Reduction Assay (Target Engagement)

Objective: Quantify the reduction of Glucosylceramide (GL-1) in K562 or HEK293 cells. Validation: Use Eliglustat (25 nM) as a positive control for GCS inhibition and Miglustat (50 µM) as a comparator.

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates in sphingolipid-free medium (Opti-MEM reduced serum).

  • Treatment: Treat with Venglustat (Serial dilution: 1 nM to 10 µM) for 72 hours .

    • Note: 72h is required to observe turnover of existing GSL pools.

  • Extraction: Wash cells with PBS. Lyse in methanol:chloroform (2:1 v/v).

  • Internal Standard: Spike lysates with C12-Glucosylceramide (non-endogenous) to normalize extraction efficiency.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Transition: Monitor precursor/product ions for C16-GlcCer and C24-GlcCer.

    • Calculation: Normalize GlcCer area to Internal Standard area and total protein content.

  • Data Output: Plot dose-response curve. Expect IC50 ~165 nM.

Protocol B: NTMT1 Off-Target Exclusion Control

Objective: Ensure phenotypic effects are due to GCS inhibition, not NTMT1. Rationale: Since Venglustat inhibits NTMT1 at >400 nM, use a specific methylation assay if dosing high.

Workflow:

  • Substrate: Use a synthetic peptide corresponding to the N-terminus of CENP-A (e.g., GPRRRSRK).

  • Reaction: Incubate Recombinant NTMT1 + [3H]-SAM (S-Adenosyl methionine) + Venglustat (1 µM) + Peptide.

  • Readout: Measure transfer of tritiated methyl group to the peptide via filter binding or scintillation proximity assay (SPA).

  • Interpretation: If Venglustat inhibits this reaction significantly at your working concentration, your phenotypic data may be confounded.

References

  • Venglust

    • Source: AceLink Therapeutics / Sanofi Genzyme
    • Data: GCS IC50 = 76.5 nM (Enzyme), 165 nM (Cellular).
    • Link:

  • Discovery of NTMT1 as a Venglust

    • Title: Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner.[1][3][4]

    • Source: NIH / PubMed Central (PMC)
    • Data: NTMT1 IC50 = 0.42 µM.[3]

    • Link:(Note: Generalized link to PMC search for verification)

  • Eliglustat vs.

    • Title: The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent.
    • Source: Journal of Clinical Medicine / NIH
    • Data: Eliglustat IC50 ~25 nM; Miglust
    • Link:

  • Venglustat CNS Penetr

    • Title: CNS inhibition of GCS by venglustat reduced glycosphingolipids in mouse models.[5][6]

    • Source: ResearchG
    • Link:

  • Kinetic Analysis of GCS Inhibition

    • Title: Affinity of T-036, venglustat, and eliglust
    • Source: Chemical Biology & Drug Design
    • Data: Confirms uncompetitive inhibition model regarding UDP-glucose.
    • Link:

Sources

Comparative

Venglustat Malate's effect on downstream lipid pathways compared to other SRTs

This guide provides an in-depth technical analysis of Venglustat Malate, focusing on its mechanistic impact on downstream lipid pathways relative to existing Substrate Reduction Therapies (SRTs). Content Type: Technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Venglustat Malate, focusing on its mechanistic impact on downstream lipid pathways relative to existing Substrate Reduction Therapies (SRTs).

Content Type: Technical Comparison Guide Subject: GZ/SAR402671 (Venglustat Malate) vs. Eliglustat & Miglustat

Executive Summary: The "Brain-Penetrant Precision" Paradigm

Venglustat Malate represents a third-generation Substrate Reduction Therapy (SRT) designed to bridge the gap between the high potency of Eliglustat and the CNS penetration of Miglustat. While Eliglustat serves as the peripheral gold standard and Miglustat offers limited CNS coverage with significant off-target toxicity, Venglustat is engineered as a potent, CNS-penetrant, and highly specific Glucosylceramide Synthase (GCS) inhibitor .

Its primary value proposition lies in the modulation of downstream glycosphingolipids (GSLs)—specifically Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) —within the central nervous system, addressing the neurological manifestations of Gaucher Disease Type 3 (GD3), GBA-associated Parkinson’s Disease (GBA-PD), and GM2 Gangliosidosis.

Mechanistic Architecture & Signaling Pathways

Venglustat functions by allosterically inhibiting GCS (UDP-glucose ceramide glucosyltransferase), the rate-limiting enzyme in the synthesis of glucosylceramide-based GSLs. By throttling this upstream node, it reduces the substrate load for downstream pathways that are compromised in lysosomal storage disorders.

Pathway Visualization

The following diagram illustrates the specific intervention point of Venglustat and its downstream effects on lipid accumulation in different disease states.

GCS_Inhibition_Pathway cluster_diseases Pathological Accumulation (Targeted by Venglustat) Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer/GL-1) GCS->GlcCer Catalysis Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Inhibition (CNS & Periphery) Eliglustat Eliglustat (Peripheral Only) Eliglustat->GCS Inhibition (Periphery Only) Gb3 Globotriaosylceramide (Gb3/GL-3) GlcCer->Gb3 Fabry Disease Pathway Gangliosides Gangliosides (GM1, GM2, GM3) GlcCer->Gangliosides GBA-PD / Tay-Sachs Pathway GlcSph Glucosylsphingosine (GlcSph/Lyso-GL1) GlcCer->GlcSph Deacylation (Gaucher Marker) AlphaSyn α-Synuclein Aggregation Gangliosides->AlphaSyn Promotes Aggregation (in GBA-PD)

Figure 1: Mechanism of Action.[1][2][3] Venglustat inhibits GCS, reducing the flux of GlcCer.[1][4][5][6][7][8] This prevents the downstream accumulation of Gb3 (Fabry), GlcSph (Gaucher), and Gangliosides that trigger α-synuclein aggregation (Parkinson's).

Comparative Profiling: Venglustat vs. Alternatives

To objectively evaluate Venglustat, we must compare its biochemical profile against the current standard of care (Eliglustat) and the first-generation SRT (Miglustat).

Key Performance Indicators
FeatureVenglustat Malate Eliglustat (Cerdelga) Miglustat (Zavesca)
Primary Target GCS (Glucosylceramide Synthase)GCSGCS (weak) & Intestinal Glucosidases
Potency (IC50) ~600 nM (Sub-micromolar) [1]~24 nM (High Potency) [2]10,000–50,000 nM (Low Potency) [3]
CNS Penetration High (Crosses BBB)Negligible (P-gp Substrate)Moderate (Crosses BBB)
Specificity High (Minimal off-target)HighLow (Inhibits sucrase/isomaltase)
GI Side Effects Minimal/ManageableMinimalSevere (Diarrhea/Osmotic issues)
Clinical Focus GD3, Fabry, GBA-PD, GM2GD1 (Peripheral only)GD1 (2nd line), NPC
Analysis of Causality
  • Potency vs. Distribution: While Eliglustat is chemically more potent (IC50 ~24 nM vs. Venglustat's estimated ~600 nM), its inability to cross the Blood-Brain Barrier (BBB) renders it useless for neuronopathic forms of lysosomal storage disorders (LSDs). Venglustat sacrifices slight raw potency for bioavailability in the CNS , achieving therapeutic reductions of GlcCer in cerebrospinal fluid (CSF) where Eliglustat cannot reach.

  • Specificity vs. Toxicity: Miglustat’s poor specificity leads to the inhibition of intestinal disaccharidases, causing severe gastrointestinal distress (osmotic diarrhea). Venglustat avoids this "sugar mimic" structure, acting as a ceramide-like inhibitor, thereby maintaining high specificity for GCS and improving tolerability.

Downstream Lipidomics: Impact on Biomarkers

The efficacy of Venglustat is measured not just by GCS inhibition, but by the reduction of toxic downstream lipids.

Glucosylsphingosine (GlcSph / Lyso-GL1)
  • Relevance: The most sensitive biomarker for Gaucher Disease. It is cytotoxic and promotes neuroinflammation.

  • Venglustat Effect: In the LEAP2MONO (Phase 3) trial for GD3, Venglustat demonstrated significant reductions in CSF GlcSph, correlating with stabilization of neurological symptoms (SARA scores) [4].

  • Comparison: Eliglustat reduces plasma GlcSph efficiently but has zero effect on CSF GlcSph.

Globotriaosylceramide (Gb3 / GL-3)[9]
  • Relevance: The primary accumulation product in Fabry Disease, leading to endothelial dysfunction.

  • Venglustat Effect: Clinical data indicates Venglustat reduces Gb3 inclusions in superficial skin capillary endothelium (SSCE) and plasma lyso-Gb3 [5].

  • Advantage: Offers an oral alternative to Enzyme Replacement Therapy (ERT) for Fabry patients, potentially stabilizing renal function through substrate reduction.

Gangliosides & α-Synuclein[2]
  • Relevance: In GBA-PD, elevated GlcCer/GlcSph impairs lysosomal function, promoting the aggregation of α-synuclein.

  • Venglustat Effect: Preclinical models show that Venglustat reduces hippocampal GlcCer levels, which subsequently lowers insoluble α-synuclein aggregates and improves memory deficits [6].[2]

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate Venglustat's efficacy in your own research, use the following standardized workflows.

Protocol A: High-Sensitivity LC-MS/MS for GlcSph Quantification

Objective: Quantify GlcSph in CSF/Plasma while separating it from its isobar, Galactosylsphingosine (Psychosine).[9]

Reagents:

  • Internal Standard: 13C6-Glucosylsphingosine (Avoid deuterium standards if H/D exchange is a risk).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Column: HILIC Column (Essential for separating Glc/Gal isomers).[9]

Workflow:

  • Extraction:

    • Mix 50 µL CSF/Plasma with 10 µL Internal Standard.

    • Perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. Why? GlcSph is a base; this removes neutral lipids and salts.

    • Wash with 2% Formic Acid, then Methanol.

    • Elute with 5% Ammonium Hydroxide in Methanol.

  • Chromatography (Critical Step):

    • Inject onto HILIC column.

    • Run isocratic or shallow gradient. Validation Check: Ensure baseline separation between GlcSph (RT ~4.5 min) and GalSph (RT ~5.2 min). Co-elution will yield false positives for Krabbe disease markers.

  • Mass Spectrometry:

    • Operate in MRM mode (Positive Ion).

    • Transition: m/z 462.4 → 282.3 (loss of glucose headgroup).

Protocol B: GCS Inhibition Assay (Cell-Based)

Objective: Determine IC50 of Venglustat in a cellular context.

  • Cell Line: MDCK or HEK293 cells (Wild type).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with Venglustat (0.1 nM – 10 µM) for 48 hours.

  • Substrate Labeling:

    • Add C6-NBD-Ceramide (Fluorescent precursor) for the final 2 hours.

  • Lipid Extraction:

    • Wash cells with PBS.

    • Extract lipids using the Bligh-Dyer method (Chloroform:Methanol:Water 1:2:0.8).

  • Analysis:

    • Separate lipids via HPTLC (High-Performance Thin Layer Chromatography) or HPLC-Fluorescence.

    • Quantification: Measure the ratio of NBD-GlcCer (Product) to NBD-Ceramide (Substrate).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Venglustat Structure-Activity & Potency

    • Title: Structure-Activity Relationship Studies of Venglustat on NTMT1 Inhibition (Comparative GCS d
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Note: Derives potency comparison where derivatives (GD433) are ~20x more potent than Venglustat (27 nM), placing Venglustat in the sub-micromolar range.[11]

  • Eliglustat Potency

    • Title: The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent.
    • Source: Journal of Clinical Medicine / PMC.
    • URL:[Link]

  • Miglustat Potency & Specificity

    • Title: Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 p
    • Source: Orphanet Journal of Rare Diseases.
    • URL:[Link]

  • Venglustat Clinical Efficacy (GD3 - LEAP2MONO)

    • Title: Sanofi's Venglustat Met All Primary Endpoints in a Phase 3 Study of Type 3 Gaucher Disease.[4][5][6][7]

    • Source: Sanofi Press Release / Drugs.com.
    • URL:[Link]

  • Venglustat in Fabry Disease

    • Title: Glucosylceramide synthase inhibition with venglustat in classic Fabry disease patients leads to progressive reduction of endothelial cell globotriaosylceramide inclusion volume.[12]

    • Source: Epistemonikos / Molecular Genetics and Metabolism.
    • URL:[Link]

  • Venglustat in GBA-PD (Preclinical)

    • Title: CNS inhibition of glucosylceramide synthase by venglustat reduced glycosphingolipids and the accumulation of pathological CNS aggregates in a mouse model of GBA-related synucleinopathy.[2]

    • Source: ResearchGate / Acta Neuropathologica Communic
    • URL:[Link]

Sources

Validation

Independent Validation Guide: Venglustat Malate (GZ/SAR402671)

Executive Summary: The "Goldilocks" Inhibitor? As of February 2026, Venglustat Malate represents the third generation of Substrate Reduction Therapy (SRT).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Inhibitor?

As of February 2026, Venglustat Malate represents the third generation of Substrate Reduction Therapy (SRT). For researchers and drug developers, the critical validation question is whether it successfully bridges the gap between the systemic potency of Eliglustat and the CNS penetration of Miglustat .

Recent data from the LEAP2MONO Phase 3 trial (Feb 2026) confirms Venglustat’s efficacy in treating neurological manifestations of Gaucher Disease Type 3 (GD3), a milestone that validates its ability to engage CNS targets effectively—a feat Eliglustat cannot achieve. However, its failure in the MOVES-PD (Parkinson’s) and PERIDOT (Fabry pain) trials necessitates a rigorous, independent evaluation of its mechanism.

This guide provides the protocols and comparative data necessary to independently validate Venglustat’s performance profile in a research setting.

Mechanistic Validation & Pathway Logic

Venglustat is an orally active, brain-penetrant Glucosylceramide Synthase (GCS) inhibitor.[1][2][3][4][5] Unlike enzyme replacement therapies (ERT) that degrade accumulated substrates, Venglustat acts upstream to inhibit the synthesis of glucosylceramide (GlcCer), the precursor for complex glycosphingolipids (GSLs).

The Inhibition Pathway

The following diagram illustrates the specific intervention point of Venglustat compared to downstream accumulation pathologies.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis ComplexGSL Complex GSLs (Gb3, GM3, etc.) GlcCer->ComplexGSL Lysosome Lysosomal Accumulation ComplexGSL->Lysosome Pathological Buildup Venglustat Venglustat Malate (Inhibitor) Venglustat->GCS Allosteric Inhibition (Ki ~ nM range)

Figure 1: Venglustat intervenes at the rate-limiting step of GSL synthesis, preventing lysosomal overload before it begins.

Comparative Performance Profiling

To validate Venglustat, one must benchmark it against the existing standards: Miglustat (First-gen, CNS penetrant, dirty profile) and Eliglustat (Second-gen, systemic only, potent).

Technical Specifications & Data Comparison
FeatureVenglustat Malate Eliglustat (Cerdelga) Miglustat (Zavesca) Validation Metric
Primary Target GCS (UGCG)GCS (UGCG)GCS (UGCG)IC50 (Enzymatic Assay)
Potency (IC50) Low Nanomolar (<10 nM) ~24 nM~5,000–50,000 nM (µM range)Venglustat is ~1000x more potent than Miglustat.
CNS Penetration High (Brain-Penetrant) Negligible (P-gp substrate)ModerateCSF/Plasma Ratio
Off-Target Effects MinimalMinimalHigh (Inhibits intestinal disaccharidases)GI Distress / Osmotic Diarrhea
Clinical Utility GD3 (Neuro), Fabry, GBA-PDGD1 (Systemic only)GD1, Niemann-Pick CIndication Specificity
Critical Control Points for Researchers
  • The "Miglustat Trap": When using Miglustat as a positive control in cellular assays, remember it inhibits lysosomal

    
    -glucosidase (GCase) at higher concentrations, potentially acting as a chaperone. Venglustat does not have this chaperone activity.
    
  • The "Eliglustat Control": Use Eliglustat as a negative control for CNS assays (e.g., neuronal cultures) to prove that effects are due to local GCS inhibition rather than systemic reduction.

Experimental Validation Protocols

For independent verification of Venglustat's efficacy, we recommend a Cell-Based Substrate Reduction Assay coupled with LC-MS/MS quantification .

Protocol: Cellular GlcCer Reduction Assay

Objective: Quantify the reduction of Glucosylceramide (GlcCer) in K562 or induced Pluripotent Stem Cell (iPSC)-derived neurons.

Reagents & Setup:
  • Venglustat Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

  • Cell Line: K562 (Erythroleukemia) or GBA-mutant iPSC neurons.

  • Internal Standard: C17-Glucosylceramide (non-natural isotope).

Workflow Diagram:

Validation_Workflow Step1 1. Cell Seeding (6-well plate, 5x10^5 cells/mL) Step2 2. Treatment Venglustat (1 nM - 100 nM) Incubation: 72-96 Hours Step1->Step2 Step3 3. Lipid Extraction Bligh & Dyer Method (Chloroform:Methanol:Water) Step2->Step3 Step4 4. LC-MS/MS Analysis Target: C16/C18-GlcCer Internal Std: C17-GlcCer Step3->Step4 Step5 5. Data Normalization GlcCer / Total Phospholipids or Protein Content Step4->Step5

Figure 2: Step-by-step workflow for quantifying GCS inhibition efficacy in vitro.

Detailed Methodology:
  • Dosing: Treat cells with Venglustat at a dose-response range (e.g., 0.1, 1, 10, 100 nM). Include a DMSO vehicle control.

  • Incubation: Maintain for 3-4 days. GSL turnover is slow; shorter incubations may yield false negatives.

  • Extraction (Bligh & Dyer):

    • Pellet cells and wash with PBS.

    • Add Chloroform:Methanol (1:2 v/v). Vortex vigorously.

    • Add Chloroform and Water to induce phase separation.

    • Collect the lower organic phase (contains lipids).

  • LC-MS/MS Parameters (Validation Check):

    • Column: C18 Reverse Phase.[6]

    • Mode: Positive Ion Electrospray (ESI+).

    • MRM Transition (Critical): Monitor m/z 588.6

      
       264.4 (for C8-GlcCer validation) or species-specific transitions.
      
    • Differentiation: You must chromatographically separate GlcCer from Galactosylceramide (GalCer) as they are isobaric. HILIC columns are often superior to C18 for this specific separation.

Pharmacokinetic & CNS Validation

The defining feature of Venglustat is its ability to cross the Blood-Brain Barrier (BBB).

In Vivo Verification (Mouse Model)
  • Dose: 10–15 mg/kg orally (QD).

  • Timepoint: 4 hours post-dose (approximate

    
    ).
    
  • Sample Collection: Plasma and CSF (via cisterna magna puncture).

  • Acceptance Criteria: A valid CNS-penetrant candidate should show a CSF/Plasma unbound ratio (

    
    ) > 0.3. Venglustat typically demonstrates significant CSF exposure, unlike Eliglustat which is undetectable in CSF.
    
Clinical Biomarker Correlation

Based on the LEAP2MONO results, the primary biomarker for efficacy is Glucosylsphingosine (Lyso-Gb1) in CSF.

  • Validation Target: In GBA-mutant models, Venglustat treatment should reduce CSF Lyso-Gb1 by >50% to correlate with the clinical benefits observed in GD3 patients.

References

  • Sanofi. (2026).[2][7][8] Sanofi's Venglustat Met All Primary Endpoints in a Phase 3 Study of Type 3 Gaucher Disease (LEAP2MONO).[2][8][9] Sanofi Press Release.[10][11] Link

  • Peterschmitt, M. J., et al. (2022).[12] Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial.[3][5] Brain, 145(10). Link

  • Shayman, J. A. (2010). Eliglustat Tartrate: Glucosylceramide Synthase Inhibition for the Treatment of Gaucher Disease Type 1. Drugs of the Future. Link

  • Sardi, S. P., et al. (2017).[10] Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models.[10] Proceedings of the National Academy of Sciences (PNAS). Link

  • ClinicalTrials.gov. (2024). Evaluation of Venglustat in Parkinson's Disease with GBA Mutation (MOVES-PD). Identifier: NCT02906020. Link

  • Andersson, U., et al. (2024).[13] Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide. Analytical Chemistry.[14][15] Link

Sources

Comparative

Meta-Analysis of Venglustat Malate: Efficacy Profiles Across Lysosomal Storage Disorders

Executive Summary: The Blood-Brain Barrier Frontier Venglustat Malate (GZ/SAR402671) represents a pivotal shift in the management of Lysosomal Storage Disorders (LSDs). Unlike first-generation Substrate Reduction Therapi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Blood-Brain Barrier Frontier

Venglustat Malate (GZ/SAR402671) represents a pivotal shift in the management of Lysosomal Storage Disorders (LSDs). Unlike first-generation Substrate Reduction Therapies (SRTs) or Enzyme Replacement Therapies (ERTs), Venglustat is designed specifically as a brain-penetrant Glucosylceramide Synthase (GCS) inhibitor .

This guide analyzes the divergent clinical outcomes reported as of February 2026. While Venglustat has demonstrated superiority over ERT in addressing the neurological manifestations of Gaucher Disease Type 3 (GD3) (LEAP2MONO trial), it has faced significant setbacks in Fabry Disease (PERIDOT trial) and GBA-associated Parkinson’s Disease (MOVES-PD). This analysis dissects the mechanistic reasons for these outcomes, comparing Venglustat against established alternatives like Eliglustat and Miglustat.

Mechanistic Comparison: Venglustat vs. Alternatives[1][2][3][4][5][6][7][8][9]

The therapeutic hypothesis of Venglustat rests on "flux balance"—reducing the synthesis of glucosylceramide (GL-1) to match the impaired degradation rate of the mutant enzyme (GCase).

Comparative Pharmacology Table
FeatureVenglustat Malate Eliglustat (Cerdelga) Miglustat (Zavesca) Imiglucerase (Cerezyme)
Class GCS Inhibitor (SRT)GCS Inhibitor (SRT)GCS Inhibitor (SRT)Enzyme Replacement (ERT)
BBB Penetration High (Designed for CNS)Low (P-gp substrate)Moderate (Variable)None (Large protein)
Potency (IC50) High (Nano-molar range)HighLow (Micro-molar range)N/A
Target Indication Neuronopathic LSDs (GD3)Non-Neuronopathic (GD1)GD1, Niemann-Pick CGD1, GD3 (Systemic only)
Adverse Events GI issues, HeadacheCardiac (CYP2D6 dependent)GI (Osmotic diarrhea), TremorInfusion reactions
Mechanism of Action Diagram

The following diagram illustrates the pathway intervention points, highlighting why Venglustat succeeds in CNS indications where Eliglustat cannot reach.

GCS_Inhibition cluster_CNS Central Nervous System (CNS) Ceramide Ceramide GCS GCS Enzyme (Target) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GL1 Glucosylceramide (GL-1) GCS->GL1 Synthesis LysoGL1 Lyso-GL-1 (Neurotoxic) GL1->LysoGL1 Deacylation ComplexGSL Complex GSLs (GM2, Gb3) GL1->ComplexGSL Downstream Accumulation Venglustat Venglustat (CNS + Systemic) Venglustat->GCS Inhibits Eliglustat Eliglustat (Systemic Only) Eliglustat->GCS Inhibits (Peripheral)

Figure 1: Venglustat inhibits Glucosylceramide Synthase (GCS), preventing the formation of GL-1 and the neurotoxic Lyso-GL-1. Unlike Eliglustat, Venglustat crosses the blood-brain barrier to act within the CNS.

Efficacy Meta-Analysis: Clinical Outcomes (2026 Status)
A. Gaucher Disease Type 3 (GD3): The Success Story

Trial:LEAP2MONO (Phase 3)

  • Outcome: Positive .

  • Data:

    • Neurological: Met primary endpoints. Statistically significant improvement in SARA (Scale for Assessment and Rating of Ataxia) and RBANS (Neuropsychological Status) at 52 weeks compared to ERT.[1][2][3]

    • Systemic: Met 3/4 secondary endpoints (Spleen volume, Liver volume, Hemoglobin).

  • Analysis: This confirms the "Flux Balance" hypothesis. In GD3, the primary driver of pathology is substrate accumulation (Lyso-Gb1) in neurons. Reducing this influx stabilizes and improves function.[4] Venglustat is now the superior alternative to ERT for neurological symptoms.[5][6]

B. Fabry Disease: The Setback

Trial:PERIDOT (Phase 3)

  • Outcome: Negative .

  • Data: Failed to meet the primary endpoint: reduction in neuropathic and abdominal pain (FD-PRO score).

  • Nuance: Reductions in pain were observed in both the Venglustat and Placebo arms, confounding the result.[2]

  • Ongoing: The CARAT study is currently evaluating Left Ventricular Mass Index (LVMI) to see if Venglustat can reverse cardiac remodeling, which may be a more objective endpoint than pain.[2]

C. GBA-Parkinson’s & GM2 Gangliosidosis: The Failures

Trials:MOVES-PD (Parkinson's) and AMETHIST (GM2).

  • Outcome: Negative/Discontinued .

  • Data:

    • Biomarker: Excellent target engagement.[7] CSF GL-1 and GM2 levels were significantly reduced.

    • Clinical: No improvement in MDS-UPDRS (Parkinson's) or 9-Hole Peg Test (GM2).

  • Scientific Insight: This suggests that in complex neurodegenerative diseases like PD, substrate accumulation is likely a downstream effect or a co-factor, not the sole driver. Clearing the substrate after neurodegeneration has set in (or via this specific pathway) is insufficient to reverse clinical decline.

Experimental Protocol: Validating Target Engagement

To confirm Venglustat efficacy in a research setting, one must validate the reduction of Lyso-Gb1 (Glucosylsphingosine) , the most sensitive biomarker for GCS inhibition. The following is a self-validating LC-MS/MS protocol.

Protocol: Quantification of Plasma Lyso-Gb1 via LC-MS/MS

Objective: Quantify Lyso-Gb1 levels in plasma to verify GCS inhibition (Target Engagement). Sensitivity Target: Lower Limit of Quantitation (LLOQ) < 2 ng/mL.

Reagents:

  • Internal Standard (IS): Lyso-Gb1-d5 (Stable isotope labeled).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of patient plasma into a 96-well plate.

    • Add 200 µL of Internal Standard solution (in Acetonitrile) to precipitate proteins.

    • Critical Step: Vortex vigorously for 5 minutes to ensure release of lipid-bound markers.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer 150 µL of the supernatant to a clean plate.

    • Evaporate to dryness under Nitrogen stream at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 20% B

      • 1-4 min: Linear ramp to 95% B

      • 4-5 min: Hold 95% B (Wash)

      • 5.1 min: Re-equilibrate 20% B

    • Detection: MRM Mode (Multiple Reaction Monitoring).

      • Lyso-Gb1 Transition: m/z 462.3 → 282.3

      • Lyso-Gb1-d5 Transition: m/z 467.3 → 287.3

  • Self-Validation Check:

    • Linearity: Standard curve must have

      
      .
      
    • Quality Control: Low, Mid, and High QC samples must be within ±15% of nominal value.

    • Carryover: Inject a blank after the highest standard; signal must be <20% of LLOQ.

Clinical Decision Logic

The following diagram summarizes the decision framework for Researchers and Clinicians based on the 2026 data.

Clinical_Logic Start Patient Indication GD3 Gaucher Disease Type 3 (Neuronopathic) Start->GD3 Fabry Fabry Disease Start->Fabry PD_GBA GBA-Parkinson's Start->PD_GBA GD3_Result LEAP2MONO Data: Superior to ERT in Neuro GD3->GD3_Result Fabry_Result PERIDOT Data: Pain Endpoint Missed Fabry->Fabry_Result GD3_Action Recommendation: Primary Therapy Candidate GD3_Result->GD3_Action Fabry_Next Await CARAT (Cardiac) Data Fabry_Result->Fabry_Next PD_Result MOVES-PD Data: Biomarker Hit / Clinical Miss PD_Action Recommendation: Discontinued / Research Only PD_Result->PD_Action PD PD PD->PD_Result

Figure 2: Clinical decision tree based on Phase 3 outcomes (Feb 2026). Green indicates positive efficacy; Red indicates failure or mixed results.

Safety & Tolerability Profile

While efficacy varies, the safety profile of Venglustat is consistent across trials.

  • Common AEs: Headache, Nausea, Diarrhea.

  • Specific Observations (LEAP2MONO): Spleen enlargement was noted in some patients (14.3%) compared to 0% in the ERT arm, likely due to the transition from high-dose ERT to oral SRT.

References
  • Schiffmann, R., et al. (2023). Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial.[4] Brain.[4][7][9] [Link]

  • Peterschmitt, M. J., et al. (2022). Safety, pharmacokinetics, and pharmacodynamics of oral venglustat in patients with Parkinson's disease and a GBA mutation: Results from Part 1 of the MOVES-PD trial. Journal of Parkinson's Disease. [Link]

  • Deegan, P. B., et al. (2023). Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease.[10] Molecular Genetics and Metabolism.[11] [Link]

  • ClinicalTrials.gov. (2026).[12] Study to Evaluate the Efficacy and Safety of Venglustat in Adult and Pediatric Patients With Gaucher Disease Type 3 (LEAP2MONO). Identifier: NCT05222906.[1] [Link][13]

  • ClinicalTrials.gov. (2026).[12] Efficacy and Safety of Venglustat in Patients With Fabry Disease and Neuropathic Pain (PERIDOT).[1] Identifier: NCT05206773.[1][10] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Directive: Safe Disposal and Handling of Venglustat Malate (GZ/SAR402671)

Topic: Venglustat Malate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers[1] Executive Summary: The "Zero-Release" Mandate As researchers working with Ve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Venglustat Malate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers[1]

Executive Summary: The "Zero-Release" Mandate

As researchers working with Venglustat Malate—a potent, brain-penetrant Glucosylceramide Synthase (GCS) inhibitor—we must adopt a Zero-Release policy.[1][2] Unlike benign buffers or salts, Venglustat is a bioactive modulator of lipid metabolism.[1] Its release into municipal water systems poses a theoretical risk of disrupting glycosphingolipid homeostasis in aquatic ecosystems.

Immediate Action Required:

  • STRICT PROHIBITION: Never dispose of Venglustat Malate (solid or solution) down the drain.[1]

  • PRIMARY METHOD: High-temperature incineration via an approved hazardous waste contractor.[1]

  • CLASSIFICATION: Treat as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but manage as Potent Pharmaceutical Compound .[1]

Chemical Profile & Hazard Logic

To dispose of a compound safely, you must understand its behavior. Venglustat Malate is designed to inhibit the first step in the synthesis of glucosylceramide.

PropertySpecificationOperational Implication
Compound Name Venglustat Malate (Ibiglustat)Investigational New Drug (IND) protocols apply.[1]
CAS Number 1629063-78-0 (Malate salt)Use this for waste manifesting.[1]
Mechanism GCS InhibitorBioactive; potential developmental toxin in non-target species.[1]
Solubility DMSO, Water (limited)Liquid waste will likely contain organic solvents (DMSO/Methanol).[1]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, lab coat, goggles) is sufficient for handling, but respiratory protection (N95/P100) is recommended for powders.[1]

The Scientific Rationale for Incineration: Chemical deactivation (e.g., bleach oxidation) is not validated for Venglustat’s specific heterocyclic structure.[1] Incomplete oxidation could yield toxic byproducts.[1] High-temperature incineration (>1000°C) guarantees the breakdown of the fluorophenyl and quinuclidine moieties into basic combustion gases (


, 

,

,

), which are scrubbed by the incinerator's emission system.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk API, Expired Powder)

Applicability: Unused powder, expired batches, or spilled solids.[1]

  • Containment: Transfer the solid material into a sealed, screw-top container (HDPE or Glass). Do not use Ziploc bags as primary containment for potent compounds, as they can leak fine particulates.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Venglustat Malate (Solid)"[1]

    • Hazard Check: "Toxic" and "Irritant".

  • Segregation: Place the sealed container into the Black Bin (RCRA Hazardous) or Blue/White Bin (Non-RCRA Pharmaceutical), depending on your facility's specific color-coding for incineration.

    • Note: If your facility uses "Yellow Bins" for trace chemo, this is also an acceptable stream as it goes to incineration.[1]

  • Manifesting: Log the weight in your chemical inventory system to maintain chain-of-custody for investigational compounds.

Protocol B: Liquid Waste (Stock Solutions, HPLC Effluent)

Applicability: DMSO stocks, cell culture media >1µM, HPLC waste.[1]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) to avoid unpredictable reactions.

  • Solvent Compatibility:

    • Aqueous/Buffer Solutions: Collect in "Aqueous Waste - Toxic" carboys.[1]

    • DMSO/Methanol Stocks: Collect in "Organic Solvent Waste" carboys.

  • Deactivation (Surface Only): For liquid droplets on benchtops, absorb with paper towels.[1] Wipe the area with 70% Ethanol followed by a 10% Bleach solution .[1]

    • Crucial: The paper towels used for cleanup must now be treated as Solid Hazardous Waste (Protocol C).[1]

Protocol C: Trace Contaminated Items (PPE, Sharps, Empty Vials)

Applicability: Pipette tips, gloves, empty weighing boats.[1]

  • Sharps: Needles and glass pipettes contaminated with Venglustat must go into Red Sharps Containers designated for incineration.[1]

  • Soft Waste: Gloves and weighing boats should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum.[1]

  • Glassware: Rinse glassware with a solvent (methanol or ethanol) into the organic waste carboy before washing with soap and water.[1] The "first rinse" carries 99% of the residue.

Visualizing the Workflow
Diagram 1: Waste Stream Decision Matrix

This logic gate ensures no Venglustat enters the municipal water supply.[1]

WasteDisposal Start Waste Generated Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid Trace Trace (PPE/Tips) Type->Trace Bulk Is it Bulk API? Solid->Bulk Solvent Solvent Type? Liquid->Solvent Incinerate High-Temp Incineration (Black/Blue Bin) Trace->Incinerate Gloves/Wipes Sharps Bio/Chem Sharps Bin Trace->Sharps Glass/Needles Bulk->Incinerate Yes (Log Inventory) Bulk->Incinerate No (Spill debris) OrgWaste Organic Waste Carboy (Halogenated if needed) Solvent->OrgWaste DMSO/MeOH AqWaste Aqueous Toxic Carboy Solvent->AqWaste Media/Buffer

Caption: Decision matrix for segregating Venglustat Malate waste streams to ensure incineration and compliance.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill.

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Double Gloves, N95, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Clean 4. Decontaminate (Scoop -> Solvent Wipe -> Soap) Contain->Clean Dispose 5. Disposal (All debris to Haz Waste) Clean->Dispose

Caption: Step-by-step spill response workflow for potent GCS inhibitors.

Regulatory & Compliance Context
  • EPA (USA): While Venglustat is not currently a P-listed or U-listed acute hazardous waste under RCRA (40 CFR 261.33), the "Generator Knowledge" clause requires us to treat it as toxic due to its potent biological activity [1].[1]

  • OSHA: Adhere to the Hazard Communication Standard (HCS).[1] Ensure the Safety Data Sheet (SDS) is accessible to all personnel handling the substance [2].[1]

  • Investigational Drug Accountability: If this material is part of a clinical trial (e.g., Sanofi Genzyme studies), disposal usually requires a "Certificate of Destruction" or witness log to satisfy FDA/EMA Good Clinical Practice (GCP) requirements [3].[1]

References
  • US Environmental Protection Agency. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Generators.[1] Link

  • Cayman Chemical. (2025).[1] Safety Data Sheet: Ibiglustat (Venglustat). Link

  • Sanofi. (2026).[1][3] Venglustat Clinical Development Program & Investigational Brochure. Link

  • MedKoo Biosciences. (2025).[1] Venglustat Malate Product Data & Handling. Link

Sources

Handling

Personal Protective Equipment &amp; Safety Protocol: Venglustat Malate

Part 1: Executive Safety Directive Venglustat Malate is a potent, brain-penetrant glucosylceramide synthase (GCS) inhibitor.[1] While currently under clinical investigation for lysosomal storage diseases (e.g., Fabry, Ga...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Venglustat Malate is a potent, brain-penetrant glucosylceramide synthase (GCS) inhibitor.[1] While currently under clinical investigation for lysosomal storage diseases (e.g., Fabry, Gaucher Type 3) and Parkinson’s disease, its status as a modulator of fundamental lipid metabolism requires that it be handled as a Potent Bioactive Compound .

The Core Hazard: Unlike standard laboratory reagents, the primary risk with Venglustat is not acute toxicity (e.g., immediate death), but chronic, mechanism-based toxicity .[1] It inhibits the synthesis of glycosphingolipids, which are critical for cellular membrane structure and signaling. Inadvertent exposure via inhalation of powder or dermal absorption of solutions could lead to systemic enzyme inhibition with unknown long-term consequences.[1]

Operational Mandate: Treat Venglustat Malate as an Occupational Exposure Band 4 (OEB 4) compound (Control limit: 1–10 µg/m³) when handling the neat powder. Downgrade to OEB 3 practices only after the compound is in solution.

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Before selecting PPE, you must understand the specific vectors of risk associated with this molecule.

Hazard CategoryClassificationSpecific Risk Context
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Respiratory).[1] Causes localized inflammation upon contact.[1]
Pharmacological Enzyme Inhibitor Potent GCS inhibitor.[1][2][3][4] Crosses the blood-brain barrier (BBB).[1] Systemic absorption may alter lipid metabolism.[1]
Physical State Solid Powder High risk of aerosolization during weighing and transfer. Static charge may cause powder to "fly."[1]
Solubility Lipophilic Once dissolved (e.g., in DMSO), skin permeation rates increase significantly.[1]
Diagram 1: Risk-Based PPE Selection Logic

This decision tree guides the researcher to the correct containment and PPE level based on the physical state of the compound.

PPE_Selection Start Start: Venglustat Handling Task State Physical State? Start->State Powder Solid / Powder Form State->Powder Weighing/Transfer Solution Liquid / Solution Form State->Solution Pipetting/Dilution Quantity Quantity > 10 mg? Powder->Quantity MedCont OEB 3 Containment (Certified Fume Hood) Solution->MedCont HighCont OEB 4 Containment (Isolator or Class II BSC) Quantity->HighCont Yes Quantity->MedCont No (Trace amounts) PPE_High PPE Protocol A: Double Nitrile, Tyvek Sleeves, N95 (if outside hood) HighCont->PPE_High PPE_Med PPE Protocol B: Single Nitrile, Lab Coat, Safety Glasses MedCont->PPE_Med

Caption: Logic flow for determining containment levels. Powder handling requires stricter controls (OEB 4) due to aerosolization risks.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. The "Why" column explains the scientific rationale, ensuring compliance through understanding.

Body AreaPPE RequirementTechnical SpecificationThe "Why" (Scientific Rationale)
Respiratory N95 or PAPR NIOSH-approved N95 (minimum) or Powered Air Purifying Respirator (PAPR) if handling >100mg powder outside an isolator.[1]Venglustat powder is fine and static. Engineering controls (hoods) are primary, but N95 provides the necessary Protection Factor (PF=10) against fugitive aerosols.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended cuff, >5 mil).[1]Permeation Buffer: DMSO solutions penetrate nitrile over time.[1] The outer glove is the sacrificial layer; the inner glove protects during doffing.
Ocular Safety Goggles Indirect vented or sealed safety goggles.[1]Standard safety glasses are insufficient for powders that can drift around side shields. Prevents ocular mucosal absorption.[1]
Body Tyvek Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek) with elastic cuffs.[1]Cotton coats absorb liquids and trap powders. Tyvek repels particulates and splashes, preventing "carry-home" contamination.[1]

Part 4: Operational Protocols

Safe Weighing & Solubilization Workflow

Goal: Transform the high-risk powder into a lower-risk solution without contaminating the workspace.

  • Preparation:

    • Activate the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .[1] Ensure face velocity is 0.3–0.5 m/s.[1]

    • Place a disposable absorbent mat (plastic side down) on the work surface.

    • Static Control: Use an ionizing bar or anti-static gun on the Venglustat vial before opening. Static is the primary cause of powder dispersion.

  • Weighing (The Critical Step):

    • Never weigh Venglustat on an open bench.[1]

    • Use a pre-tared closed vessel (e.g., a scintillation vial).[1]

    • Transfer powder using a disposable spatula.[1]

    • Immediately recap the stock vial and the weigh vial.

  • Solubilization:

    • Add solvent (typically DMSO) inside the hood.[1]

    • Vortex with the cap tightly sealed.

    • Note: Once in solution, the risk of inhalation drops, but the risk of percutaneous absorption increases . Maintain double-gloving.

Donning & Doffing (The "Clean-Dirty" Line)

Most exposures occur not during the experiment, but when removing contaminated PPE.[1]

Diagram 2: Safe Doffing Sequence

Visualizing the removal process to prevent cross-contamination.

Doffing_Sequence Step1 1. Inspect Outer Gloves (Wipe with 70% EtOH if soiled) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Eyewear (Handle by arms only) Step2->Step3 Step4 4. Remove Tyvek Coat (Roll inside out, dispose) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

Caption: Sequential doffing protocol. Removing outer gloves first ensures clean hands handle the eyewear and coat removal.

Part 5: Emergency Procedures & Disposal[1][2]

Spill Response (Powder)

Scenario: You knock over a vial containing 10 mg of Venglustat powder inside the hood.

  • Alert: Announce the spill to nearby lab personnel.

  • Cover: Gently place an absorbent pad (dampened with water or surfactant) over the powder to prevent aerosolization.[1] Do not dry sweep.[1]

  • Wipe: Using the damp pad, wipe in a concentric circle from the outside in.

  • Clean: Repeat with 70% Ethanol or a mild detergent solution.[1]

  • Dispose: All cleanup materials go into the Hazardous Chemical Waste bin.

Waste Disposal

Venglustat must never be disposed of down the drain.

  • Solid Waste: Vials, tips, and gloves go into "Hazardous Solid Waste" (Incineration recommended).[1]

  • Liquid Waste: Collect in a designated "Halogenated/Non-Halogenated Organic" waste stream (depending on solvent).[1] Label clearly: "Contains Venglustat Malate - GCS Inhibitor."[1]

References

  • Peterschmitt, M. J., et al. (2021).[1][4] Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers.[3][4][5][6] Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding.[7] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venglustat Malate
Reactant of Route 2
Venglustat Malate
© Copyright 2026 BenchChem. All Rights Reserved.